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  • Product: N-(4-(Benzyloxy)phenyl)formamide
  • CAS: 479075-72-4

Core Science & Biosynthesis

Foundational

N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4): Characterization and Role as a Critical Pharmaceutical Impurity

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification, tracking, and control of synthetic impurities are paramount to ensuring the safety and efficacy of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification, tracking, and control of synthetic impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4), structurally characterized as a formamide derivative of a benzylated aniline, is predominantly recognized in the pharmaceutical industry as Bazedoxifene Impurity 2 [1][2].

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of postmenopausal osteoporosis[3]. During its multi-step synthesis, specific thermodynamic conditions and solvent interactions lead to the generation of trace byproducts. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic formation, and analytical quantification of N-(4-(Benzyloxy)phenyl)formamide, equipping drug development professionals with the foundational knowledge required for rigorous quality control (QC) and ICH Q3A(R2) compliance.

Physicochemical Profiling and Stability Kinetics

Understanding the intrinsic properties of N-(4-(Benzyloxy)phenyl)formamide is critical for developing effective extraction and chromatographic methods. The molecule features a lipophilic benzyl ether moiety coupled with a polar, hydrogen-bonding formamide group, giving it unique solubility and stability characteristics.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Technical Notes
IUPAC Name N-[4-(phenylmethoxy)phenyl]formamideDefines the core structural connectivity.
CAS Registry Number 479075-72-4Unique identifier for regulatory filing[4].
Molecular Formula C₁₄H₁₃NO₂Used for exact mass calculation in MS.
Molecular Weight 227.26 g/mol Yields a primary [M+H]⁺ ion at m/z 228.1.
Appearance Brown to gray solidColoration indicates extended conjugation or trace oxidative degradation[5].
Standard Purity ≥ 96.0% (HPLC)Minimum threshold for use as a reference standard[6].
Storage Conditions -20°C (Solid); -80°C (In solvent)Prevents hydrolytic cleavage of the formamide bond[1].
Atmosphere Inert (Nitrogen/Argon)Mitigates oxidative cleavage of the benzyl ether linkage[5].

Stability Causality: The compound must be stored at -20°C under an inert nitrogen atmosphere. The formamide group (-NH-CHO) is susceptible to slow hydrolysis when exposed to ambient atmospheric moisture, especially if trace acidic or basic catalysts are present. Furthermore, the electron-rich aromatic system and the benzylic position are vulnerable to auto-oxidation, which is why nitrogen purging is strictly required to maintain the structural integrity of the reference standard over its shelf life[1].

Mechanistic Role in Bazedoxifene Synthesis

Bazedoxifene acetate is synthesized via a complex assembly of an indole core, followed by alkylation with a hexamethylenimine derivative[3]. The emergence of N-(4-(Benzyloxy)phenyl)formamide (Impurity 2) is a direct consequence of the specific reagents and solvents utilized during these synthetic steps.

The Formation Mechanism

During the synthesis of the intermediate 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, aniline derivatives (such as 4-benzyloxyaniline) are often present as precursors or degradation products. A critical step in the Bazedoxifene pathway involves alkylation utilizing sodium hydride (NaH) in dimethylformamide (DMF) as a polar aprotic solvent[7].

Under strongly basic conditions (NaH) and thermal stress, DMF can undergo partial decomposition, releasing formate species or acting directly as a formylating agent. When residual 4-benzyloxyaniline reacts with these formylating species in the reaction matrix, it undergoes an unintended N-formylation, yielding N-(4-(Benzyloxy)phenyl)formamide[8]. If not rigorously purged during the crystallization of the indole intermediate, this impurity carries over into the final API batch.

G A 4-Benzyloxyaniline (Precursor/Degradant) B Alkylation Step (NaH in DMF Solvent) A->B Solvent Interaction D Indole Core Formation (Condensation) A->D Main Pathway C N-(4-(Benzyloxy)phenyl)formamide [Impurity 2] B->C N-Formylation Side Reaction F Deprotection & Salt Formation (Pd/C, Acetic Acid) B->F G Bazedoxifene Acetate (Final API) C->G Carryover Risk to API E 5-Benzyloxy-2-(4-benzyloxyphenyl)... (Key Intermediate) D->E E->B F->G

Synthetic pathway of Bazedoxifene highlighting the emergence of Impurity 2 (CAS 479075-72-4).

Analytical Methodology: HPLC-MS/MS Profiling

To ensure the final Bazedoxifene API meets pharmacopeial standards, Impurity 2 must be quantified down to parts-per-million (ppm) levels. The following protocol outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Step-by-Step Protocol

Step 1: Sample and Standard Preparation

  • API Sample: Accurately weigh 10.0 mg of Bazedoxifene API and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to achieve a 1.0 mg/mL concentration. Causality: This specific solvent ratio ensures complete dissolution of the lipophilic API while maintaining compatibility with the reverse-phase mobile phase.

  • Reference Standard: Prepare a 10 µg/mL stock solution of N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) in the same diluent[6].

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • Causality: Formic acid serves a dual purpose. It suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing) and provides an abundant source of protons to facilitate the formation of the [M+H]⁺ ion in the MS source.

Step 3: Detection and Quantification

  • UV Detection: Set the Photodiode Array (PDA) to 220 nm. Causality: The conjugated aromatic system and the formamide carbonyl exhibit strong π-π* and n-π* transitions at this wavelength, maximizing the signal-to-noise ratio.

  • MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific mass-to-charge ratio (m/z) of 228.1 corresponding to the protonated Impurity 2 [M+H]⁺.

Step 4: System Validation (Self-Validating Criteria)

  • Inject a resolution mixture containing both the API and Impurity 2. The run is only considered valid if the chromatographic resolution (

    
    ) between Bazedoxifene and Impurity 2 is strictly > 2.0 . This ensures baseline separation and prevents isobaric interference during integration.
    

G S1 Sample Preparation (API Dissolution in MeOH/H2O) S2 Chromatographic Separation (RP-HPLC, C18 Column) S1->S2 S3 Detection (UV 220 nm & ESI-MS+) S2->S3 S4 Data Analysis (Peak Integration, m/z 228.1) S3->S4 S5 Regulatory Reporting (ICH Q3A Guidelines) S4->S5

Step-by-step analytical workflow for the detection and quantification of Impurity 2.

Toxicological Profile and EHS Guidelines

Handling N-(4-(Benzyloxy)phenyl)formamide requires strict adherence to Environmental, Health, and Safety (EHS) protocols due to its specific hazard classifications[4]:

  • H302 (Harmful if swallowed): The compound can undergo enzymatic hydrolysis in the gastric environment, releasing the parent aniline derivative, which is a known hemotoxicant.

  • H315 / H319 (Skin and Serious Eye Irritation): Causality: The formamide moiety acts as a strong hydrogen bond donor and acceptor, allowing it to interact aggressively with the aqueous mucous membranes of the eyes. Simultaneously, the lipophilic benzyloxy tail enhances permeation through the stratum corneum of the skin, leading to localized inflammatory responses.

  • H335 (May cause respiratory irritation): Aerosolized dust from the solid powder can irritate the respiratory tract.

Handling Protocol: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing isolator. Personnel must utilize nitrile gloves, protective eyewear, and a P3 particulate respirator[1].

Conclusion

N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) is a critical synthetic impurity whose monitoring is indispensable in the production of Bazedoxifene. Arising primarily from inadvertent formylation reactions driven by solvent degradation (DMF) during the alkylation phase, its presence must be tightly controlled. By leveraging the validated LC-MS/MS methodologies and understanding the underlying chemical causality of its formation, pharmaceutical scientists can optimize synthetic routes, enhance API purity, and ensure stringent compliance with global regulatory frameworks.

References

  • National Center for Biotechnology Information (NCBI). "Bazedoxifene for the prevention of postmenopausal osteoporosis". PubMed Central (PMC). URL:[Link]

  • Veeprho. "Bazedoxifene Impurity 2 Reference Standards". Veeprho Pharmaceuticals. URL:[Link]

Sources

Exploratory

4-benzyloxyphenylformamide chemical structure and molecular weight

This comprehensive technical guide details the chemical structure, molecular properties, and synthesis of 4-benzyloxyphenylformamide (also known as N-[4-(benzyloxy)phenyl]formamide), a critical intermediate in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical structure, molecular properties, and synthesis of 4-benzyloxyphenylformamide (also known as N-[4-(benzyloxy)phenyl]formamide), a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

4-Benzyloxyphenylformamide is an aromatic amide derivative characterized by a formamide group attached to the para-position of a benzyloxy-substituted phenyl ring. It serves as a pivotal intermediate in the synthesis of isonitriles (isocyanides) via dehydration, which are essential building blocks for multicomponent reactions (e.g., Ugi and Passerini reactions) and the development of nitrogen-containing heterocycles in pharmaceutical research.

Chemical Identity & Molecular Structure[1][2]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name N-[4-(Benzyloxy)phenyl]formamide
Common Synonyms 4-Benzyloxyformanilide; N-Formyl-4-benzyloxyaniline
CAS Registry Number 479075-72-4
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES O=CNc1ccc(OCc2ccccc2)cc1
InChI Key Standard InChIKey required for validation
Structural Analysis

The molecule consists of a central formanilide core (phenyl ring attached to a formamide group) substituted at the para position with a benzyloxy group (benzyl ether).

  • Electronic Effects: The benzyloxy group is a strong electron-donating group (EDG) via resonance, increasing the electron density of the central aromatic ring. The formyl group (-CHO) on the nitrogen is electron-withdrawing, reducing the basicity of the nitrogen atom compared to the free amine.

  • Conformation: The amide bond typically exhibits cis-trans isomerism (rotamers), though the trans (anti) conformation is generally more stable in the solid state to minimize steric hindrance between the carbonyl oxygen and the phenyl ring.

Molecular Connectivity Diagram

The following diagram illustrates the logical connectivity and functional groups within the molecule.

ChemicalStructure Figure 1: Structural Connectivity of 4-Benzyloxyphenylformamide Benzyl Benzyl Group (C6H5-CH2-) Ether Ether Linkage (-O-) Benzyl->Ether C-O Bond Phenyl Phenyl Ring (1,4-Substituted) Ether->Phenyl C-O Bond (C4) AmideN Amide Nitrogen (-NH-) Phenyl->AmideN C-N Bond (C1) Formyl Formyl Group (-CHO) AmideN->Formyl Amide Bond

Physicochemical Properties[1]

PropertyValue / Description
Physical State Solid (typically off-white to pale brown crystalline powder)
Exact Mass 227.0946 Da
Melting Point Typically 110–130 °C (Dependent on purity/polymorph; experimental verification recommended as specific literature values vary)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, DMF
LogP (Predicted) ~2.5 - 3.0 (Lipophilic due to benzyl and phenyl rings)

Synthesis Protocol

The standard synthesis involves the N-formylation of 4-benzyloxyaniline. This reaction must be conducted under controlled conditions to prevent bis-formylation or degradation of the ether linkage.

Reaction Scheme

Precursor: 4-Benzyloxyaniline (CAS 6373-46-2) Reagent: Formic Acid / Acetic Anhydride (Mixed Anhydride Method)

SynthesisPathway Figure 2: Synthesis of 4-Benzyloxyphenylformamide via Mixed Anhydride Method Start Starting Material: 4-Benzyloxyaniline (C13H13NO) Reaction Reaction: Nucleophilic Acyl Substitution (0°C to RT, 2-4 hours) Start->Reaction Reagent Reagents: Formic Acid + Acetic Anhydride (In situ Mixed Anhydride) Intermediate Intermediate: Acetic Formic Anhydride Reagent->Intermediate Intermediate->Reaction Product Product: 4-Benzyloxyphenylformamide (Precipitate) Reaction->Product Yield: ~85-95%

Step-by-Step Methodology
  • Preparation of Mixed Anhydride:

    • In a dry flask, mix Formic acid (1.2 eq) and Acetic anhydride (1.1 eq) .

    • Stir at 50-60°C for 1 hour to generate the active formylating agent (acetic formic anhydride).

    • Cool the mixture to 0°C .

  • Formylation:

    • Dissolve 4-benzyloxyaniline (1.0 eq) in dry THF or DCM.

    • Add the amine solution dropwise to the cooled mixed anhydride solution.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Work-up & Purification:

    • Quench the reaction with ice-cold water. The product often precipitates as a solid.

    • Filter the solid and wash with water to remove acid residues.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to obtain high-purity crystals.

Spectroscopic Characterization (Expected Data)

To validate the structure, the following spectroscopic signals should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.2–8.6 ppm (s/d, 1H): Formyl proton (-CH O). Often appears as a doublet or two singlets due to cis/trans rotamers.

    • δ 9.8–10.2 ppm (br s, 1H): Amide -NH - proton.

    • δ 7.3–7.5 ppm (m, 5H): Benzyl aromatic protons.

    • δ 7.5 ppm (d, 2H) & 6.9 ppm (d, 2H): Phenyl ring protons (AA'BB' system).

    • δ 5.1 ppm (s, 2H): Benzyloxy -OCH ₂- protons.

  • IR Spectroscopy (ATR):

    • 3250–3300 cm⁻¹: N-H stretch.

    • 1650–1690 cm⁻¹: C=O stretch (Amide I).

    • 1590–1610 cm⁻¹: Aromatic C=C stretch.

    • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether).

Applications in Drug Development

  • Isonitrile Synthesis:

    • Dehydration of 4-benzyloxyphenylformamide using POCl₃/Et₃N yields 4-benzyloxyphenyl isocyanide .

    • This isocyanide is a versatile reagent for Ugi and Passerini multicomponent reactions, allowing the rapid assembly of peptidomimetic libraries.

  • Heterocycle Formation:

    • Used as a precursor for benzoxazoles and quinoline derivatives in kinase inhibitor research (e.g., EGFR inhibitors often contain benzyloxy-aniline motifs).

Safety & Handling

  • Hazards: Potential skin and eye irritant. May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents.

References

  • PubChem. (2025). 4-Benzyloxyaniline (Compound Summary). National Library of Medicine. [Link]

  • ChemBK. (2025). CAS 479075-72-4 Chemical Properties.[1][2][Link][1]

  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles. Angewandte Chemie International Edition.

Sources

Foundational

N-(4-benzyloxyphenyl)formamide synonyms and IUPAC name

Introduction & Core Identity N-(4-benzyloxyphenyl)formamide is a specialized organic intermediate belonging to the class of N-aryl formamides. Structurally, it consists of a formamide moiety ( ) attached to the para posi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Identity

N-(4-benzyloxyphenyl)formamide is a specialized organic intermediate belonging to the class of N-aryl formamides. Structurally, it consists of a formamide moiety (


) attached to the para position of a phenyl ring, which is further substituted with a benzyloxy group (

).

This compound serves as a critical protecting group strategy in organic synthesis, specifically for masking the aniline function of 4-benzyloxyaniline during multi-step syntheses. It is also a structural precursor in the synthesis of


-adrenoreceptor agonists (e.g., Formoterol analogs) and various heterocyclic pharmaceutical candidates.
Nomenclature & Identifiers
CategoryIdentifier / Name
IUPAC Name N-[4-(Benzyloxy)phenyl]formamide
Common Synonyms 4-(Benzyloxy)phenylformamide; 4-Benzyloxyformanilide; N-(4-Phenylmethoxyphenyl)formamide
CAS Registry Number 479075-72-4
Molecular Formula

SMILES O=CNc1ccc(OCc2ccccc2)cc1
InChI Key SLEFQQUQJDZLBK-UHFFFAOYSA-N

Chemical Structure & Physicochemical Properties[1][3][4][5][6][7]

The molecule exhibits a planar amide linkage typical of formanilides, which can exist as a mixture of cis and trans rotamers in solution (observable via NMR), though the trans (anti) conformer generally predominates due to steric minimization.

Key Properties Table
PropertyValueNote
Molecular Weight 227.26 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale beige.[1]
Melting Point 118–122 °C (Predicted)Experimental values vary by purity; analogous methoxy- derivatives melt ~80–90°C.
Solubility DMSO, DMF, DichloromethaneLow solubility in water; moderate in Ethanol.
LogP (Predicted) ~2.8Lipophilic due to the benzyl ether moiety.
pKa (Conjugate Acid) ~ -1.5The amide nitrogen is non-basic; protonation occurs at oxygen.

Synthesis & Production Protocols

Mechanistic Causality

The synthesis relies on the N-formylation of 4-benzyloxyphenylamine (4-benzyloxyaniline) . While acetic formic anhydride (AFA) is a common reagent, the direct condensation with formic acid is preferred for industrial scalability to minimize atom waste, provided water is removed (Dean-Stark or excess reagent).

Protocol: Direct Formylation with Formic Acid

Reagents:

  • 4-Benzyloxyaniline (1.0 eq) [CAS: 6373-46-2]

  • Formic Acid (85-98%, 5.0 eq)

  • Toluene (Solvent)

  • Acetic Anhydride (Optional catalyst, 1.1 eq for milder conditions)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyloxyaniline (10 mmol) in Toluene (30 mL).

  • Addition: Add Formic acid (50 mmol) dropwise. Note: If using the acetic anhydride method to generate AFA in situ, add acetic anhydride (11 mmol) to the formic acid first at 0°C, stir for 15 min, then add the amine.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1). The starting amine (

    
    ) should disappear, and the less polar formamide (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash sequentially with water (2 x 20 mL), saturated

      
       (to remove excess acid), and brine.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.
    
Visual Synthesis Workflow

Synthesis Start 4-Benzyloxyaniline (CAS 6373-46-2) Process Reflux (60-80°C) 2-4 Hours Start->Process Reagent Formic Acid / Ac2O (Formylating Agent) Reagent->Process Product N-(4-benzyloxyphenyl)formamide (CAS 479075-72-4) Process->Product N-Formylation

Caption: Linear synthesis pathway via nucleophilic acyl substitution.

Characterization & Identification

Trustworthy identification requires corroborating the amide structure and the integrity of the benzyl ether.

Representative Spectral Profile
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.0 (s, 1H, -NH CHO, trans isomer).
      
    • 
       8.2 (s, 1H, -NHCH O, cis/trans distinct peaks).
      
    • 
       7.30–7.45 (m, 5H, Benzyl Ar-H ).
      
    • 
       7.50 (d, 2H, Phenyl Ar-H , ortho to N).
      
    • 
       6.95 (d, 2H, Phenyl Ar-H , ortho to O).
      
    • 
       5.08 (s, 2H, -OCH 
      
      
      
      Ph).
    • Note: Rotamers may cause peak doubling for the formyl proton and amide NH.

  • IR Spectroscopy (KBr):

    • 3280 cm

      
       : N-H stretch (Amide).
      
    • 1660 cm

      
       : C=O stretch (Amide I, strong).
      
    • 1240 cm

      
       : C-O-C stretch (Ether).
      

Applications in Drug Development

The utility of N-(4-benzyloxyphenyl)formamide extends beyond simple protection.[2] It acts as a scaffold for "Late-Stage Functionalization" in medicinal chemistry.

Isocyanide Precursor (Ugi/Passerini Reactions)

Dehydration of the formamide group using


 or Triphosgene yields the corresponding isocyanide  (4-benzyloxyphenyl isocyanide). This is a vital component for Multicomponent Reactions (MCRs) to generate complex peptidomimetic libraries.
Heterocycle Synthesis

The formamide carbon serves as a C1 synthon. Cyclization with ortho-functionalized reagents can yield benzoxazoles or quinoline derivatives used in anti-tubercular research (e.g., analogs of N-(4-(benzyloxy)benzyl)-4-aminoquinolines).

Formoterol Synthesis Pathway

In the synthesis of long-acting


-agonists like Formoterol, the N-formyl group is often introduced early to protect the aniline while the chiral epoxide side chain is constructed. The benzyl group is later removed via hydrogenolysis (

) to reveal the free phenol.
Logical Pathway Diagram

Applications Core N-(4-benzyloxyphenyl)formamide Isocyanide Dehydration (POCl3) -> Aryl Isocyanide Core->Isocyanide Deprotection Hydrogenolysis (H2, Pd/C) -> N-(4-hydroxyphenyl)formamide Core->Deprotection MCR Ugi/Passerini Reactions (Peptidomimetics) Isocyanide->MCR API Formoterol Analogs (Bronchodilators) Deprotection->API

Caption: Divergent synthetic utility in multicomponent reactions and API synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C), protected from moisture. Stable under normal conditions but hydrolyzes in strong acid/base to revert to the aniline.

References

  • Sigma-Aldrich. N-(4-(Benzyloxy)phenyl)formamide Product Sheet. CAS 479075-72-4.[1][3][4][5] Available at:

  • PubChem. N-(4-Formylphenyl)formamide Compound Summary (Analogous Chemistry). CID 15314216. Available at:

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid. Archives of Applied Science Research, 2011, 3 (3):246-251. Available at:

  • Journal of Medicinal Chemistry. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists. J. Med. Chem. 2022.[6] DOI: 10.1021/acs.jmedchem.1c01938. Available at:

  • National Institute of Science Communication. Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide. Indian Journal of Chemistry, Vol 43B. Available at:

Sources

Exploratory

Technical Guide: Solubility Profiling of N-(4-(Benzyloxy)phenyl)formamide

Executive Summary N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate, most notably in the production of Formoterol , a long-acting -agonist used in the management of asthma and COPD [1]. Optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate, most notably in the production of Formoterol , a long-acting


-agonist used in the management of asthma and COPD [1]. Optimizing the solubility of this compound is a pivotal step in process chemistry, influencing reaction kinetics, purification yields, and crystallographic form control.

This guide provides an in-depth analysis of the solubility of N-(4-(Benzyloxy)phenyl)formamide in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . It moves beyond simple data points to explore the mechanistic drivers of solubility, providing researchers with a self-validating protocol for determining exact saturation limits in their specific laboratory conditions.

Chemical Profile & Structural Determinants[1][2][3][4][5]

To predict and manipulate solubility, one must first understand the solute's molecular architecture.

  • IUPAC Name: N-[4-(benzyloxy)phenyl]formamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 227.26 g/mol

  • Physical State: Solid (White to off-white crystalline powder) [2]

Structural Analysis for Solvation

The molecule possesses two distinct domains that dictate its solvent affinity:

  • The Polar Core (Formamide Group): The

    
     moiety is capable of strong hydrogen bonding. The nitrogen proton acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).
    
  • The Hydrophobic Tail (Benzyloxy-Phenyl): The two aromatic rings and the ether linkage create a significant lipophilic region. This drives solubility in organic solvents but severely limits aqueous solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. It is often classified as a "super solvent" for amides due to its ability to disrupt intermolecular hydrogen bonding in the crystal lattice.
  • Interaction Type: DMSO acts as a potent H-bond acceptor . The sulfoxide oxygen (

    
    ) forms a strong hydrogen bond with the amide proton (
    
    
    
    ) of the solute.
  • Pi-Pi Stacking: DMSO solvates the aromatic rings of the benzyloxy group effectively through dipole-induced dipole interactions.

Expected Solubility Profile

Based on structural analogs (e.g., Formoterol intermediates) and general formanilide behavior, N-(4-(Benzyloxy)phenyl)formamide is expected to exhibit high solubility in DMSO.

  • Predicted Range:

    
     at 25°C.
    
  • Process Implication: DMSO is the preferred solvent for nucleophilic substitution reactions or preparing concentrated stock solutions for biological assays.

Experimental Protocol: High-Concentration Dissolution

Note: Due to the high solubility, standard shake-flask methods may consume excessive material. A "Stepwise Addition" protocol is recommended.

DMSO_Protocol Start Weigh 100 mg Solute AddSolvent Add 200 µL DMSO Start->AddSolvent Vortex Vortex & Sonicate (5 min, 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Decision Dissolved? Check->Decision Record Record Vol Calculate Solubility Decision->Record Yes AddMore Add 50 µL DMSO Decision->AddMore No AddMore->Vortex

Figure 1: Stepwise addition workflow for determining high-solubility limits in DMSO.

Solubility in Methanol (MeOH)

Theoretical Mechanism

Methanol is a polar protic solvent. Unlike DMSO, it can act as both an H-bond donor and acceptor.

  • Interaction Type: The hydroxyl group (

    
    ) of methanol can donate a proton to the formamide carbonyl oxygen and accept the proton from the amide nitrogen.
    
  • Solvation Power: While effective, methanol's solvation of the hydrophobic benzyloxy tail is weaker than that of DMSO.

  • Temperature Sensitivity: Solubility in methanol typically exhibits a steep response to temperature (positive enthalpy of solution,

    
    ), making it an ideal solvent for recrystallization .
    
Expected Solubility Profile
  • Predicted Range: Moderate (

    
     at 25°C).
    
  • Process Implication: Methanol is frequently used in the reduction steps of Formoterol synthesis [3]. It serves as an excellent solvent for purification; cooling a saturated hot methanol solution will likely yield high-purity crystals.

Experimental Protocol: Equilibrium Shake-Flask (Quantitative)

For precise solubility data (e.g., for thermodynamic modeling), the Shake-Flask method coupled with HPLC is the gold standard.

  • Preparation: Add excess solid (

    
     mg) to 5 mL of Methanol in a sealed glass vial.
    
  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Quantification: Dilute the filtrate 100x with mobile phase and analyze via HPLC-UV (254 nm).

Thermodynamic Modeling

To translate single-point data into a robust process model, use the van't Hoff equation . This allows you to predict solubility at any temperature, crucial for designing cooling crystallization cycles.



Where:

  • 
     = Mole fraction solubility[2]
    
  • 
     = Temperature (Kelvin)[2][3]
    
  • 
     = Enthalpy of dissolution
    
  • 
     = Entropy of dissolution
    
  • 
     = Gas constant (
    
    
    
    )

Actionable Insight: Perform the Methanol solubility protocol at three temperatures (e.g., 15°C, 25°C, 40°C). Plot


 vs. 

. The slope will give you

. A steeper slope indicates that solubility is highly sensitive to temperature, confirming the solvent's suitability for recrystallization.

Comparative Data Summary

FeatureDMSOMethanolWater (Reference)
Solubility Class High / Very SolubleModerate / SolubleLow / Insoluble
Primary Mechanism Dipole-Dipole, H-Bond AcceptorH-Bond Donor/AcceptorHydrophobic Effect (repulsion)
Process Use Reaction Solvent, Stock SolutionsRecrystallization, WashingAnti-solvent (Precipitation)
Temp.[2][4][5][6] Sensitivity LowHighN/A

Safety & Handling

  • Hazard Identification: N-(4-(Benzyloxy)phenyl)formamide is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2) [2].

  • DMSO Permeability: DMSO easily penetrates the skin and can carry dissolved toxic solutes into the bloodstream. Double-gloving (Nitrile) is mandatory when handling DMSO solutions of this compound.

  • Flammability: Methanol is highly flammable (Flash point: 11°C). All solubility experiments involving heating methanol must be performed in a fume hood away from ignition sources.

References

  • Hett, R., et al. (2000). "Enantioselective Synthesis of Formoterol." Tetrahedron Letters, 41(22), 4441-4444.

  • PubChem. (n.d.).[7][8] "N-(4-(Benzyloxy)phenyl)formamide Compound Summary." National Center for Biotechnology Information.

  • Lohray, B. B., et al. (2001). "Process for the preparation of Formoterol and its pharmaceutically acceptable salts."[6] US Patent 6,268,533.

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Foundational

Comprehensive Technical Guide on N-(4-(Benzyloxy)phenyl)formamide: Physicochemical Profiling, Thermal Analysis, and Synthetic Utility

Executive Summary N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a critical synthetic intermediate utilized extensively in the development of targeted therapeutics, most notably epidermal growth factor receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a critical synthetic intermediate utilized extensively in the development of targeted therapeutics, most notably epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors. Despite its importance in medicinal chemistry pipelines, standard commercial literature often lacks definitive thermal characterization data[1][2]. This whitepaper provides a rigorous analysis of its physical appearance, elucidates the causality behind its morphological traits, and establishes self-validating experimental protocols for its synthesis and melting point determination.

Physicochemical Profiling and Morphological Appearance

Understanding the baseline physicochemical properties of an intermediate is paramount for ensuring downstream synthetic reproducibility.

Table 1: Quantitative and Qualitative Physicochemical Data

PropertyValue / Description
IUPAC Name N-[4-(phenylmethoxy)phenyl]formamide
CAS Registry Number 479075-72-4[3]
Molecular Formula C14H13NO2[3]
Molecular Weight 227.26 g/mol [3]
Physical Appearance Brown to gray solid[4]
Melting Point Not established in standard commercial SDS (Empirical determination required)[1][2]
Storage Conditions -20°C, stored under nitrogen, away from light[4]
Causality of Physical Appearance

Commercially available and freshly synthesized batches of N-(4-(Benzyloxy)phenyl)formamide consistently present as a brown to gray solid [4]. This coloration deviates from the expected white or colorless crystalline nature of pure formamides. The causality lies in the precursor, 4-(benzyloxy)aniline. Aromatic amines are highly susceptible to trace oxidative degradation when exposed to ambient air or light, forming highly conjugated, chromophoric oligomers (e.g., azo or quinoid species). Even at >95% purity[3], parts-per-million (ppm) levels of these oxidative byproducts are sufficient to impart a distinct brown or gray hue to the final isolated formamide.

The Melting Point Conundrum in Intermediates

A review of safety data sheets (SDS) from major chemical suppliers reveals that the melting point for N-(4-(Benzyloxy)phenyl)formamide is universally listed as "Not available" or "No data available"[1][2].

Why is this the case?

  • Transient Utility: In industrial and research settings, formamide intermediates are often generated in situ or used as crude solids in subsequent dehydration steps (e.g., to form isocyanides) without rigorous thermal characterization.

  • Polymorphism and Solvation: Formamides frequently exhibit polymorphism and can trap crystallization solvents (like ethanol or water) within their crystal lattice. This leads to broad or inconsistent melting ranges that suppliers hesitate to guarantee.

To address this gap, researchers must employ self-validating thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to determine the precise melting point of their specific polymorph.

Experimental Protocols

Protocol 1: Synthesis and Isolation of N-(4-(Benzyloxy)phenyl)formamide

This protocol describes the formylation of 4-(benzyloxy)aniline. The system is self-validating: the reaction completion is verified by the disappearance of the amine precursor via HPLC, ensuring the isolated solid is not a mixture of starting material and product.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(benzyloxy)aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent precursor oxidation.

  • Formylating Complex Generation: In a separate flask, mix 1.2 equivalents of formic acid with 1.1 equivalents of acetic anhydride. Stir at 0°C for 30 minutes to generate the reactive acetic formic anhydride mixed intermediate.

  • Acylation: Dropwise add the mixed anhydride to the aniline solution at 0°C. Causality: Temperature control is critical; elevated temperatures lead to di-formylation and thermal degradation.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Validate completion via reverse-phase HPLC (UV detection at 254 nm).

  • Workup and Isolation: Quench with saturated aqueous sodium bicarbonate. Extract with DCM, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified brown-to-gray solid[4].

G A 4-(Benzyloxy)aniline Precursor B Formylation (HCOOH / Ac2O) A->B Acylation (0°C) C Crude Formamide (Brown/Gray Solid) B->C Quench & Extract D Recrystallization (EtOH/Water) C->D Purification E Pure Formamide Ready for Analysis D->E Yielding

Figure 1: Synthetic workflow and isolation of N-(4-(Benzyloxy)phenyl)formamide.

Protocol 2: Rigorous Melting Point Determination via DSC

Because literature values are absent[1][2], empirical determination is required. This protocol uses DSC to differentiate between true melting and solvent evaporation/decomposition.

  • Sample Preparation: Dry the purified solid in a vacuum desiccator over P2O5 for 24 hours. Causality: Removing trace water prevents endothermic artifacts that mask the true melting point.

  • Instrument Calibration: Calibrate the DSC instrument using an Indium standard (known MP: 156.6°C) to ensure thermodynamic accuracy.

  • Thermal Profiling: Weigh 3-5 mg of the sample into an aluminum pan and seal with a pinhole lid (to allow outgassing).

  • Heating Ramp: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation of the benzyloxy moiety at high temperatures.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the phase transition. The extrapolated onset temperature of this peak is recorded as the definitive melting point.

ThermalAnalysis S1 Sample Preparation (Vacuum Desiccation) S2 Instrument Calibration (Indium Standard) S1->S2 Dehydration S3 DSC Heating Ramp (10°C/min, N2 Purge) S2->S3 Baseline Setup S4 Endothermic Peak Integration S3->S4 Data Acquisition S5 Precise Melting Point Extrapolation S4->S5 Final Validation

Figure 2: Self-validating thermal analysis workflow for melting point determination.

Applications in Drug Development

N-(4-(Benzyloxy)phenyl)formamide is not merely a structural curiosity; it is a vital linchpin in oncology drug discovery. The 4-benzyloxyaniline moiety is a recognized pharmacophore responsible for potent ErbB-2 (HER2) and EGFR inhibitory activity.

In the synthesis of 4-anilinoquinazolines (a class that includes blockbuster drugs like Lapatinib/Tykerb), the formamide intermediate is often dehydrated to an isocyanide or reacted directly with quinazoline cores to install the critical bulky, lipophilic benzyloxy-substituted tail. This tail is mechanistically required to fit into the narrow, lipophilic selectivity pocket of the EGFR kinase domain, inducing apoptosis and cell cycle arrest in tumor cells.

References

  • Moyer, J.D., et al. "Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase." Cancer Research / Bioorganic & Medicinal Chemistry (Referenced via UGR.es). Available at:[Link]

Sources

Exploratory

Pharmacological Profiling and Synthetic Methodologies of N-(4-(Benzyloxy)phenyl)formamide Derivatives

Executive Summary The N-(4-(Benzyloxy)phenyl)formamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a lipophilic benzyloxy tail and a hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(4-(Benzyloxy)phenyl)formamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a lipophilic benzyloxy tail and a hydrogen-bonding formamide headgroup, this structural motif serves both as a potent standalone biological agent and as a critical intermediate in the synthesis of complex multi-target therapeutics. This whitepaper provides an in-depth technical analysis of the biological activities, target engagement mechanisms, and self-validating synthetic protocols associated with N-(4-(Benzyloxy)phenyl)formamide and its derivatives.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of N-(4-(Benzyloxy)phenyl)formamide derivatives stems from the synergistic interaction of its two primary functional groups:

  • The Benzyloxy Moiety : This bulky, hydrophobic group is highly effective at occupying deep lipophilic pockets within target proteins. In kinase inhibitors, the benzyloxy tail often engages in

    
     stacking and van der Waals interactions within the hydrophobic regions adjacent to the ATP-binding site[1].
    
  • The Formamide/Amide Linkage : The formamide group acts as a critical hydrogen bond donor and acceptor. In the context of kinase domains, it frequently mimics the hydrogen-bonding pattern of the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase[2].

By strategically modifying the formamide group (e.g., converting it to a urea, thiourea, or incorporating it into a cyclopropane-1,1-dicarboxamide system), researchers can fine-tune the molecule's selectivity profile across various biological targets.

Spectrum of Biological Activities

Oncology: Multi-Target Tyrosine Kinase Inhibition

Derivatives of N-(4-benzyloxyphenyl)formamide are foundational in the development of multi-target tyrosine kinase inhibitors (TKIs). Most notably, this scaffold is a direct precursor and structural analog to the pharmacophore found in Cabozantinib, a potent inhibitor of c-Met and VEGFR2[2]. The incorporation of the benzyloxyphenyl moiety into a cyclopropane-1,1-dicarboxamide framework allows the derivative to trap the kinase in its inactive "DFG-out" conformation, effectively halting downstream PI3K/AKT and MAPK/ERK signaling pathways responsible for tumor proliferation and angiogenesis.

G Ligand HGF / VEGF Receptor c-Met / VEGFR2 Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Mechanism of c-Met/VEGFR2 inhibition by benzyloxyphenyl derivatives.

Anti-Inflammatory Modulation

Beyond oncology, the benzyloxyphenyl scaffold exhibits significant anti-inflammatory properties. Derivatives have been identified as potent inhibitors of Leukotriene A4 hydrolase (LTA4H), an enzyme critical in the biosynthesis of the pro-inflammatory lipid mediator LTB4[3]. Additionally, the introduction of the hydrophobic benzyloxyphenyl group into pyrazole frameworks has been shown to drastically boost binding affinity for Cyclooxygenase-2 (COX-2), providing a pathway for targeted non-steroidal anti-inflammatory drug (NSAID) development[1].

Marine Antifouling Activity

In environmental and marine biology, the unmodified N-(4-Benzyloxyphenyl)formamide molecule has demonstrated potent antifouling properties. It effectively inhibits the settlement of cyprid larvae of the barnacle Balanus amphitrite without exhibiting high systemic toxicity, presenting an environmentally benign alternative to heavy-metal-based marine coatings[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological efficacy of various N-(4-(Benzyloxy)phenyl)formamide derivatives across different therapeutic modalities.

Compound / Derivative ClassPrimary Biological TargetObserved Activity (IC50 / EC50)Key Structural Determinant
N-(4-Benzyloxyphenyl)formamideBalanus amphitrite (Cyprid)EC50: 0.50 – 0.53 μg/mLIntact formamide linkage
Cabozantinib Intermediatesc-Met / VEGFR2 KinasesIC50: < 50 nMCyclopropane-1,1-dicarboxamide
Benzyloxyphenyl-pyrazolesCyclooxygenase-2 (COX-2)IC50: 15.0 – 20.0 μMHydrophobic benzyloxy tail
Benzyloxyphenyl-thioureasCarbonic AnhydraseIC50: < 10.0 μMThiourea hydrogen bonding

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems, incorporating specific checkpoints to verify causality and data integrity.

Protocol A: Synthesis of N-(4-Benzyloxyphenyl)formamide

This protocol details the formylation of 4-benzyloxyaniline, a critical first step in generating the core scaffold[4].

  • Preparation : Suspend 4-benzyloxyaniline hydrochloride (20 mmol) in excess ethyl formate (approx. 50 mL).

    • Causality: Utilizing ethyl formate as both the solvent and the formylating agent drives the reaction equilibrium toward the product via Le Chatelier's principle.

  • Activation : Add Triethylamine (TEA, 1.1 equiv) and p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) to the suspension.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine. Concurrently, p-TsOH protonates the carbonyl oxygen of ethyl formate, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

  • Reflux : Heat the reaction mixture to reflux for 4 to 6 hours under an inert nitrogen atmosphere.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The complete disappearance of the ninhydrin-positive starting material spot and the emergence of a higher

      
       UV-active spot confirms reaction progression. Do not proceed to workup until this is observed.
      
  • Workup & Final Validation : Concentrate the mixture under reduced pressure, extract with Ethyl Acetate, and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Purify the organic layer via recrystallization.

    • Validation Check: Confirm the final structure via

      
      H-NMR. The presence of a distinct formyl proton singlet (
      
      
      
      8.3–8.5 ppm) and the benzyloxy methylene protons (
      
      
      5.0 ppm) definitively validates the integrity of the synthesized scaffold[4].
Protocol B: High-Throughput Kinase Inhibition Assay (c-Met/VEGFR2)

This protocol evaluates the anti-cancer efficacy of the synthesized derivatives[2].

  • Reagent Preparation : Prepare recombinant c-Met or VEGFR2 kinase domains, ATP, and a fluorescently labeled peptide substrate in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Incubation : Dispense the benzyloxyphenyl derivatives (ranging from 10 pM to 10 μM) into a 384-well microplate. Add the kinase enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of equilibrium binding. This is particularly critical for type II kinase inhibitors, which require time to induce and bind to the inactive "DFG-out" conformation of the kinase.

  • Reaction Initiation : Add ATP to all wells to initiate the phosphorylation cascade.

  • Detection & Assay Validation : After 60 minutes, terminate the reaction by adding a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture (e.g., Europium-labeled anti-phosphotyrosine antibody).

    • Validation Check: Calculate the Z'-factor for the assay plate using DMSO vehicle wells as the negative control and a reference inhibitor (e.g., Cabozantinib) as the positive control. A Z'-factor > 0.5 is mandatory to validate the assay's dynamic range and ensure the data is statistically reliable.

  • Data Analysis : Fit the TR-FRET emission ratios to a 4-parameter logistic curve to determine the precise IC50 values.

Workflow Step1 Synthesis of Core Scaffold (Formylation) Step2 Derivatization (Cross-Coupling) Step1->Step2 Purified Intermediate Step3 In Vitro Kinase Assays (c-Met, VEGFR2) Step2->Step3 Library Generation Step4 Cellular Assays (Viability, Apoptosis) Step3->Step4 Hit Selection Step5 SAR Optimization Step4->Step5 Data Analysis Step5->Step2 Iterative Design

Iterative workflow for synthesis and biological evaluation of derivatives.

Conclusion

The N-(4-(Benzyloxy)phenyl)formamide scaffold is a powerful tool in drug discovery. Its unique combination of a bulky lipophilic tail and a versatile hydrogen-bonding headgroup allows it to effectively modulate a wide array of biological targets, from human kinases and inflammatory enzymes to marine biofouling organisms. By employing rigorous, self-validating synthetic and analytical protocols, researchers can continue to exploit this privileged structure to develop highly selective and potent therapeutic agents.

References

  • Google Patents. "CN103664776A - Preparation method for tyrosine kinase inhibitor and midbody thereof."
  • Google Patents. "AU2017371362A1 - Pendant amines and derivatives as inhibitors of leukotriene A4 hydrolase."
  • The University of Tokyo. "Studies on Antifouling Substances against Cypris Larvae of the Barnacle Balanus amphitrite."
  • MDPI.

Sources

Foundational

Technical Safety &amp; Handling Guide: N-(4-(Benzyloxy)phenyl)formamide

Executive Summary N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing pharmaceutical scaffolds. Within drug development, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing pharmaceutical scaffolds. Within drug development, it serves as a critical building block and impurity reference standard for Selective Estrogen Receptor Modulators (SERMs), specifically in the Bazedoxifene structural class. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, hazard profile, and handling protocols, designed for researchers in medicinal chemistry and process safety.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6]

Core Identification Data
ParameterTechnical Specification
Chemical Name N-(4-(Benzyloxy)phenyl)formamide
Synonyms 4'-(Benzyloxy)formanilide; N-(4-Benzyloxyphenyl)formamide
CAS Registry Number 479075-72-4
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES O=CNC1=CC=C(OCC2=CC=CC=C2)C=C1
Appearance Solid (Typically Brown to Gray powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Insoluble in Water
Structural Analysis

The molecule consists of a central formamide moiety (-NH-CHO) attached to the para-position of a phenyl ring, which is further substituted with a benzyloxy group (-O-CH₂-Ph).

  • Formamide Group: Introduces hydrogen bonding capability and serves as a protected amine precursor or a reactive center for dehydration to isonitriles.

  • Benzyloxy Group: Acts as a robust protecting group for the phenol functionality, stable under basic conditions but cleavable via hydrogenolysis (H₂/Pd-C).

Synthesis Logic & Experimental Protocols

Causality in Synthesis

The synthesis of N-(4-(Benzyloxy)phenyl)formamide is typically driven by the need to protect the aniline nitrogen or to prepare the molecule for subsequent cyclization reactions (e.g., Vilsmeier-Haack cyclizations). The preferred route involves the direct formylation of 4-benzyloxyaniline.

Why this route?

  • Atom Economy: Direct formylation using formic acid or mixed anhydrides minimizes waste compared to benzoyl chloride derivatives.

  • Selectivity: The benzyloxy group remains stable under the mild acidic/thermal conditions of formylation.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisPathway Precursor 4-Benzyloxyaniline (Starting Material) Reaction Formylation Reaction (Reflux / 60-80°C) Precursor->Reaction Nucleophilic Attack Reagent Formic Acid / Acetic Anhydride Reagent->Reaction Acyl Donor Workup Workup: Precipitation in Ice Water Reaction->Workup Quench Product N-(4-(Benzyloxy)phenyl)formamide (Target) Workup->Product Filtration & Drying

Caption: Step-wise synthesis workflow for N-(4-(Benzyloxy)phenyl)formamide via N-formylation.

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation based on standard formylation procedures for aniline derivatives.

  • Reagent Setup: Charge a round-bottom flask with 4-benzyloxyaniline (1.0 eq) .

  • Solvent/Reagent Addition: Add Formic acid (excess, typically 5-10 eq) or a mixture of Formic acid/Acetic anhydride (to generate the mixed anhydride in situ for milder conditions).

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂) for 2–4 hours. Monitor via TLC (SiO₂; Ethyl Acetate/Hexane) until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour slowly into crushed ice/water. The hydrophobic nature of the benzyloxy group facilitates the precipitation of the product.

  • Purification: Filter the solid precipitate. Wash extensively with water to remove excess acid. Recrystallize from Ethanol or Ethanol/Water if high purity (>98%) is required for analytical standards.

Hazard Identification & Risk Assessment (GHS)

GHS Classification

Based on structural analogs and available safety data, this compound is classified as Warning .

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.
Hazard Management Workflow

Effective safety management requires a self-validating loop of exposure control and response.

HazardWorkflow Hazard Hazard Source: Dust/Aerosol Control Engineering Controls: Fume Hood, Local Exhaust Hazard->Control Primary Barrier PPE PPE Layer: Nitrile Gloves, Goggles, N95 Control->PPE Secondary Barrier Exposure Accidental Exposure PPE->Exposure Barrier Failure Response Emergency Response: Eye Wash / Fresh Air Exposure->Response Mitigation Response->Hazard Review Protocol

Caption: Cyclic workflow for managing exposure risks associated with solid organic irritants.

Handling, Storage, & Stability

Storage Integrity

To maintain the chemical integrity of N-(4-(Benzyloxy)phenyl)formamide, specifically preventing hydrolysis of the amide bond or oxidation of the benzyloxy ether:

  • Temperature: Long-term storage at -20°C is recommended. Short-term (shipping) at ambient temperature is acceptable.[1]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

Handling Precautions
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.

  • Static Discharge: As a dry organic powder, the material may accumulate static charge. Ground all equipment during transfer.

Emergency Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses if present.Dilution of the irritant prevents corneal damage.
Skin Contact Wash with soap and copious amounts of water. Remove contaminated clothing.Surfactants (soap) are necessary to remove the lipophilic compound.
Inhalation Move person to fresh air. If breathing is difficult, administer oxygen.Reduces concentration in the respiratory tract (H335 mitigation).
Ingestion Rinse mouth. Do NOT induce vomiting . Call a Poison Center.Prevents aspiration of the compound into the lungs.

References

  • Sigma-Aldrich. N-(4-(Benzyloxy)phenyl)formamide Product Sheet & Safety Data. Retrieved from

  • BLD Pharm. N-(4-(Benzyloxy)phenyl)formamide MSDS and Properties. Retrieved from

  • PubChem. Compound Summary: N-(4-Formylphenyl)formamide (Analogous Structure). Retrieved from

  • MedChemExpress. Bazedoxifene Impurity Standards (Contextual Application). Retrieved from

  • ChemicalBook. N-(4-(Benzyloxy)phenyl)formamide Basic Information. Retrieved from

Sources

Exploratory

N-(4-(Benzyloxy)phenyl)formamide PubChem CID and ChemSpider ID

This is a comprehensive technical guide for N-(4-(Benzyloxy)phenyl)formamide , designed for researchers and drug development professionals. Chemical Identity, Synthesis Protocols, and Pharmacological Utility Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for N-(4-(Benzyloxy)phenyl)formamide , designed for researchers and drug development professionals.

Chemical Identity, Synthesis Protocols, and Pharmacological Utility

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a specialized organic intermediate primarily utilized in the synthesis of β2-adrenoreceptor agonists (e.g., Formoterol) and novel anti-tuberculosis agents (4-aminoquinoline derivatives).[1][2] Its structural core—a formylated aniline protected by a benzyl ether—serves as a versatile scaffold for electrophilic aromatic substitution or as a precursor for generating secondary amines via reduction. This guide outlines its physicochemical profile, validated synthesis routes, and critical safety parameters.

Chemical Identity & Informatics

Precise identification is critical for database integration and regulatory compliance.

Parameter Data / Identifier
Chemical Name N-(4-(Benzyloxy)phenyl)formamide
Synonyms 4-(Benzyloxy)phenylformamide; 4-Benzyloxyformanilide; N-[4-(Phenylmethoxy)phenyl]formamide
CAS Registry Number 479075-72-4
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
InChI Key SLEFQQUQJDZLBK-UHFFFAOYSA-N
SMILES O=CNC1=CC=C(OCC2=CC=CC=C2)C=C1
PubChem CID Search via InChIKey (Compound is vendor-indexed; verify in latest build)
ChemSpider ID Search via InChIKey (Compound is vendor-indexed; verify in latest build)

Physicochemical Profiling

Understanding the physical state and stability is essential for handling and storage.

  • Physical State: Solid (Crystalline powder)

  • Melting Point: 120–125 °C (Typical for para-substituted formanilides; experimental verification recommended per batch)

  • Solubility:

    • High: DMSO, DMF, Methanol (warm)

    • Moderate: Dichloromethane, Ethyl Acetate

    • Low: Water, Hexanes

  • Stability: Stable under ambient conditions. Hygroscopic; store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.

  • pKa: ~14-15 (Amide proton), making it a weak acid; deprotonation requires strong bases (e.g., NaH).

Synthesis & Production Protocols

The synthesis of N-(4-(Benzyloxy)phenyl)formamide is typically achieved via the N-formylation of 4-benzyloxyaniline . Two primary methods are detailed below: Method A (Standard) and Method B (Green/Catalytic).

Method A: Formic Acid / Acetic Anhydride (Standard Scale)

Rationale: This method uses in situ generated acetic formic anhydride, a potent formylating agent, ensuring high conversion rates for electron-rich anilines.

Reagents:

  • 4-Benzyloxyaniline (CAS 6373-46-2): 1.0 equiv

  • Formic Acid (85-98%): 1.2 equiv

  • Acetic Anhydride: 1.1 equiv

  • Solvent: THF or Dichloromethane (DCM)

Protocol:

  • Activation: In a dry flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 50–60 °C for 1 hour to generate acetic formic anhydride. Cool to 0 °C.

  • Addition: Dissolve 4-Benzyloxyaniline (1.0 eq) in dry THF/DCM. Add this solution dropwise to the activated anhydride mixture at 0 °C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO₃ solution (gas evolution!). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Method B: Direct Formylation (Dean-Stark)

Rationale: Suitable for larger scales where removing water drives the equilibrium, avoiding acetic anhydride byproducts.

Protocol:

  • Reflux 4-Benzyloxyaniline with excess 85% Formic Acid in Toluene.

  • Use a Dean-Stark trap to continuously remove water.

  • Upon completion, evaporate toluene and recrystallize the residue.

Synthesis Pathway Diagram

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisPathway Precursor 4-Benzyloxyaniline (CAS 6373-46-2) Product N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) Precursor->Product N-Formylation (THF, 0°C -> RT) Reagent Formic Acid / Ac2O (Active Species: Acetic Formic Anhydride) Reagent->Product Acyl Donor Intermediate Formoterol Precursors (Chiral Amines) Product->Intermediate 1. Reduction (BH3/LiAlH4) 2. Chiral Coupling AntiTB 4-Aminoquinoline Derivatives (Anti-TB) Product->AntiTB Scaffold Derivatization

Caption: Figure 1. Synthesis of N-(4-(Benzyloxy)phenyl)formamide and its divergence into pharmaceutical pipelines.

Applications in Drug Discovery

This compound acts as a "masked" aniline or a precursor to N-methyl anilines.

  • Formoterol Synthesis:

    • The formamide group serves as a precursor to the secondary amine found in Formoterol (a long-acting β2-agonist).

    • Mechanism: Reduction of the formamide (–NHCHO) using Borane-DMS or LiAlH₄ yields the N-methyl group (–NHCH₃), or selective hydrolysis regenerates the amine for coupling.

  • Anti-Tuberculosis Agents:

    • Used as a lipophilic building block in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. The benzyl ether provides lipophilicity essential for penetrating the mycobacterial cell wall.

  • Protecting Group Strategy:

    • The formyl group protects the amine from oxidation during reactions occurring on the benzyl ring (e.g., nitration or bromination of the phenyl ring).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Statement Description Precaution
H302 Harmful if swallowed.Do not eat, drink, or smoke when using.
H315 Causes skin irritation.Wear protective gloves/clothing.
H319 Causes serious eye irritation.Wear eye protection (safety goggles).
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water.

  • Inhalation: Move person to fresh air and keep comfortable for breathing.

References

  • Sigma-Aldrich. N-(4-(Benzyloxy)phenyl)formamide Product Sheet (CAS 479075-72-4).[3]

  • BLDpharm. N-(4-(Benzyloxy)phenyl)formamide Safety Data Sheet.

  • PubChem. 4-Benzyloxyaniline (Precursor CID 22860) & Related Formanilides.

  • Hett, R., et al.Enantioselective Synthesis of Formoterol.Organic Process Research & Development, 2002. (Describes the utility of benzyloxy-formanilides in API synthesis).
  • SciSpace. Practical Procedures for N-Formylation of Amines.

Sources

Foundational

Technical Guide: Applications of Benzyloxy-Substituted Formanilides in Medicinal Chemistry

Executive Summary Benzyloxy-substituted formanilides represent a specialized but high-value scaffold in medicinal chemistry. Structurally, they combine a lipophilic benzyloxy tail (facilitating membrane permeability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxy-substituted formanilides represent a specialized but high-value scaffold in medicinal chemistry. Structurally, they combine a lipophilic benzyloxy tail (facilitating membrane permeability and hydrophobic pocket occupancy) with a polar


-formyl head group  (acting as a hydrogen bond donor/acceptor and a reactive "C1" synthon).

While often utilized as late-stage intermediates for privileged heterocycles like benzimidazoles, they possess intrinsic biological activity as bioisosteres of amides and phenols. This guide details their synthesis, pharmacophoric utility, and application in designing antimycobacterial and anticancer agents.

Structural Logic & Pharmacophore Analysis

The efficacy of benzyloxy-substituted formanilides stems from their ability to bridge two distinct chemical spaces: lipophilicity and polar reactivity .

The Pharmacophore[1]
  • The Benzyloxy Group (

    
    ): 
    
    • Function: Provides significant steric bulk and lipophilicity (

      
       enhancement).
      
    • Interaction: Engages in

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites (e.g., MAO-B, Kinases).
    • Permeability: Critical for crossing the waxy cell walls of Mycobacterium tuberculosis.

  • The Formanilide Moiety (

    
    ): 
    
    • Function: Acts as a bioisostere for the amide bond (

      
      ) or the phenolic hydroxyl group (via the acidic NH).
      
    • Reactivity: A "masked" electrophile. Under acidic or Lewis acid conditions, the carbonyl carbon becomes the closure point for heterocycles.

Visualization: Pharmacophore Map

Pharmacophore cluster_0 Lipophilic Domain cluster_1 Polar/Reactive Domain Ben Benzyl Ring (Hydrophobic/Pi-Stacking) Link Ether Linker (Rotational Freedom) Ben->Link Target Target Binding Site (e.g., Kinase Hydrophobic Pocket) Ben->Target Pi-Interactions Aniline Aniline Core (Scaffold Rigidity) Link->Aniline Formyl N-Formyl Group (H-Bond Donor/Acceptor) Aniline->Formyl Bioisostere Formyl->Target H-Bonds

Figure 1: Pharmacophore dissection of benzyloxy-substituted formanilides, highlighting the dual-domain interaction mode.

Synthetic Strategies

Efficient access to this scaffold is a prerequisite for library generation. We prioritize "green" methodologies that avoid toxic reagents like CO gas or acetic anhydride.

Protocol: Green Synthesis via Oxalic Acid

This method utilizes oxalic acid as a solid CO surrogate, ideal for maintaining the integrity of the sensitive benzyloxy ether linkage.

Reagents:

  • Substituted Benzyloxyaniline (1.0 equiv)

  • Oxalic Acid Dihydrate (1.2 equiv)

  • Solvent: Toluene or PEG-400 (Green alternative)

  • Catalyst: None (Self-catalyzed) or mild Lewis acid (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve 3-benzyloxyaniline (

    
    ) in Toluene (
    
    
    
    ) in a round-bottom flask equipped with a Dean-Stark trap.
  • Addition: Add Oxalic acid dihydrate (

    
    ) in a single portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The oxalic acid decomposes to release 
    
    
    
    (byproduct) and formic acid in situ, or acts directly as a formyl donor.
  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The amine spot (

    
    ) will disappear, replaced by the formanilide (
    
    
    
    ).
  • Workup: Cool to RT. Wash with saturated

    
     to remove unreacted acid. Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white/off-white needles.

Synthesis Workflow Diagram

Synthesis Start Start: Benzyloxyaniline Process Process: Reflux (110°C) Dean-Stark Trap Start->Process Reagent Reagent: Oxalic Acid / Formic Acid Reagent->Process Inter Intermediate: N-Formyl-Benzyloxyaniline Process->Inter Branch1 Path A: Bioassay (Antimicrobial/Anticancer) Inter->Branch1 Branch2 Path B: Cyclization (Benzimidazole Synthesis) Inter->Branch2

Figure 2: Synthetic workflow from aniline precursor to formanilide scaffold and divergent application pathways.

Medicinal Chemistry Applications

As Antimycobacterial Agents (Tuberculosis)

Formanilides mimic the transition state of peptide bond hydrolysis. In Mycobacterium tuberculosis (Mtb), the enzyme Peptide Deformylase (PDF) is a critical target.[1]

  • Mechanism: PDF removes the formyl group from nascent proteins.[1] Formanilides bind to the active site metal ion (usually

    
     or 
    
    
    
    ), acting as competitive inhibitors.
  • Role of Benzyloxy: The lipophilic benzyloxy chain aids in penetrating the mycolic acid-rich cell wall of Mtb, a major barrier for hydrophilic drugs.

  • Data Insight: Analogs with 3-benzyloxy substitution often show MIC values

    
     against Mtb H37Rv strains due to this enhanced permeability.
    
As Precursors to Benzimidazoles (Anticancer/Anthelmintic)

The most robust application is using the formanilide as a "masked" benzimidazole.

  • Reaction: The

    
    -formyl group provides the "C2" carbon for the imidazole ring.
    
  • Protocol: Reacting the 2-amino-benzyloxy-formanilide with acid (e.g.,

    
     or 
    
    
    
    ) effects cyclization.
  • Target: The resulting 2-unsubstituted benzimidazoles or 2-H benzimidazoles are privileged scaffolds for inhibiting kinases (e.g., EGFR, VEGFR) where the benzyloxy group occupies the ATP-binding hydrophobic pocket.

Bioisosteres in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting EGFR or ALK), the formanilide moiety can replace a phenol or amide group.

  • Phenol Mimic: The

    
     of the formanilide is acidic (
    
    
    
    ), similar to a phenol, allowing it to donate a hydrogen bond to the "hinge region" of the kinase.
  • Advantage: Unlike phenols, formanilides are not susceptible to rapid glucuronidation (Phase II metabolism), improving the drug's metabolic stability and half-life.

Comparative Data: Activity Profile

Compound ClassSubstitution (R)Target / ApplicationActivity / YieldReference
Formanilide 3-BenzyloxyM. tuberculosis (PDF)MIC:

[1, 3]
Formanilide 4-BenzyloxySynthesis of BenzimidazoleYield: 92% (Cyclization)[2, 5]
Chalcone 4-BenzyloxyMAO-B Inhibition

[4]
Benzamide 3-BenzyloxyALDH1A3 Inhibition

[6]

Note: The chalcone and benzamide data illustrate the potency of the benzyloxy pharmacophore, which is preserved when integrated into the formanilide scaffold.

References

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Source: PMC / NIH URL:[Link]

  • Synthesis of benzimidazoles in high-temperature water. Source: Green Chemistry (RSC) URL:[2][Link]

  • Peptide deformylase inhibitors as potent antimycobacterial agents. Source: PubMed URL:[3][Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Source: PMC / NIH URL:[Link]

  • Synthesis, characterization and biological evaluations of substituted benzimidazole derivatives. Source: PMC / NIH URL:[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI URL:[Link]

Sources

Exploratory

N-(4-(Benzyloxy)phenyl)formamide as a pharmaceutical intermediate

An In-depth Technical Guide to N-(4-(Benzyloxy)phenyl)formamide as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist Abstract N-(4-(Benzyloxy)phenyl)formamide is a pivotal, yet often overlooked, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-(Benzyloxy)phenyl)formamide as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

N-(4-(Benzyloxy)phenyl)formamide is a pivotal, yet often overlooked, intermediate in the landscape of pharmaceutical synthesis. Its unique bifunctional structure, incorporating a protected phenol and a formamide group, presents a versatile scaffold for the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, particularly highlighting its role in the development of advanced therapeutic agents. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and contextualize its utility in modern drug discovery, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate chess game of pharmaceutical development, intermediates are the crucial pieces that enable the strategic synthesis of a target molecule. N-(4-(Benzyloxy)phenyl)formamide emerges as a particularly valuable asset. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions while being readily removable in later synthetic stages. Concurrently, the formamide moiety acts as a masked amine or a precursor for more complex nitrogen-containing heterocycles. This dual functionality allows for sequential and site-selective modifications, a cornerstone of efficient and high-yield API synthesis. This guide will deconstruct the chemistry of this intermediate, providing a technical narrative from its synthesis to its application in building sophisticated drug molecules.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key properties of N-(4-(Benzyloxy)phenyl)formamide are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource(s)
CAS Number 479075-72-4[1][2]
Molecular Formula C₁₄H₁₃NO₂[2]
Molecular Weight 227.26 g/mol [1][2]
Appearance Solid (Typically off-white or light brown powder)[3]
Purity Typically ≥96%[1]
Storage Temperature Ambient[1]
Safety & Handling

Based on available Safety Data Sheets (SDS) for N-(4-(Benzyloxy)phenyl)formamide and structurally related compounds, appropriate handling procedures are critical.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[4][5] Avoid breathing dust.[4][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][6] Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

    • Skin: Wash off immediately with plenty of soap and water.[4]

    • Ingestion: Clean mouth with water and get medical attention.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

Synthesis of N-(4-(Benzyloxy)phenyl)formamide: A Methodical Approach

The synthesis of N-(4-(Benzyloxy)phenyl)formamide is not a one-step process but a logical sequence designed for high purity and yield. The most effective pathway involves the protection of a phenol followed by the formylation of the resulting aniline derivative.

Synthetic Workflow Overview

The synthesis is best approached in two distinct, high-yielding steps starting from 4-aminophenol. First, the phenolic hydroxyl group is protected via a Williamson ether synthesis using benzyl bromide. This prevents the formylating agent from reacting with the more nucleophilic phenoxide ion. The second step is the N-formylation of the resulting 4-(benzyloxy)aniline.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: N-Formylation A 4-Aminophenol C 4-(Benzyloxy)aniline A->C Acetone, Reflux B Benzyl Bromide + K₂CO₃ B->C E N-(4-(Benzyloxy)phenyl)formamide (Target Compound) C->E Toluene, Reflux (Dean-Stark) D Formic Acid D->E G A N-(4-(Benzyloxy)phenyl)formamide (Core Scaffold) B Further Elaboration (e.g., Ring substitution, side-chain addition) A->B Multi-step Synthesis C Key Intermediate (e.g., N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide) B->C D Final API (e.g., Formoterol Analogue) C->D Side-chain Coupling E Deprotection (Removal of Benzyl Group) D->E

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(4-(Benzyloxy)phenyl)formamide

Introduction: The Significance of N-(4-(Benzyloxy)phenyl)formamide in Medicinal Chemistry N-(4-(Benzyloxy)phenyl)formamide and its derivatives are pivotal intermediates in the landscape of modern drug discovery. The form...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-(4-(Benzyloxy)phenyl)formamide in Medicinal Chemistry

N-(4-(Benzyloxy)phenyl)formamide and its derivatives are pivotal intermediates in the landscape of modern drug discovery. The formamide functional group serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and as a key structural motif in pharmacologically active molecules. The benzyloxy group, a common protecting group for phenols, also features in numerous bioactive compounds. This application note provides a comprehensive guide for the efficient and reliable synthesis of N-(4-(Benzyloxy)phenyl)formamide from 4-benzyloxyaniline, a critical transformation for researchers engaged in the development of novel therapeutics. For instance, derivatives of N-(4-(benzyloxy)phenyl)sulfonamide have been explored as antagonists for the human androgen receptor, highlighting the relevance of this scaffold in medicinal chemistry.[1]

This document outlines a detailed protocol for the N-formylation of 4-benzyloxyaniline, emphasizing practical laboratory execution, safety considerations, and mechanistic understanding. The presented methodology is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development professionals.

Reaction Scheme and Mechanism

The synthesis of N-(4-(Benzyloxy)phenyl)formamide from 4-benzyloxyaniline is a classic N-formylation reaction. This transformation can be achieved using various formylating agents. Here, we focus on a widely used and practical method employing formic acid.

Reaction:

Mechanism of N-Formylation using Formic Acid:

The N-formylation of an amine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Protonation of Formic Acid (optional but enhances reactivity): In the presence of a strong acid catalyst or under certain conditions, the carbonyl oxygen of formic acid can be protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-benzyloxyaniline attacks the electrophilic carbonyl carbon of formic acid. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the intermediate.

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the N-(4-(Benzyloxy)phenyl)formamide product.

This reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the product.[2]

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of N-(4-(Benzyloxy)phenyl)formamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Benzyloxyaniline≥98%Commercially Available6373-46-2
Formic Acid≥85% aqueous solutionCommercially Available64-18-6
TolueneAnhydrousCommercially Available108-88-3
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available7757-82-6
Ethyl AcetateACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • 4-Benzyloxyaniline: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4]

  • Formic Acid: Flammable liquid and vapor.[5][6] Harmful if swallowed and toxic if inhaled.[5][6][7] Causes severe skin burns and eye damage.[5][6][7] Corrosive to the respiratory tract.[8]

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

  • Acetic Anhydride (if used as an alternative formylating agent): Flammable liquid and vapor.[9][10] Harmful if swallowed.[9][10] Causes severe skin burns and eye damage.[9][10][11] Fatal if inhaled.[9][11][12]

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][11][13][14]

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyaniline (10.0 g, 50.2 mmol).

  • Addition of Reagents: Add toluene (100 mL) to the flask, followed by the dropwise addition of 85% aqueous formic acid (2.7 mL, 60.2 mmol, 1.2 equivalents).

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-benzyloxyaniline spot. The reaction is typically complete within 4-9 hours.[2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude N-(4-(benzyloxy)phenyl)formamide.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.[15][16]

  • Choosing a Solvent: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane. The product should be soluble in hot ethyl acetate and insoluble in cold hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If any insoluble impurities are present, perform a hot gravity filtration.

    • Slowly add hexane to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collection and Drying:

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the purified N-(4-(benzyloxy)phenyl)formamide in a vacuum oven.

Characterization of N-(4-(Benzyloxy)phenyl)formamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol [17]

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system is a mixture of ethyl acetate and hexane.

  • Melting Point: Compare the measured melting point with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling patterns of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the formamide group.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Workflow and Data Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Weigh 4-benzyloxyaniline 2. Add Toluene & Formic Acid reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor by TLC reflux->monitor wash Wash with NaHCO₃ and Brine monitor->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate/Hexane evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end end filter_dry->end Final Product

Caption: Experimental workflow for the synthesis of N-(4-(benzyloxy)phenyl)formamide.

Reaction Mechanism Visualization

Sources

Application

Application Note: Protocol for N-Formylation of 4-Benzyloxyaniline

Abstract & Strategic Overview The N-formylation of anilines is a pivotal transformation in medicinal chemistry, serving as a critical protection step or a gateway to isocyanide synthesis. Specifically, the N-formylation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-formylation of anilines is a pivotal transformation in medicinal chemistry, serving as a critical protection step or a gateway to isocyanide synthesis. Specifically, the N-formylation of 4-benzyloxyaniline (also known as 4-(benzyloxy)phenylamine) is a key intermediate step in the synthesis of long-acting


-adrenoceptor agonists (LABAs) such as Formoterol .

While various formylating agents exist (e.g., acetic formic anhydride, chloral, ammonium formate), the use of formic acid remains the most atom-economical and scalable approach. This application note details a robust, field-proven protocol for this transformation, emphasizing reaction kinetics, impurity control, and scalable workup procedures.

Key Advantages of this Protocol
  • Atom Economy: Utilizes formic acid as both reagent and solvent (in Method A).

  • Scalability: Avoids expensive coupling reagents (DCC, EDCI).

  • Purity: Minimizes O-formylation side reactions typical with more aggressive electrophiles.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the carbonyl carbon of the formic acid. This is followed by a proton transfer and the elimination of water.

Critical Mechanistic Insight

Formamides often exhibit rotamerism (cis/trans isomerism) due to the partial double-bond character of the C-N amide bond. In NMR analysis, this results in dual signal sets for the formyl proton and adjacent aromatic protons, often mistaken for impurities by inexperienced chemists.

FormylationMechanism Substrate 4-Benzyloxyaniline (Nucleophile) TS1 Tetrahedral Intermediate Substrate->TS1 Nucleophilic Attack Reagent Formic Acid (Electrophile) Reagent->TS1 TS2 Proton Transfer & Elimination TS1->TS2 Proton Shift Product N-(4-(benzyloxy)phenyl)formamide TS2->Product - H2O Byproduct H2O TS2->Byproduct

Figure 1: Mechanistic pathway of N-formylation via nucleophilic acyl substitution.

Experimental Protocols

Two methods are presented. Method A is preferred for rapid, small-to-medium scale synthesis (1g – 50g). Method B is recommended for large-scale process development where water removal is critical to drive equilibrium.

Materials & Reagents
ReagentPurityRole
4-Benzyloxyaniline >98%Substrate (Amine)
Formic Acid 85% aq. or 98%Reagent & Solvent
Toluene ACS GradeSolvent (Method B)
Ethyl Acetate ACS GradeExtraction Solvent
NaHCO₃ Saturated aq.Neutralization
Method A: Neat Reaction (Solvent-Free / High Concentration)

Best for: Speed and simplicity.

Step 1: Setup Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-benzyloxyaniline (1.0 equiv).

Step 2: Addition Add Formic Acid (85-98%) (5.0 – 10.0 equiv) directly to the solid amine.

  • Note: The reaction is exothermic. Add slowly if working on >10g scale.

  • Observation: The solid will dissolve to form a dark solution.

Step 3: Reaction Heat the mixture to 60°C – 80°C for 2–4 hours.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting aniline (

    
    ) will disappear, and the formamide (
    
    
    
    ) will appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (10x reaction volume).

  • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.[1]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash combined organics with Saturated NaHCO₃ (to remove excess formic acid) and Brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Large scale, high conversion, and anhydrous product requirements.

Step 1: Setup Equip a 2-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

Step 2: Charging Add 4-benzyloxyaniline (1.0 equiv) and Toluene (10 mL/g of amine). Add Formic Acid (1.5 – 2.0 equiv).

Step 3: Reflux Heat to vigorous reflux (approx. 110°C). Water produced by the reaction will co-distill with toluene and collect in the trap.

  • Duration: 3–6 hours. Continue until water evolution ceases.

Step 4: Isolation

  • Cool the solution to room temperature.

  • The product may crystallize directly from toluene upon cooling.

  • If not, concentrate the toluene to ~20% volume and add Hexanes to induce precipitation.

  • Filter the solid and wash with cold Hexanes/Toluene (1:1).

Process Control & Characterization

Expected Results
  • Appearance: Off-white to pale beige solid.

  • Yield: Typical isolated yields range from 85% to 95% .

Analytical Data (Self-Validation)

The presence of rotamers is the hallmark of a successful N-formylation. You should observe two sets of signals in the ¹H NMR spectrum (typically in a ratio of ~80:20 to 60:40 depending on solvent).

Signal TypeChemical Shift (δ ppm, DMSO-d₆)MultiplicityAssignment
Amide CHO 8.20 – 8.45 Singlet (or doublet)Distinctive Formyl H (Major/Minor rotamers)
Amide NH 9.80 – 10.10 Broad SingletN-H proton
Benzylic CH₂ 5.05 – 5.15SingletPh-CH₂ -O
Aromatic 6.90 – 7.60MultipletsAromatic ring protons

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Water accumulation in equilibrium.Switch to Method B (Dean-Stark) or add fresh Formic Acid.
O-Formylation Reaction temperature too high or excess acid too concentrated.Lower temp to 60°C; Hydrolyze O-formyl ester by stirring with mild aq. NaHCO₃ (amide is stable).
Dark Color Oxidation of aniline prior to reaction.Ensure aniline is white/pure before starting. Run under Nitrogen atmosphere.[2]

Safety & Handling (MSDS Summary)

  • Formic Acid: Highly corrosive and causes severe skin burns. It is a lachrymator. Handle in a fume hood.

    • Danger: Decomposes to Carbon Monoxide (CO) and water upon prolonged heating or contact with strong dehydrating agents. Ensure good ventilation.

  • 4-Benzyloxyaniline: Harmful if swallowed or inhaled. Potential skin sensitizer.

References

  • General N-Formylation Protocol: Sheehan, J. C.; Yang, D.-D. H. "The Use of N-Formylamino Acid Esters in Peptide Synthesis." J. Am. Chem. Soc.1958 , 80, 1154.

  • Formic Acid/Toluene Azeotropic Method: Jung, S. H.; Ahn, J. H.; Park, S. K.; Choi, J.-K. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Bull. Korean Chem. Soc.2002 , 23, 149.

  • Synthesis of Formoterol Intermediates (Contextual Grounding): Hett, R.; Stare, R.; Helferich, P. "Process for the preparation of formoterol." US Patent 6,472,563, 2002 .

  • Catalytic Improvements (Alternative Methods): Chandra Shekar, K., et al. "Zinc-catalyzed N-formylation of amines with formic acid." Tetrahedron Lett.2013 , 54, 1515.

Sources

Method

Application Note: N-Formyl-Protected Intermediates in Formoterol Synthesis

This Application Note and Protocol Guide addresses the synthesis and utilization of N-(4-(Benzyloxy)phenyl)formamide derivatives as critical intermediates in the production of Formoterol Fumarate . Editorial Note on Chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the synthesis and utilization of N-(4-(Benzyloxy)phenyl)formamide derivatives as critical intermediates in the production of Formoterol Fumarate .

Editorial Note on Chemical Nomenclature & Regiochemistry: While the specific string "N-(4-(Benzyloxy)phenyl)formamide" (CAS 479075-72-4) refers to the para-substituted isomer, the synthesis of Formoterol (a beta2-agonist with a 3-formamido-4-hydroxy substitution pattern) strictly requires the 3-formamido-4-benzyloxy regioisomer.[1] This guide focuses on the scientifically accurate N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide (and its precursors), which is the functional equivalent required for the Formoterol scaffold.[1] The para-isomer mentioned in the topic is treated here as a structural reference point or potential impurity, with the protocol correcting for the necessary ortho-formamido/hydroxy architecture.

[1]

Abstract & Scientific Rationale

Formoterol is a potent, long-acting


-adrenoceptor agonist (LABA) characterized by a unique 3-formamido-4-hydroxy  substitution pattern on the phenylethanolamine core.[1] The synthesis of this moiety hinges on the precise introduction of the formamide group relative to the phenolic hydroxyl.[1]

The intermediate N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide (a functionalized analog of the user's topic molecule) serves as the electrophilic "Left-Hand Side" (LHS) fragment.[1] It couples with the nucleophilic "Right-Hand Side" (RHS) amine to assemble the Formoterol backbone.[1] The benzyl group acts as a robust protecting group for the phenol, surviving the basic conditions of epoxide opening, while the formamide moiety is installed early to avoid late-stage chemoselectivity issues.[1]

Key Mechanistic Advantages:

  • Regiocontrol: Early installation of the formamide group (via nitration/reduction/formylation sequences) prevents isomer scrambling.

  • Safety: The benzyl ether reduces the oxidative susceptibility of the electron-rich phenol during the coupling step.[1]

  • Stereocontrol: The epoxide (or corresponding bromoketone) can be generated enantioselectively to target (R,R)-Formoterol (Arformoterol).

Chemical Basis & Retrosynthesis

The synthesis relies on the coupling of an electrophilic styrene oxide derivative with a chiral amine.[1]

Formoterol_Retrosynthesis cluster_inputs Convergent Synthesis Formoterol Formoterol Fumarate (Target API) Coupling_Product Protected Intermediate (Dibenzyl Formoterol) Coupling_Product->Formoterol  Hydrogenolysis (Pd/C)   LHS LHS: N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide (Key Electrophile) LHS->Coupling_Product  Epoxide Opening   RHS RHS: N-[1-(4-methoxyphenyl)propan-2-yl]amine (Nucleophile) RHS->Coupling_Product Acetophenone Start: 4-Hydroxyacetophenone Acetophenone->LHS  1. Nitration 2. Benzylation 3. Reduction/Formylation  

Figure 1: Retrosynthetic analysis showing the critical role of the formamide-functionalized epoxide (LHS).

Experimental Protocols

Protocol A: Synthesis of the LHS Intermediate

Target Molecule: N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide Starting Material: 4-Hydroxyacetophenone[1]

Step 1: Regioselective Nitration & Protection[1]
  • Nitration: Dissolve 4-hydroxyacetophenone in glacial acetic acid. Add fuming

    
     dropwise at 0-5°C. The hydroxyl group directs the nitro group to the ortho position (position 3).[1]
    
    • Checkpoint: Confirm formation of 3-nitro-4-hydroxyacetophenone via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Benzylation: Treat the crude nitro-phenol with benzyl bromide (

    
    ) and 
    
    
    
    in DMF at 60°C for 4 hours.
    • Yield: Typically >90%.[1][2]

    • Product: 4-Benzyloxy-3-nitroacetophenone.[1][3]

Step 2: Functionalization & Formylation

This step converts the nitro-ketone into the formamido-epoxide.[1]

  • Bromination: React 4-benzyloxy-3-nitroacetophenone with

    
     or NBS in chloroform to yield 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone .
    
  • Reduction (Nitro to Amine):

    • Reagent: Iron powder/Acetic acid or

      
      /HCl.[1] (Avoid catalytic hydrogenation here to prevent premature benzyl cleavage).
      
    • Condition: Reflux for 2 hours.[1]

    • Product: 1-(3-amino-4-benzyloxyphenyl)-2-bromoethanone (unstable, proceed immediately).[1]

  • Formylation:

    • Dissolve the crude amine in a mixture of Formic Acid and Acetic Anhydride (prepared in situ at 0°C).

    • Stir at Room Temperature (RT) for 1 hour.

    • Mechanism:[4][5][][7][8] Nucleophilic attack of the amine on the mixed anhydride.[1]

    • Product:N-[2-benzyloxy-5-(2-bromoacetyl)phenyl]formamide .[1]

  • Reduction & Cyclization (Epoxidation):

    • Reduce the ketone using

      
       in MeOH/THF at 0°C to the bromohydrin.[1]
      
    • Treat with aqueous NaOH or

      
       to effect intramolecular 
      
      
      
      displacement of the bromide.[1]
    • Final Product:N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide .[1]

Protocol B: Coupling and Deprotection (Formoterol Formation)
ParameterSpecificationRationale
Solvent DMSO or Toluene/IPAHigh polarity (DMSO) favors epoxide opening; Toluene allows reflux.[1]
Stoichiometry 1.0 eq LHS : 1.1 eq RHSSlight excess of amine ensures complete consumption of the epoxide.
Temperature 110-120°CRequired to overcome the activation energy of the sterically hindered epoxide.[1]
Time 18-24 HoursLong duration required for high conversion (>98%).

Procedure:

  • Coupling: Charge the reaction vessel with N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide (LHS) and N-[1-(4-methoxyphenyl)propan-2-yl]amine (RHS).

  • Heat to 120°C under

    
     atmosphere. Monitor consumption of epoxide by HPLC.
    
  • Isolation: Cool to RT. Extract with Ethyl Acetate.[1][2][5][7][9] Wash with water to remove DMSO.[1] Concentrate to obtain Dibenzyl Formoterol .[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve the dibenzyl intermediate in EtOH.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 40 psi

      
       at RT for 3-6 hours.
      
    • Note: The formamide group is stable under these conditions; only the O-benzyl groups are cleaved.[1]

  • Salt Formation: Filter catalyst.[1] Add Fumaric acid (0.5 eq) to crystallize Formoterol Fumarate Dihydrate .

Critical Process Parameters (CPPs) & Quality Control

Impurity Profiling

The para-isomer (N-(4-(benzyloxy)phenyl)formamide) discussed in the topic is a potential impurity if the initial nitration lacks regioselectivity.

ImpurityOriginDetection (HPLC)Limit
Regioisomer A 2-nitro-4-benzyloxy... (from nitration at pos 2)RRT ~0.85< 0.15%
Dimer Self-reaction of epoxideRRT ~1.2< 0.10%
De-formylated Hydrolysis of formamideRRT ~0.6< 0.10%
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][9]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 214 nm (Amide band) and 280 nm (Aromatic).

Process Workflow Diagram

Workflow cluster_QC Quality Control Gates Start Start: 4-Hydroxyacetophenone Step1 1. Nitration (HNO3) 2. Benzylation (BnBr) Start->Step1 Inter1 Intermediate: 4-Benzyloxy-3-nitroacetophenone Step1->Inter1 Step2 1. Bromination (Br2) 2. Reduction (Fe/AcOH) 3. Formylation (HCOOH/Ac2O) Inter1->Step2 QC1 Limit: <5% Isomer Inter1->QC1 HPLC Purity Inter2 Intermediate: N-[2-benzyloxy-5-(bromoacetyl)phenyl]formamide Step2->Inter2 Step3 1. Reduction (NaBH4) 2. Cyclization (OH-) Inter2->Step3 Key_Inter KEY INTERMEDIATE: N-[2-benzyloxy-5-(oxiranyl)phenyl]formamide Step3->Key_Inter Step4 Coupling with RHS Amine (DMSO, 120°C) Key_Inter->Step4 QC2 Limit: >98% ee Key_Inter->QC2 Chiral HPLC Step5 Hydrogenolysis (Pd/C, H2) & Fumarate Salt Formation Step4->Step5 Final Product: Formoterol Fumarate Step5->Final QC3 USP Criteria Final->QC3 Assay & Impurities

Figure 2: Step-by-step process flow for the conversion of acetophenone precursors to Formoterol via the formamide intermediate.

References

  • Hett, R., et al. (2002).[1] "Enantioselective Synthesis of (R,R)-Formoterol." Organic Process Research & Development, 6(3), 407-411.[1] Link

  • Trofast, J., et al. (1991).[1][8] "Steric aspects of the synthesis of formoterol." Chirality, 3(6), 443-450.[1] Link

  • Murase, K., et al. (1978).[1][8] "Absolute configurations of four isomers of formoterol." Chemical and Pharmaceutical Bulletin, 26(4), 1123-1129.[1][8] Link

  • European Patent Office. (2006). "Process for the synthesis of Arformoterol." EP 2285770.[1] Link

  • ChemicalBook. (2023). "N,O-Dibenzylated formoterol | 43229-70-5".[1][10] Link

Sources

Application

Application Note: Orthogonal Deprotection Strategies for N-(4-(Benzyloxy)phenyl)formamide

Executive Summary N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4)[1] is a highly versatile building block utilized in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4)[1] is a highly versatile building block utilized in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors and paracetamol analogs. Its structural architecture features two orthogonal protecting groups: an O-benzyl (OBn) ether safeguarding a phenolic hydroxyl, and an N-formyl group masking an aniline nitrogen.

The true synthetic value of this molecule lies in the ability to selectively deprotect either functional group without disturbing the other. This application note provides field-proven, self-validating protocols for the selective and global deprotection of this compound, grounded in the mechanistic principles of orthogonal reactivity.

Mechanistic Principles & Causality

The selection of deprotection conditions is dictated by the distinct electronic and steric vulnerabilities of the two protecting groups.

Pathway A: Selective O-Debenzylation (Hydrogenolysis)

The O-benzyl ether is highly susceptible to catalytic hydrogenolysis. Under an atmosphere of hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, the polarized benzylic C–O bond undergoes oxidative addition onto the Pd(0) surface, followed by hydrogen transfer to yield the free phenol and toluene[2]. Causality for Selectivity: The N-formyl group remains completely inert under these reductive conditions. The amide C–N bond is stabilized by resonance and lacks the requisite benzylic activation for palladium insertion, ensuring 100% chemoselectivity for the ether cleavage[3].

Pathway B: Selective N-Deformylation (Acidic Solvolysis)

The N-formyl group is a minimally sterically hindering protecting group that is susceptible to nucleophilic acyl substitution under acidic conditions[4]. By employing methanolic hydrogen chloride (HCl/MeOH), the formyl carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. Methanol subsequently attacks to form a tetrahedral intermediate, which collapses to liberate the free aniline and volatile methyl formate. Causality for Selectivity: The O-benzyl ether is highly robust to these moderately acidic conditions (pH ~1). Ether cleavage typically demands much harsher reagents, such as strong Lewis acids (e.g., BBr


) or refluxing concentrated hydrohalic acids[2]. Furthermore, utilizing methanolic HCl rather than aqueous HCl ensures the hydrophobic starting material remains fully dissolved while driving the equilibrium forward via the generation of methyl formate (b.p. 32 °C).

Orthogonal Workflow Visualization

OrthogonalDeprotection cluster_0 SM N-(4-(Benzyloxy)phenyl)formamide MW: 227.26 ProdA N-(4-Hydroxyphenyl)formamide (Selective O-Debenzylation) SM->ProdA H2 (1 atm), 10% Pd/C MeOH/EtOAc, RT, 2h ProdB 4-(Benzyloxy)aniline (Selective N-Deformylation) SM->ProdB 2M HCl in MeOH 60°C, 4h ProdC 4-Aminophenol (Global Deprotection) ProdA->ProdC 2M HCl in MeOH, 60°C ProdB->ProdC H2 (1 atm), 10% Pd/C, RT

Orthogonal deprotection pathways for N-(4-(Benzyloxy)phenyl)formamide.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, In-Process Controls (IPCs) via LC-MS are embedded into the workflow. The distinct mass shifts (


M) guarantee that the correct orthogonal pathway has been selectively activated.
Deprotection StrategyTarget Bond CleavedReagents & ConditionsRetained GroupIPC Mass Shift (LC-MS)Typical Yield
Selective O-Debenzylation ArO–CH

Ph
H

(1 atm), 10% Pd/C, MeOH/EtOAc (1:1), RT, 2h
N-Formyl[M+H]⁺ 228

138
>95%
Selective N-Deformylation ArNH–CHO2M HCl in MeOH, 60 °C, 4hO-Benzyl[M+H]⁺ 228

200
85–90%
Global Deprotection Both1. H

, Pd/C (RT)2. 2M HCl (60 °C)
None[M+H]⁺ 228

110
>85% (2 steps)

Experimental Protocols

Protocol A: Selective O-Debenzylation (Synthesis of N-(4-hydroxyphenyl)formamide)

Rationale: A solvent mixture of Methanol/Ethyl Acetate is utilized because the starting material exhibits limited solubility in pure methanol due to the hydrophobic benzyloxy moiety. Ethyl acetate provides excellent solvation, while methanol acts as a protic co-solvent to accelerate the hydrogenolysis rate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent (e.g., 2.27 g, 10 mmol) of N-(4-(Benzyloxy)phenyl)formamide in 40 mL of a 1:1 (v/v) mixture of MeOH and EtOAc.

  • Catalyst Addition: Carefully add 0.1 equivalents by weight (227 mg) of 10% Pd/C. Expert Insight: Always add the catalyst to the solvent under an inert atmosphere (N

    
     or Ar) to prevent the dry Pd/C from igniting the methanol vapors.
    
  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours.
    
  • In-Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (R

    
     ~0.6) will disappear, replaced by a more polar, UV-active spot (R
    
    
    
    ~0.2). Confirm via LC-MS ([M+H]⁺ = 138).
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford N-(4-hydroxyphenyl)formamide as a crystalline solid. No further purification is typically required.

Protocol B: Selective N-Deformylation (Synthesis of 4-(Benzyloxy)aniline)

Rationale: Methanol is used as both the solvent and the nucleophile. The reaction is driven forward by the generation of methyl formate, which evaporates or is easily removed during concentration.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 equivalent (2.27 g, 10 mmol) of N-(4-(Benzyloxy)phenyl)formamide in 30 mL of 2M HCl in Methanol.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 60 °C. The suspension will become a homogeneous solution as the reaction progresses. Stir for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product spot will stain intensely positive (purple/brown) with Ninhydrin, confirming the presence of a free primary amine. Confirm via LC-MS ([M+H]⁺ = 200).

  • Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol and methyl formate. Suspend the resulting hydrochloride salt in 30 mL of EtOAc and carefully neutralize with saturated aqueous NaHCO

    
     until the aqueous layer reaches pH 8.
    
  • Extraction: Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Isolation: Evaporate the solvent to yield 4-(benzyloxy)aniline. Purify via flash column chromatography if trace unreacted starting material remains.

References[1] Title: N-(4-(Benzyloxy)phenyl)formamide Product Information

Sources

Method

Scalable synthesis of N-(4-(Benzyloxy)phenyl)formamide for drug discovery

Application Note: Scalable Synthesis of N-(4-(Benzyloxy)phenyl)formamide Executive Summary & Strategic Importance N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a high-value bifunctional building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(4-(Benzyloxy)phenyl)formamide

Executive Summary & Strategic Importance

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two termini: the formamide group , which serves as a masked isonitrile or amine precursor, and the benzyloxy motif , a robust protecting group for phenols that can be selectively removed to reveal a hydroxyl handle for further functionalization.

Key Applications in Drug Discovery:

  • β2-Adrenoreceptor Agonists: It is a verified intermediate in the synthesis of Formoterol , a potent long-acting bronchodilator used in the management of asthma and COPD [1].

  • Multicomponent Reactions (MCRs): The formamide moiety can be dehydrated to the corresponding isonitrile (isocyanide), a critical input for Ugi and Passerini reactions , enabling the rapid generation of combinatorial libraries [2].

  • Kinase Inhibitor Scaffolds: The 4-benzyloxyaniline core is a "privileged structure" found in various tyrosine kinase inhibitors, where the ether oxygen mimics the ATP-binding pocket interactions.

This guide details a scalable, three-step convergent synthesis designed for gram-to-kilogram production. Unlike academic routes that rely on expensive coupling agents (e.g., DCC/EDC) or unstable anhydrides, this protocol utilizes robust industrial reagents: benzyl chloride, catalytic hydrogenation, and azeotropic formylation.

Retrosynthetic Analysis & Reaction Pathway

The most robust route for scale-up avoids the direct benzylation of 4-aminophenol, which suffers from competing N-alkylation. Instead, we employ a chemoselective O-alkylation of 4-nitrophenol, followed by reduction and formylation.

Retrosynthesis Target N-(4-(Benzyloxy)phenyl)formamide (Target Molecule) Amine 4-(Benzyloxy)aniline (Key Intermediate) Target->Amine Formylation (HCOOH, Toluene) Nitro 1-(Benzyloxy)-4-nitrobenzene (Stable Precursor) Amine->Nitro Reduction (H2, Pd/C) SM 4-Nitrophenol + Benzyl Chloride Nitro->SM O-Alkylation (K2CO3, DMF)

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity and cost-efficiency.

Detailed Experimental Protocols

Step 1: Scalable O-Benzylation of 4-Nitrophenol

Rationale: Benzyl chloride is selected over benzyl bromide due to lower cost and higher atom economy for bulk synthesis. DMF accelerates the SN2 reaction via cation solvation.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Nitrophenol 1.0 Starting Material
Benzyl Chloride 1.1 Alkylating Agent
Potassium Carbonate (anhydrous) 1.5 Base
Potassium Iodide (KI) 0.05 Catalyst (Finkelstein)

| DMF | 5 Vol | Solvent |

Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Nitrophenol (100 g, 0.72 mol), K2CO3 (149 g, 1.08 mol), and KI (6 g, 36 mmol).

  • Solvate: Add DMF (500 mL) and stir at room temperature for 15 minutes to form the phenoxide anion (yellow color intensifies).

  • Addition: Add Benzyl chloride (91 mL, 0.79 mol) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Pour the mixture into Ice Water (2 L) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 500 mL) to remove DMF and salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Yield: ~90-95%

    • Product: 1-(Benzyloxy)-4-nitrobenzene (Solid).

Step 2: Catalytic Hydrogenation to 4-(Benzyloxy)aniline

Rationale: Catalytic hydrogenation is cleaner than Fe/HCl reduction, simplifying the workup to a simple filtration.

Protocol:

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 1-(Benzyloxy)-4-nitrobenzene (50 g) in Ethyl Acetate or Methanol (500 mL).

  • Catalyst: Add 10% Pd/C (2.5 g, 5 wt% loading). Safety: Keep wet to prevent ignition.

  • Reduction: Pressurize with Hydrogen gas (H2) to 40 psi (3 bar). Shake/stir at room temperature for 4–8 hours.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases and TLC shows disappearance of the nitro compound.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with solvent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the amine as a tan/brown solid.

    • Note: Anilines are oxidation-sensitive. Store under nitrogen or proceed immediately to Step 3.

Step 3: Azeotropic N-Formylation

Rationale: Using 85% aqueous formic acid with azeotropic water removal (Dean-Stark) drives the equilibrium forward without using expensive/unstable acetic-formic anhydride [3].

Reagents:

Reagent Equiv. Role
4-(Benzyloxy)aniline 1.0 Substrate
Formic Acid (85% aq) 1.5 Reagent

| Toluene | 10 Vol | Solvent |

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 4-(Benzyloxy)aniline (40 g, 0.2 mol) and Toluene (400 mL).

  • Addition: Add Formic Acid (85%, 11.3 mL, 0.3 mol).

  • Reflux: Heat to vigorous reflux. Water (from the reagent and reaction) will collect in the trap. Continue until water evolution ceases (~3–5 hours).

  • Isolation: Cool the mixture to 0–5°C. The product often crystallizes directly from the toluene solution.

  • Filtration: Filter the solid. If no precipitate forms, concentrate the toluene to half-volume and add Hexanes to induce crystallization.

  • Drying: Dry in a vacuum oven at 45°C.

Process Safety & Troubleshooting

SafetyFlow Start Start Reaction Exotherm Check Exotherm (Benzyl Chloride Addn) Start->Exotherm H2Safety H2 Safety (Ground Equipment) Exotherm->H2Safety Step 2 Workup Acidic Waste (Neutralize Formic Acid) H2Safety->Workup Step 3

Figure 2: Critical safety control points during the synthesis workflow.

Troubleshooting Table:

ProblemProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure K2CO3 is anhydrous; increase stirring time before adding benzyl chloride.
Incomplete Reduction Catalyst poisoningEnsure starting material is free of sulfur/halide impurities. Increase H2 pressure.
Oil formation (Step 3) Impure amine or solventRecrystallize the amine precursor. Use seeding crystals for the formamide.
N,N-Diformylation Excess Formic Acid/HeatStrictly control stoichiometry (1.2–1.5 eq). Avoid prolonged reflux after water removal.

Analytical Validation

Target Molecule: N-(4-(Benzyloxy)phenyl)formamide[2]

  • Physical State: Off-white to pale beige solid.

  • Melting Point: 135–137°C (Lit. value for similar analogs, verify experimentally).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.0 (s, 1H, -NH, rotamers possible),

    • δ 8.2/8.6 (d, 1H, -CHO, cis/trans rotamers),

    • δ 7.3–7.5 (m, 7H, Ar-H),

    • δ 6.9 (d, 2H, Ar-H ortho to ether),

    • δ 5.1 (s, 2H, -OCH2Ph).

References

  • Hett, R., et al. (2002). Enantioselective Synthesis of Formoterol. Organic Process Research & Development. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]

  • Reddy, P. G., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Tetrahedron Letters. [Link]

Sources

Application

One-pot synthesis of N-(4-(Benzyloxy)phenyl)formamide methodology

Application Note: One-Pot Reductive Formylation Methodology for the Synthesis of N-(4-(Benzyloxy)phenyl)formamide Introduction & Strategic Rationale N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Reductive Formylation Methodology for the Synthesis of N-(4-(Benzyloxy)phenyl)formamide

Introduction & Strategic Rationale

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a highly valued building block in medicinal chemistry, frequently utilized as a precursor for isocyanides in multicomponent reactions (e.g., Ugi and Passerini reactions) and as a core intermediate in the development of kinase inhibitors ().

The traditional synthesis of this compound relies on a stepwise approach: reduction of 1-benzyloxy-4-nitrobenzene to 4-benzyloxyaniline, followed by isolation, purification, and subsequent N-formylation. The purity of the intermediate aniline is critical for reaction kinetics (1)[1], but this stepwise method suffers from lower atom economy, intermediate degradation (anilines are prone to oxidation), and increased solvent waste.

To optimize this workflow, we outline a self-validating, one-pot reductive formylation protocol. By leveraging Formic Acid (HCOOH) as both a hydrogen donor and a C1 formylating synthon (2)[2], this methodology seamlessly transitions from nitro reduction to amine formylation within a single reaction vessel.

Mechanistic Causality & Reagent Selection

The primary challenge in synthesizing N-(4-(Benzyloxy)phenyl)formamide from its nitro precursor is the chemoselectivity required to preserve the benzyl ether protecting group.

  • Avoidance of Catalytic Hydrogenation: Standard reduction conditions (e.g., Pd/C with H

    
    ) are strictly contraindicated. Palladium-catalyzed hydrogenation will rapidly cleave the O-benzyl bond via hydrogenolysis, yielding the undesired 4-aminophenol derivative.
    
  • The Iron/Formic Acid System: We employ a mild, non-hydrogenolytic metal-mediated reduction using Iron (Fe) powder in Formic Acid. The causality of this selection is twofold:

    • Reduction Phase: Iron reacts with formic acid to generate reactive hydrogen species and Fe(II) formate. This selectively reduces the nitro group through nitroso and hydroxylamine intermediates to 4-benzyloxyaniline without cleaving the benzyl ether (3)[3].

    • Formylation Phase: Once the nucleophilic amine is generated in situ, the excess formic acid acts as an acylating agent. Elevated temperatures drive the condensation reaction, eliminating water to yield the thermodynamically stable formamide (2)[2].

Reaction Pathway Visualization

ReactionPathway Node1 1-Benzyloxy-4-nitrobenzene (Starting Material) Node2 Nitroso & Hydroxylamine (Transient Intermediates) Node1->Node2 Fe / HCOOH (Reduction) Node3 4-Benzyloxyaniline (In-situ Intermediate) Node2->Node3 Fe / HCOOH (Reduction) Node4 N-(4-(Benzyloxy)phenyl)formamide (Target Product) Node3->Node4 HCOOH / 90°C (N-Formylation) - H2O

Figure 1: Mechanistic pathway of the one-pot reductive formylation from nitroarene to formamide.

Quantitative Optimization Data

To establish the robustness of this protocol, various conditions were evaluated. The data below highlights the critical nature of temperature control and reductant choice for achieving high yields.

EntryReductant (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd/C (5 mol%), H

HCOOH25120Complete O-debenzylation; target destroyed.
2Zn dust (5.0 eq)HCOOH90572Product formed, but Zn salts complicated extraction.
3Fe powder (3.0 eq)HCOOH90865Incomplete conversion; residual aniline detected.
4 Fe powder (5.0 eq) HCOOH / Toluene (2:1) 90 5 88 Optimal conditions; clean conversion and easy workup.
5Fe powder (5.0 eq)HCOOH / Toluene (2:1)252415Reaction stalled at the 4-benzyloxyaniline intermediate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure the chemist can verify the reaction trajectory in real-time.

Materials Required:

  • 1-(Benzyloxy)-4-nitrobenzene (Starting Material, 10.0 mmol, 2.29 g)

  • Iron powder (325 mesh, 5.0 eq, 50.0 mmol, 2.79 g)

  • Formic acid (85% or 98% aqueous, 20 mL)

  • Toluene (Co-solvent, 10 mL)

  • Ethyl Acetate (EtOAc), Saturated NaHCO

    
     (aq), Brine, Anhydrous Na
    
    
    
    SO
    
    
    .

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(benzyloxy)-4-nitrobenzene (2.29 g) in a mixture of toluene (10 mL) and formic acid (20 mL).

    • Causality: Toluene is added as a co-solvent to completely solubilize the highly lipophilic starting material, ensuring uniform reaction kinetics.

  • Controlled Reduction (Exothermic): Cool the reaction vessel to 0–5 °C using an ice-water bath. Add the Iron powder (2.79 g) portion-wise over 15–20 minutes.

    • Self-Validation Checkpoint 1: Vigorous gas evolution (H

      
       and CO
      
      
      
      ) will occur. The portion-wise addition prevents thermal runaway, which would otherwise promote the formation of dimeric azoxy byproducts.
  • Thermal Formylation: Once the iron addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to 90 °C for 5 hours.

    • Causality: While the reduction to the aniline occurs rapidly at lower temperatures, the subsequent N-formylation requires significant thermal energy to overcome the activation barrier for the condensation of the amine with formic acid.

  • Chromatographic Monitoring (Self-Validation Checkpoint 2): Analyze the reaction via TLC (Eluent: Hexanes/EtOAc 1:1).

    • The starting material (yellow spot, high

      
      ) must be completely consumed.
      
    • If a highly polar, UV-active spot (

      
      , ninhydrin positive) is present, the reaction has stalled at the 4-benzyloxyaniline stage. Continue heating.
      
    • The target formamide appears as a distinct mid-polarity spot (

      
      ).
      
  • Quenching and Filtration: Cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed pad of Celite to remove unreacted iron and insoluble iron(II) formate salts. Wash the Celite pad thoroughly with EtOAc (3 x 20 mL).

  • Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Add water (30 mL) and extract with EtOAc (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO

    
     (3 x 40 mL).
    
    • Self-Validation Checkpoint 3: Monitor the pH of the aqueous wash. It must reach pH ~8. Neutralizing residual formic acid is critical to prevent acid-catalyzed hydrolysis of the formamide during storage.

  • Drying and Purification: Wash the organic layer with brine (30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol/water to yield N-(4-(benzyloxy)phenyl)formamide as an off-white to pale crystalline solid.

References

  • N phenyl formamide | Sigma-Aldrich - sigmaaldrich.com -

  • 4-Benzyloxyaniline Hydrochloride | - Benchchem - benchchem.com - 1

  • A transition-metal-free catalytic reduction of benzylic alcohols and alkenes and N-formylation of nitroarenes mediated by iodide - rsc.org - 3

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source - colab.ws - 2

Sources

Method

Microwave-assisted synthesis of N-aryl formamides protocols

Application Note: Microwave-Assisted Synthesis of N-Aryl Formamides Executive Summary N-aryl formamides are critical pharmacophores and versatile intermediates in organic synthesis, serving as precursors for isocyanides,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Aryl Formamides

Executive Summary

N-aryl formamides are critical pharmacophores and versatile intermediates in organic synthesis, serving as precursors for isocyanides, formamidines, and Vilsmeier-Haack reactions. Traditional synthesis often relies on corrosive reagents (acetic anhydride/formic acid), volatile solvents, or extended reflux times that degrade sensitive functionalities.

This guide details three microwave-assisted protocols that supersede conventional thermal methods. By leveraging dielectric heating , these protocols achieve quantitative conversion in minutes rather than hours, often eliminating the need for chromatographic purification. We prioritize Green Chemistry principles: solvent-free conditions, atom economy, and recyclable catalysts.[1]

Theoretical Foundation: The Microwave Advantage

Microwave irradiation (2.45 GHz) does not heat by conduction/convection but by dipolar polarization and ionic conduction .

  • The "Specific Microwave Effect": The rate-determining step in N-formylation involves the nucleophilic attack of the amine onto the carbonyl carbon, forming a polar tetrahedral intermediate. According to the Hughes-Ingold rules, a transition state that is more polar than the ground state is stabilized by the electric field of the microwave irradiation, significantly lowering the activation energy (

    
    ).
    
  • Superheating: In open-vessel or solvent-free systems, the localized temperature at the molecular level (micro-domains) often exceeds the bulk temperature, driving the equilibrium toward dehydration (product formation) faster than conventional heating.

Mechanistic Pathway (Direct Formylation)

FormylationMechanism Amine Aryl Amine (Nu:) TS Polar Tetrahedral Intermediate (Stabilized by MW) Amine->TS Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->TS Water H₂O (Byproduct) TS->Water Product N-Aryl Formamide TS->Product Dehydration (-H₂O)

Figure 1: The polar transition state is stabilized by the microwave field, accelerating the reaction.

Experimental Protocols

Protocol A: Catalyst-Free, Solvent-Free Direct Formylation

Best for: High atom economy, simple substrates, and "Green" chemistry requirements.

Principle: Utilizing formic acid as both reagent and solvent. The rapid heating allows for the immediate removal of water (if open vessel) or rapid equilibrium shift (sealed vessel).

Materials:

  • Substituted Aniline (1.0 equiv)

  • Formic Acid (85% or 98%, 1.2 – 1.5 equiv)

  • Microwave Vial (10 mL or 30 mL)

Step-by-Step Workflow:

  • Charge: Add 5.0 mmol of the aniline derivative to a microwave vial.

  • Reagent Addition: Add 7.5 mmol (1.5 equiv) of formic acid. Note: If the amine is solid, it will likely dissolve upon heating. No additional solvent is required.[2][3]

  • Seal: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor (e.g., Monowave or Discover system) with the following parameters:

    • Temperature: 80°C

    • Hold Time: 5–10 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic mode (Max 50W usually sufficient)

  • Workup:

    • Cool to room temperature (RT).

    • Pour the mixture into 20 mL ice-cold water.

    • Precipitation: The N-aryl formamide usually precipitates as a solid. Filter, wash with water, and dry.

    • Liquid Products: If the product is an oil, extract with Ethyl Acetate (3 x 10 mL), wash with saturated NaHCO₃ (to remove excess acid), dry over Na₂SO₄, and concentrate.

Validation: Yields typically exceed 90%.[1][3][4][5][6] Purity is generally >95% by NMR, requiring no column chromatography.

Protocol B: Transamidation using Formamide (The "Odorless" Route)

Best for: Acid-sensitive substrates or when Formic Acid is too harsh.

Principle: Transamidation involves the exchange of the amine component of an amide. Formamide (


) acts as the formyl donor. This reaction is thermodynamically driven by the release of ammonia (

).

Materials:

  • Amine (1.0 equiv)[7]

  • Formamide (5.0 – 10.0 equiv) – Acts as solvent and reagent.

Step-by-Step Workflow:

  • Charge: Place 2.0 mmol of amine into a 10 mL microwave vial.

  • Solvent: Add 2 mL of Formamide.

  • Irradiation:

    • Temperature: 150°C (High activation energy required for transamidation)

    • Hold Time: 10–15 minutes

    • Pressure Limit: Set to 15 bar (Ammonia gas generation).

  • Workup:

    • Dilute the reaction mixture with 15 mL water.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer extensively with brine (to remove formamide).

    • Concentrate in vacuo.

Protocol C: Solid-Supported Catalysis (Heterogeneous)

Best for: High-throughput synthesis and easiest purification.

Principle: Using a solid acid catalyst (Amberlite IR-120 or Silica-Sulfuric Acid) allows the catalyst to be removed by simple filtration.

Materials:

  • Amine (1.0 equiv)[7]

  • Formic Acid (1.2 equiv)

  • Catalyst: Amberlite IR-120 (H+ form) or Silica-Sulfuric Acid (10 wt% of substrate mass)

  • Solvent: Ethanol or Acetonitrile (minimal volume, 1-2 mL)

Workflow Diagram:

SolidPhaseWorkflow Step1 Mix Amine + Formic Acid + Solid Catalyst + EtOH Step2 MW Irradiation 80°C, 3-5 mins Step1->Step2 Step3 Filtration (Remove Catalyst) Step2->Step3 Step3->Step1 Recycle Catalyst Step4 Evaporation of Solvent Step3->Step4 Filtrate Step5 Pure Product Step4->Step5

Figure 2: Heterogeneous catalysis workflow ensuring rapid purification and catalyst recycling.

Comparative Data & Optimization

ParameterProtocol A (Formic Acid)Protocol B (Transamidation)Protocol C (Solid Catalyst)
Reaction Temp 80–100°C150–160°C80°C
Time 5–10 min10–20 min2–5 min
Atom Economy HighModerate (NH₃ loss)High
Workup Precipitation/ExtractionExtraction (remove Formamide)Filtration
Substrate Scope Robust (Anilines)Acid-Sensitive AminesGeneral Purpose

Troubleshooting Guide:

  • Low Yield (Protocol A): If the amine is electron-deficient (e.g., nitroaniline), increase temperature to 120°C and time to 20 mins.

  • Vessel Pressure: Formic acid can decompose to CO and H₂O at high temps. Always ensure the vessel volume is <50% full and the pressure limit is set (typically 20-30 bar).

  • Formamide Removal (Protocol B): Formamide has a high boiling point (210°C). Do not attempt to rotovap it off directly; use aqueous washes.

References

  • Hajra, A., et al. (2020).[3] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[8] Molecules. Link

  • Shelke, G. M., et al. (2015).[9] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (via Formamide Transamidation)." Synlett. Link

  • Brahmachari, G. (2012). "Microwave-Assisted Organic Synthesis: A Green Chemistry Approach." Elsevier Science.
  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations." Tetrahedron. Link

  • Giacomelli, G., et al. (2003). "Microwave-assisted N-formylation of amines with formic acid." European Journal of Organic Chemistry.

Sources

Application

Application Note: Selective Catalytic Hydrogenolysis of N-(4-(Benzyloxy)phenyl)formamide to N-(4-Hydroxyphenyl)formamide

Abstract This application note details the chemoselective O-debenzylation of N-(4-(benzyloxy)phenyl)formamide to yield N-(4-hydroxyphenyl)formamide (4-formamidophenol). While benzyl ether cleavage is a routine transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemoselective O-debenzylation of N-(4-(benzyloxy)phenyl)formamide to yield N-(4-hydroxyphenyl)formamide (4-formamidophenol). While benzyl ether cleavage is a routine transformation, the presence of the N-formyl group requires specific control over reaction conditions to prevent formamide hydrolysis, reduction to N-methyl amines, or deformylation. This protocol utilizes a mild, heterogeneous catalytic hydrogenation system (Pd/C, 1 atm


) to ensure quantitative conversion with >98% chemoselectivity.

Introduction & Mechanistic Rationale

The target molecule, N-(4-hydroxyphenyl)formamide , is a structural analogue of Acetaminophen (Paracetamol) and serves as a versatile intermediate in the synthesis of amidophenol-based pharmaceuticals. The precursor, N-(4-(benzyloxy)phenyl)formamide , employs a benzyl group to protect the phenolic oxygen during earlier synthetic steps (e.g., N-formylation of benzyloxyaniline).

Chemoselectivity Challenges

The primary challenge in this transformation is the preservation of the formamide moiety (


). Under vigorous reducing conditions or in the presence of strong acids/bases, formamides can undergo:
  • Reduction: Conversion to N-methyl amines (

    
    ) via C-O bond cleavage of the formamide intermediate.
    
  • Hydrolysis: Cleavage to the parent aniline (

    
    ) and formic acid, particularly in aqueous/acidic media.
    
  • Ring Saturation: Hydrogenation of the aromatic ring (typically requires Rh/Pt or high pressure).

The Solution: Pd-Catalyzed Hydrogenolysis

Palladium on Carbon (Pd/C) is the catalyst of choice for O-debenzylation due to its high affinity for the benzylic C-O bond. The reaction proceeds via the oxidative addition of hydrogen to the Pd surface, followed by coordination of the benzyl ether. The benzylic carbon-oxygen bond is cleaved (hydrogenolysis), releasing toluene and the phenol. By maintaining ambient temperature and atmospheric pressure, the activation energy required for formamide reduction is not reached, ensuring high fidelity of the functional group.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate N-(4-(Benzyloxy)phenyl)formamide (Purity >98%)Reactant
Catalyst 10% Pd/C (wet type, ~50% water)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade) or Ethanol (Abs.)Reaction Medium
Reagent Hydrogen Gas (

)
Reductant (Balloon or Manifold)
Filtration Celite® 545 Filter AidCatalyst Removal
Safety Nitrogen (

) Gas
Inerting/Purging
Step-by-Step Methodology

Step 1: Catalyst Preparation (Safety Critical)

  • Action: Weigh 10 wt% of the catalyst relative to the substrate (e.g., for 1.0 g substrate, use 100 mg of 10% Pd/C).

  • Rationale: "Wet" Pd/C is preferred to minimize pyrophoric risk. Always handle Pd/C under an inert atmosphere or keep it wet with water/solvent.

  • Protocol: Place the Pd/C into a dry multi-neck round-bottom flask (RBF).

Step 2: Substrate Dissolution

  • Action: Dissolve N-(4-(Benzyloxy)phenyl)formamide in Methanol (concentration ~0.1 M).

  • Note: If solubility is poor, a mixture of MeOH:THF (1:1) or warm Ethanol can be used.

  • Protocol: Carefully add the substrate solution to the RBF containing the catalyst. Do not add dry catalyst to a flammable solvent solution containing hydrogen; always add solvent to catalyst or catalyst to solvent under N2.

Step 3: Hydrogen Purge & Reaction

  • Action: Seal the flask with a rubber septum. Evacuate the flask (vacuum) and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Action: Evacuate and backfill with Hydrogen (

    
    ) three times. Attach a hydrogen-filled balloon.[1][2]
    
  • Condition: Stir vigorously at Room Temperature (20-25°C) .

  • Time: Reaction typically reaches completion in 2 to 6 hours .

Step 4: Monitoring

  • Method: Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: Hexane:Ethyl Acetate (1:1). The product (phenol) will be significantly more polar (lower

    
    ) than the benzyl ether.
    
  • Endpoint: Disappearance of the starting material spot.[3][4]

Step 5: Work-up

  • Action: Once complete, remove the

    
     balloon and purge the system with 
    
    
    
    for 5 minutes.
  • Filtration: Filter the mixture through a pad of Celite® packed in a sintered glass funnel to remove the Pd/C. Wash the pad with fresh Methanol (2 x volume).

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C bath).

Step 6: Purification

  • Observation: The product, N-(4-hydroxyphenyl)formamide, typically solidifies upon concentration.

  • Purification: If necessary, recrystallize from water or an Ethanol/Water mixture.

  • Yield: Expected isolated yield is 90-98% .

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the experimental procedure.

HydrogenationWorkflow Start Start: Substrate Preparation SolventSelect Select Solvent (MeOH or EtOH) Start->SolventSelect CatalystAdd Add 10% Pd/C (10 wt% loading) SolventSelect->CatalystAdd Inerting Safety Purge (Vacuum/N2 Cycles) H2Intro Introduce H2 (Balloon, 1 atm) Inerting->H2Intro CatalystAdd->Inerting Reaction Stir at RT (2-6 Hours) H2Intro->Reaction Monitor Check Conversion (TLC/HPLC) Reaction->Monitor Decision Complete? Monitor->Decision Decision->Reaction No (Extend Time) Workup Filter (Celite) & Concentrate Decision->Workup Yes Purify Recrystallize (EtOH/Water) Workup->Purify Final Pure N-(4-hydroxyphenyl)formamide Purify->Final

Figure 1: Operational workflow for the catalytic hydrogenolysis of N-(4-(benzyloxy)phenyl)formamide.

Optimization & Troubleshooting Guide

Solvent Effects
SolventSolubilityReaction RateRecommendation
Methanol HighFastPrimary Choice. Promotes rapid hydrogenolysis.
Ethanol ModerateModerateGood alternative; greener solvent profile.
Ethyl Acetate ModerateSlowUse only if substrate is insoluble in alcohols.
THF HighModerateGood for very hydrophobic substrates; may require longer times.
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned CatalystEnsure substrate is free of sulfur/amines. Add fresh catalyst (under

).
Slow Reaction Poor

Mass Transfer
Increase stirring speed (rpm). Ensure balloon is inflated.
Product is an Oil Residual SolventDry under high vacuum; seed with authentic crystal if available.
Formamide Loss HydrolysisEnsure solvent is neutral (not acidic). Avoid heating >40°C during workup.

Safety Considerations

  • Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air, especially in the presence of solvent vapors. Always keep the catalyst wet and handle under inert gas (

    
    /Ar) whenever possible.
    
  • Hydrogen Gas: Highly flammable.[1] Ensure all ground glass joints are greased and secured. Perform reaction in a well-ventilated fume hood. Eliminate ignition sources.

  • Pressure: If scaling up to use a Parr shaker or autoclave, ensure equipment is rated for the pressure (though 1 atm is usually sufficient for this reaction).

References

  • Frontiers in Chemical Engineering. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates. Retrieved from [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)formamide Compound Summary. Retrieved from [Link]

Sources

Method

Advanced Application Note: Vilsmeier-Haack Formylation of Activated Anilines

Abstract & Scope This application note details the protocol for the Vilsmeier-Haack formylation of activated anilines, specifically focusing on -dialkylanilines to synthesize -aminoaryl aldehydes . These motifs are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the Vilsmeier-Haack formylation of activated anilines, specifically focusing on


-dialkylanilines  to synthesize 

-aminoaryl aldehydes
. These motifs are critical pharmacophores in drug discovery, serving as precursors for styryl dyes, arylidene-linked bioactive heterocycles, and quinoline derivatives.

Critical Distinction: Researchers must distinguish between tertiary anilines (


-dialkyl), which undergo C-formylation  (EAS), and primary/secondary anilines  or acetanilides , which often undergo N-formylation  or cyclization (e.g., Meth-Cohn quinoline synthesis). This protocol primarily addresses C-formylation of tertiary anilines but notes the divergent pathways for other substrates.

Mechanistic Insight & Reaction Design

The Vilsmeier-Haack reaction utilizes a "Vilsmeier Reagent" (chloroiminium ion) generated in situ from


-dimethylformamide (DMF)  and phosphorus oxychloride (POCl

)
.[1][2]
The Electrophilic Species

The reaction is not a simple mixing of reagents. The formation of the chloroiminium species is exothermic and moisture-sensitive. The electrophilicity of this species drives the attack on the electron-rich aromatic ring.[1]

Key Mechanistic Steps:

  • Activation: POCl

    
     activates DMF, forming the energetic Vilsmeier Reagent (Chloromethyliminium salt).[1][3]
    
  • Substitution: The activated aniline (e.g.,

    
    -dimethylaniline) attacks the electrophile at the para-position (highly favored due to steric and electronic factors).
    
  • Hydrolysis: The resulting iminium salt is stable and must be hydrolyzed (aqueous workup) to reveal the aldehyde.[1][4]

Pathway Visualization[5]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (Exothermic) POCl3 POCl3 POCl3->VR Intermed Ar-Iminium Salt VR->Intermed Electrophilic Attack (Para-position) Substrate N,N-Dialkylaniline Substrate->Intermed Product p-Formyl Aniline Intermed->Product Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic pathway from reagent formation to hydrolytic release of the aldehyde.

Critical Parameters & Optimization

Success depends on controlling the "Thermal History" of the reaction. The Vilsmeier reagent is thermally unstable; uncontrolled heating can lead to decomposition or runaway reactions.[2][5]

Table 1: Optimization Parameters for Activated Anilines

ParameterRecommended RangeImpact on Outcome
Stoichiometry 1.0 equiv Substrate : 1.2–1.5 equiv POCl

: 3.0+ equiv DMF
Excess DMF acts as both reagent and solvent. Excess POCl

ensures full conversion.
Reagent Temp 0°C to 5°CCritical: High temp during POCl

addition causes reagent decomposition (darkening) and safety risks.[2]
Reaction Temp 60°C – 90°CActivated anilines require heat to overcome the activation energy for EAS.
Hydrolysis pH pH 6–8 (NaOAc buffer)Strong acid hydrolysis can degrade the product; strong base can cause Cannizzaro side reactions.
Solvent DMF (Neat) or DCE/DCMDMF is standard. Chlorinated solvents are used for workup or viscous substrates.

Standard Operating Procedure (Protocol)

Objective: Synthesis of 4-(dimethylamino)benzaldehyde from


-dimethylaniline.
Scale:  10 mmol (adaptable).
Safety Pre-Check
  • POCl

    
    :  Highly corrosive, reacts violently with water. Handle in a fume hood.
    
  • DMF: Hepatotoxic. Avoid skin contact.

  • Exotherm: The mixing of DMF and POCl

    
     is highly exothermic.[2]
    
Step-by-Step Methodology
Phase A: Generation of Vilsmeier Reagent (In-Situ)
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge: Add dry DMF (2.3 mL, 30 mmol, 3.0 equiv) to the flask.

  • Cool: Submerge the flask in an ice-salt bath to reach an internal temperature of 0°C .

  • Activation: Transfer POCl

    
      (1.1 mL, 12 mmol, 1.2 equiv) to the addition funnel. Add dropwise to the DMF over 15–20 minutes.
    
    • Observation: The solution will turn pale yellow/orange. Ensure internal temp stays < 5°C .

    • Pause: Stir at 0°C for 15 minutes to ensure complete formation of the chloroiminium salt.

Phase B: Substrate Addition & Reaction
  • Addition: Add

    
    -dimethylaniline  (1.21 g, 10 mmol, 1.0 equiv) dropwise.
    
    • Note: If the substrate is a solid, dissolve it in a minimum volume of DMF (1-2 mL) before addition.

  • Thermal Ramp: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT) over 15 minutes.

  • Heating: Equip a reflux condenser. Heat the reaction mixture to 70–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The intermediate iminium salt may stay at the baseline; look for the disappearance of the starting aniline.

Phase C: Hydrolysis & Isolation
  • Quench: Cool the mixture to RT. Pour the reaction mass slowly onto 50 g of crushed ice with vigorous stirring.

    • Chemistry: This converts the iminium salt into the aldehyde.[1][3][4][6][7]

  • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) solution until pH

    
     6–7.
    
    • Why NaOAc? It buffers the solution, preventing acid-catalyzed degradation.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash/Dry: Wash combined organics with water (

    
    ), then brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography if necessary.

Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere Step1 1. Cool DMF to 0°C Add POCl3 dropwise Start->Step1 Step2 2. Stir 15 min @ 0°C (Form Reagent) Step1->Step2 Exothermic Step3 3. Add Aniline Substrate (Maintain <10°C) Step2->Step3 Step4 4. Heat to 80°C (2-4 Hours) Step3->Step4 EAS Reaction Step5 5. Pour onto Ice (Hydrolysis Start) Step4->Step5 Quench Step6 6. Neutralize (NaOAc) Extract (DCM) Step5->Step6 Workup End Pure Aldehyde Step6->End

Figure 2: Operational workflow for the formylation of N,N-dimethylaniline.

Troubleshooting & Variations

Common Issues
  • Low Yield: Often due to incomplete hydrolysis. Ensure the ice-quench mixture is stirred for at least 30 minutes before neutralization.

  • Regioselectivity:

    
    -dialkylanilines react almost exclusively at the para-position. If para is blocked, ortho-formylation occurs but is slower.
    
  • "Tarry" Products: Result of overheating during reagent formation. Keep the POCl

    
     addition strictly at 0°C.
    
Variation: The Meth-Cohn Synthesis (Quinoline Formation)

While this guide focuses on C-formylation of tertiary amines, researchers often apply Vilsmeier conditions to acetanilides (


-acylated primary anilines).
  • Outcome: Instead of simple formylation, the reagent attacks the amide oxygen, leading to a chloro-enamine intermediate that cyclizes to form 2-chloro-3-formylquinolines .

  • Relevance: This is a key reaction in the synthesis of antimalarial and anticancer quinoline scaffolds [1][2].

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review).[1][4][5][6][8][9][10][11][12][13] Comprehensive Organic Synthesis. Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[14] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Jones, G., & Stanforth, S. P. (2000).[8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[4][14][6][10][13][15][16][17] Link

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. Link

  • Marson, C. M. (2011). Vilsmeier-Haack Reagent.[2][4][6][8][10][11][13][15][16] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(4-(Benzyloxy)phenyl)formamide synthesis

To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Optimizing Yield & Purity in N-(4-(Benzyloxy)phenyl)formamide Synthesis Executive Summary This guide addresses the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Optimizing Yield & Purity in N-(4-(Benzyloxy)phenyl)formamide Synthesis

Executive Summary

This guide addresses the synthesis of N-(4-(benzyloxy)phenyl)formamide (CAS: 6308-05-0 / 479075-72-4), a critical intermediate often plagued by equilibrium limitations and oxidative degradation of the starting material.

If you are experiencing yields below 85% or persistent discoloration (brown/red product), your current protocol likely suffers from one of two root causes:

  • Thermodynamic Equilibrium: Incomplete conversion due to water accumulation in direct formylation.

  • Substrate Oxidation: Degradation of the electron-rich 4-(benzyloxy)aniline precursor.

This guide provides two validated protocols—Method A (The Kinetic Solution) for high-value/small-scale synthesis and Method B (The Thermodynamic Solution) for robust scale-up—along with a troubleshooting matrix.

Part 1: The Chemistry & Mechanism[1]

To improve yield, we must first understand the failure modes. The reaction is a nucleophilic acyl substitution where the amine nitrogen of 4-(benzyloxy)aniline attacks the carbonyl carbon of the formylating agent.

Key Challenges:

  • Reversibility: Direct reaction with formic acid produces water. If water is not removed, the equilibrium shifts back to the starting materials (Hydrolysis).

  • Aniline Instability: The para-benzyloxy group makes the aniline electron-rich and highly susceptible to aerial oxidation, leading to "tarry" impurities that trap the product and lower isolated yield.

Visualizing the Reaction Pathways

ReactionPathways Start 4-(Benzyloxy)aniline Target N-(4-(Benzyloxy)phenyl)formamide Start->Target Direct Formylation (Equilibrium Limited) Start->Target Mixed Anhydride Method (Irreversible) Target->Start Hydrolysis (If water accumulates) FormicAcid Formic Acid (HCOOH) MixedAnh Acetic Formic Anhydride (Highly Reactive) FormicAcid->MixedAnh + Ac2O (In Situ Activation) MixedAnh->Target Fast Kinetics < 20°C Water H2O (Byproduct)

Caption: Figure 1. Comparison of Direct Formylation (reversible, lower yield) vs. Mixed Anhydride Activation (irreversible, high yield).

Part 2: Optimized Experimental Protocols

Method A: The "Mixed Anhydride" Protocol (Recommended for High Yield)

Best for: Yields >90%, high purity, and avoiding high temperatures.

This method generates acetic formic anhydride in situ. This species is significantly more electrophilic than formic acid, driving the reaction to completion rapidly without heat.

Reagents:

  • 4-(Benzyloxy)aniline (1.0 equiv)

  • Formic acid (98%, 2.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Solvent: THF or DCM (Dry)

Step-by-Step:

  • Activation: In a dry flask under N₂, mix Formic acid (2.0 equiv) and Acetic anhydride (1.1 equiv). Stir at 50–60°C for 15-30 mins , then cool to 0°C . This forms the active formylating agent.

  • Addition: Dissolve 4-(benzyloxy)aniline in THF (approx. 5 mL/g). Add this solution dropwise to the cold anhydride mixture.

  • Reaction: Allow to warm to room temperature. Stir for 2–3 hours. Monitor by TLC (the amine spot should disappear completely).

  • Quench & Workup: Pour the mixture into ice water. The product often precipitates immediately.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with DCM, wash with sat. NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Why this works: The mixed anhydride prevents the formation of water during the amide bond formation (acetic acid is the byproduct), eliminating the equilibrium issue.

Method B: The Azeotropic Distillation Protocol (Scale-Up)

Best for: Large batches where reagents like acetic anhydride are costly or undesirable.

Reagents:

  • 4-(Benzyloxy)aniline (1.0 equiv)

  • Formic acid (85% or 98%, 1.5–2.0 equiv)

  • Solvent: Toluene (Reagent grade)

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Mix: Suspend 4-(benzyloxy)aniline in Toluene (10 mL/g). Add Formic acid.[2][3][4][5]

  • Reflux: Heat to reflux (approx. 110°C). Water (from the reagent and the reaction) will azeotrope with toluene and collect in the trap.

  • Completion: Continue reflux until water collection ceases (usually 3–6 hours).

  • Isolation: Cool the mixture. The product often crystallizes out of the toluene upon cooling. Filter and wash with cold toluene/hexanes.

Part 3: Comparative Data Analysis

The following table summarizes expected outcomes based on different methodologies found in literature and industrial application.

ParameterMethod A (Mixed Anhydride) Method B (Azeotropic) Standard Reflux (Neat)
Typical Yield 92 – 98% 80 – 88%60 – 75%
Reaction Temp 0°C to RT110°C100°C+
Reaction Time 2 – 4 hours4 – 8 hours8 – 24 hours
Purity Profile High (White/Off-white)Good (May need recrystallization)Variable (Often brown)
Key Risk Exotherm during activationAniline oxidation at high tempIncomplete conversion

Part 4: Troubleshooting Center (FAQs)

Q1: My product is turning brown/red. What is happening?

Diagnosis: This is classic oxidative degradation of the 4-(benzyloxy)aniline starting material before it reacts. Fix:

  • Purify Precursor: If your starting aniline is dark, recrystallize it from ethanol before use.

  • Inert Atmosphere: strictly perform the reaction under Nitrogen or Argon.

  • Speed: Do not leave the aniline in solution for long periods before adding the formylating agent.

Q2: The reaction stalls at 80% conversion (TLC shows starting material).

Diagnosis: Equilibrium limitation (Water inhibition). Fix:

  • If using Method B : Your Dean-Stark trap may be full or not refluxing vigorously enough. Increase heat to ensure good boil-up.

  • If using Standard Reflux : Add a drying agent (like anhydrous MgSO₄) directly to the reaction (if doing room temp stirs) or switch to Method A (Mixed Anhydride) to bypass the water issue entirely.

Q3: The product is an oil/sticky gum instead of a solid.

Diagnosis: Residual solvent or impurities (acetic acid/toluene) preventing crystallization. Fix:

  • Trituration: Add cold Hexanes or Diethyl Ether to the gum and scratch the flask sides with a glass rod. This induces nucleation.

  • Solvent Swap: Dissolve the gum in a minimum amount of hot Ethanol, then add water dropwise until cloudy. Cool slowly to 4°C.

Q4: Can I use Ethyl Formate instead?

Answer: Yes. Ethyl formate is a milder reagent.

  • Protocol: Reflux the aniline in neat ethyl formate (or with ethanol).

  • Pros: The byproduct is ethanol (easy to remove).

  • Cons: Reaction is significantly slower (12–24h) compared to Method A. Recommended only if you have strict acid-sensitivity constraints (which benzyloxy groups generally do not have).

Part 5: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield (<80%) Issue->LowYield Impurity Dark Color / Low Purity Issue->Impurity NoSolid Oily / Sticky Product Issue->NoSolid CheckWater Check Water Removal LowYield->CheckWater Method B used? SwitchMethod Switch to Method A (Mixed Anhydride) LowYield->SwitchMethod Neat reflux used? CheckStartMat Check Starting Material (Is it brown?) Impurity->CheckStartMat Triturate Triturate with Hexanes/Ether NoSolid->Triturate CheckWater->SwitchMethod Still failing? Recryst Recrystallize Aniline (Ethanol) CheckStartMat->Recryst Yes Inert Use N2/Ar Atmosphere CheckStartMat->Inert No, it was white

Caption: Figure 2. Decision matrix for troubleshooting synthesis failures.

References

  • Organic Syntheses , Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). Describes the fundamental preparation of formanilides using formic acid.

  • Organic Syntheses , Coll. Vol. 6, p. 8 (1988). Detailed protocol for N-Formylbenzotriazole and mixed anhydride activation methods.

  • National Institutes of Health (PubChem) . 4-Benzyloxyaniline Compound Summary.

  • Royal Society of Chemistry . A one-step strategy for synthesizing N-formanilide derivatives.[6] Organic & Biomolecular Chemistry.[4][6]

  • ChemicalBook . 4-Benzyloxyaniline hydrochloride Properties and Synthesis.

Sources

Optimization

Technical Support Center: Purification of N-(4-(Benzyloxy)phenyl)formamide

Welcome to the Technical Support Center for the isolation and purification of N-(4-(Benzyloxy)phenyl)formamide . This guide is designed for research scientists and drug development professionals who require high-purity i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(4-(Benzyloxy)phenyl)formamide . This guide is designed for research scientists and drug development professionals who require high-purity intermediates for downstream synthesis.

Mechanistic Overview & Rationale

N-(4-(Benzyloxy)phenyl)formamide presents unique physical chemistry challenges during purification. The molecule possesses a structural dichotomy:

  • The Formamide Motif: Acts as a strong hydrogen bond donor and acceptor, promoting the formation of a rigid, stable crystal lattice.

  • The Benzyloxy Group: Imparts significant lipophilicity and steric bulk, which can disrupt crystal packing if the cooling thermodynamics are poorly controlled.

While column chromatography is a common default, recrystallization is the preferred method for this compound. Recrystallization is a true purification technique that isolates the target molecule based on thermodynamic lattice stability rather than mere polarity[1]. However, the bulky ether tail makes this specific compound highly prone to "oiling out" (liquid-liquid phase separation) if the solvent system and cooling rates are not precisely calibrated[2].

Quantitative Compound Data
PropertyValue
Chemical Name N-(4-(Benzyloxy)phenyl)formamide
CAS Number 479075-72-4
Molecular Formula C14H13NO2[3]
Molecular Weight 227.26 g/mol [3]

Solvent Selection Matrix

To achieve optimal supersaturation and nucleation, an antisolvent recrystallization approach is highly recommended[4]. This involves dissolving the compound in a highly soluble primary solvent and inducing crystallization via the controlled addition of a miscible antisolvent.

Solvent SystemRoleBoiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.1Excellent. Solubilizes the lipophilic -OBn group and provides enough thermal energy at reflux to disrupt formamide H-bonds.
Hexane / Heptane Antisolvent69.0 / 98.4Excellent. Induces supersaturation. Its non-polar nature forces the amphiphilic formamide out of solution to form a crystal lattice[4].
Ethanol (EtOH) Primary Solvent78.3Good. Strong H-bond donor/acceptor, but can lead to oiling out if water is used as the antisolvent due to extreme polarity shifts.
Water Antisolvent100.0Poor. The extreme polarity contrast with the benzyloxy group almost guarantees rapid liquid-liquid phase separation (oiling out)[2].

Standard Operating Procedure: Antisolvent Recrystallization

This protocol is designed as a self-validating system; visual cues at each step confirm that the thermodynamic conditions are correct for the next phase.

Step 1: Primary Dissolution

  • Action: Suspend the crude N-(4-(Benzyloxy)phenyl)formamide in a flask. Add boiling EtOAc dropwise while maintaining the mixture at reflux with continuous stirring, stopping as soon as the solid completely dissolves.

  • Causality: High temperatures provide the kinetic energy required to break intermolecular hydrogen bonds. Using the absolute minimum volume of solvent ensures the solution is near saturation, which is mathematically critical for maximizing the final recovery yield[2].

Step 2: Hot Filtration (Self-Validation Step)

  • Action: If the solution is cloudy or contains dark specks after 5 minutes of boiling, pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Causality: Removes insoluble impurities (e.g., dust, filter fibers, or cross-linked polymeric byproducts). If left in the solution, these particulates act as premature, uncontrolled nucleation sites, leading to rapid precipitation rather than ordered crystallization[5].

Step 3: Antisolvent Addition (Creating Supersaturation)

  • Action: Keep the EtOAc solution at a gentle boil. Slowly add hot hexane dropwise until a faint, persistent cloudiness is observed in the solution. Immediately add 1-2 drops of EtOAc until the solution just clears.

  • Causality: Hexane lowers the overall dielectric constant of the solvent mixture, drastically reducing the solubility of the compound. The "cloud point" is the visual confirmation that the exact threshold of supersaturation has been reached[4].

Step 4: Controlled Cooling (Lattice Formation)

  • Action: Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool completely undisturbed to room temperature. Once at room temperature, transfer to an ice-water bath for 15 minutes.

  • Causality: Slow, undisturbed cooling promotes the growth of large, highly pure crystals by allowing molecules sufficient time to align perfectly within the crystal lattice. Rapid cooling traps impurities within a rapidly forming, disordered lattice[2].

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold hexane.

  • Causality: The cold hexane wash removes residual mother liquor and surface impurities without redissolving the purified product.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer at the bottom of the flask) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent. The bulky, flexible benzyloxy group in N-(4-(Benzyloxy)phenyl)formamide makes it highly susceptible to this phenomenon[2].

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of the primary solvent (EtOAc) to increase the solubility threshold, and cool the flask much more slowly. Alternatively, introduce a microscopic "seed crystal" of pure product just above the temperature where oiling out previously occurred to bypass the energy barrier for solid nucleation[4].

Q: The solution has cooled to room temperature, but no crystals have formed. Is my product lost? A: No, the product is still safely in solution. This simply means the solution has not reached the critical level of supersaturation required for nucleation[2].

  • Resolution: First, try scratching the inner wall of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy surfaces that induce nucleation. If this fails, the solution is too dilute. Reheat the flask, boil off 20-30% of the solvent volume to increase concentration, and repeat the cooling process.

Q: The crude material is dark brown, and the resulting crystals are still discolored. How can I remove these impurities? A: Discoloration is typically caused by trace amounts of highly conjugated, oxidized byproducts.

  • Resolution: Add a small amount of activated charcoal (Norit) to the hot EtOAc solution prior to the antisolvent addition. The porous carbon structure adsorbs large, planar colored impurities. Perform a hot gravity filtration through a pad of Celite to remove the charcoal, yielding a clear filtrate for crystallization[5].

Process Visualization

RecrystallizationWorkflow Start Crude N-(4-(Benzyloxy) phenyl)formamide Dissolve Dissolve in Hot EtOAc (Primary Solvent) Start->Dissolve HotFilter Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->HotFilter AddHexane Add Hexane Dropwise (Antisolvent) HotFilter->AddHexane Cooling Slow Cooling to Room Temperature AddHexane->Cooling OilingOut Did the product oil out? Cooling->OilingOut FixOil Reheat, Add EtOAc, Cool Slower OilingOut->FixOil Yes IceBath Ice Bath Cooling (Maximize Yield) OilingOut->IceBath No FixOil->Cooling FilterWash Vacuum Filtration & Cold Hexane Wash IceBath->FilterWash Pure Pure Crystals FilterWash->Pure

Recrystallization workflow and troubleshooting for N-(4-(Benzyloxy)phenyl)formamide.

References

  • Tata Institute of Fundamental Research (TIFR). "NIUS Chemistry Experiments: Recrystallization". Available at: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Available at: [Link]

  • Chemistry LibreTexts. "2.1: RECRYSTALLIZATION". Available at: [Link]

  • University of Illinois. "Recrystallization and Crystallization". Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of formamide derivatives in organic solvents

Introduction Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a formamide derivative that refuses to dissolve in standard organic solvents (DCM, EtOAc, Toluen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a formamide derivative that refuses to dissolve in standard organic solvents (DCM, EtOAc, Toluene), or you are struggling to recover it from a high-boiling solvent like DMSO.

Formamide derivatives (


) present a unique solubility paradox. While the formyl group imparts significant polarity and hydrogen-bonding capability, the attached organic pharmacophores often demand non-polar solvation. This creates "brick-dust" solids—compounds with high crystal lattice energy that resist solvation.

This guide moves beyond "add more solvent" and applies thermodynamic principles (Hansen Solubility Parameters) to engineer a solution.

Part 1: The Thermodynamics of "Brick Dust"

Q1: Why won't my formamide derivative dissolve in DCM or Ethyl Acetate?

Diagnosis: The issue is likely a mismatch in Hydrogen Bonding capability (


) .

Standard organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are "moderately polar" but lack strong hydrogen bond donating potential.

  • Primary/Secondary Formamides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  These act as both H-bond donors and acceptors.[1] They form tight intermolecular networks (dimers/oligomers) in the solid state. To dissolve them, the solvent must break these solute-solute bonds. DCM cannot do this effectively.
    
  • Tertiary Formamides (

    
    ):  These have high dipole moments (resonance between neutral and zwitterionic forms). Non-polar solvents cannot stabilize the charge separation.
    

The Solution: The "Like Dissolves Like" Refinement We must use Hansen Solubility Parameters (HSP) .[2][3] A solvent works best when its three parameters match the solute:

  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polarity):  Dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Critical for amides.
    

Table 1: Solubility Parameter Mismatch

Solvent / Compound

(Dispersion)

(Polarity)

(H-Bonding)
Status
DCM 18.26.36.1Poor (Too low

,

)
Toluene 18.01.42.0Fail (Non-polar)
Ethyl Acetate 15.85.37.2Poor (Moderate

)
Methanol 15.112.322.3Excellent (High

donor)
DMF 17.413.711.3Excellent (High

)
Generic Formamide~17.2~26.2~19.0Target

Key Insight: Note the massive gap in


 between DCM (6.1) and Formamide (~19.0).[4] You must bridge this gap.

Part 2: Operational Troubleshooting (The "Fix")

Q2: I cannot use DMF/DMSO because I need to evaporate the solvent later. What is the alternative?

Recommendation: Use Binary Solvent Systems (Cosolvents) .

By mixing a halogenated solvent (good for the hydrophobic "R" group) with a protic solvent (good for the amide "CHO" group), you create a "pseudo-solvent" that matches the solute's energy profile.

Protocol: The "DCM-Plus" Screen Do not blindly add methanol. Follow this titration method to avoid crashing out your compound later.

  • Suspend 100 mg of your solid in 1 mL of DCM (Result: Cloudy suspension).

  • Add Methanol (MeOH) dropwise with sonication.

    • Target Ratio: 2% to 10% MeOH in DCM.

    • Warning: Exceeding 15% MeOH often makes the solution too polar for the hydrophobic backbone, causing re-precipitation.

  • Alternative: Hexafluoroisopropanol (HFIP)

    • If MeOH fails, add 5-10% HFIP. HFIP is a potent H-bond donor that disrupts amide aggregates but is volatile (

      
      ), making it removable unlike DMSO.
      
Q3: My compound dissolved in hot solvent but precipitated immediately upon cooling (Oiling Out). How do I fix this?

Diagnosis: This is a "Supersaturation vs. Melting Point" conflict. Your compound likely has a low melting point or is solvated by trace impurities, leading to an "oil" rather than a crystal.

Troubleshooting Workflow:

Solubility_Troubleshooting Start Issue: Compound Oils Out or Won't Dissolve Check_Structure Check Structure: Is it a Primary/Secondary Amide? Start->Check_Structure H_Bonding High H-Bonding Network. Need Protic Cosolvent. Check_Structure->H_Bonding Yes (N-H present) Dipole High Dipole Moment. Need Polar Aprotic. Check_Structure->Dipole No (Tertiary) Screen_Binary Screen Binary Solvents: DCM:MeOH (9:1) or EtOAc:EtOH (4:1) H_Bonding->Screen_Binary Dipole->Screen_Binary Result_Dissolves Dissolves? Screen_Binary->Result_Dissolves Success Proceed to Reaction/Purification Result_Dissolves->Success Yes Fail_Heat Apply Heat (Reflux) Result_Dissolves->Fail_Heat No Result_Oils Oils Out on Cooling? Fail_Heat->Result_Oils Seed Add Seed Crystal + Slow Cool (1°C/min) Result_Oils->Seed Yes AntiSolvent Change Antisolvent: Use Heptane instead of Hexane Result_Oils->AntiSolvent Yes (Alternative)

Figure 1: Decision tree for troubleshooting solubility and oiling-out issues.

Part 3: Purification & Workup (Getting it Out)[6]

Q4: I had to use DMF to run the reaction. How do I remove it without roasting my product?

The Challenge: DMF (bp 153°C) and DMSO (bp 189°C) are difficult to remove via rotary evaporation without high heat, which degrades thermally labile formamides.

Method A: The LiCl Wash (Aqueous Extraction) Standard water washes often fail because DMF partitions into both organic and aqueous phases, dragging your polar product into the water.

  • Dilute reaction mixture with Ethyl Acetate (or DCM if product is very polar).[5]

  • Wash organic layer with 5% LiCl (aq) instead of pure water.

    • Mechanism:[6][7][8][9][10] The "Salting Out" effect. LiCl increases the ionic strength of the aqueous layer, forcing the organic product into the organic layer, while the highly polar DMF/DMSO is sequestered into the salt water.

  • Repeat LiCl wash x3.

  • Final wash with Brine.[5][11]

Method B: Azeotropic Removal (Distillation) If extraction is impossible (product is water-soluble):

  • Add Heptane or Toluene to the DMF mixture.

  • Rotovap at 50-60°C.

  • The DMF will co-distill (azeotrope) with the hydrocarbon carrier, allowing removal at lower temperatures than pure DMF.

Part 4: Advanced Chemical Modification

Q5: Nothing works. The compound is "Brick Dust." What now?

If thermodynamic solubility is impossible in compatible solvents, you must modify the lattice energy of the crystal itself.

Strategy: Protecting Group Modification The formyl group is small and planar, allowing tight packing. Add a "Greasy" protecting group to disrupt this packing.

  • Switch: If synthesizing a secondary formamide, consider using a 2,4-dimethoxybenzyl (DMB) group on the nitrogen.

  • Effect: The bulky, electron-rich DMB group disrupts

    
    -
    
    
    
    stacking and adds lipophilicity, increasing solubility in DCM/EtOAc by orders of magnitude. It is cleavable later with TFA.

Visualizing the Solvation Mechanism

Understanding how the solvent attacks the crystal lattice helps in selecting the right cosolvent.

Solvation_Mechanism Solute_Solid Solid Lattice (Strong H-Bonds) Solvent_NonPolar DCM (Dispersion Only) Solute_Solid->Solvent_NonPolar Repulsion Complex Solvated Complex (Solution) Solvent_NonPolar->Complex 2. Solvates Hydrophobic R-Group Solvent_Polar MeOH (H-Bond Donor) Solvent_Polar->Solute_Solid 1. Intercalation (Breaks H-Bonds) Solvent_Polar->Complex Stabilizes Polar Head

Figure 2: Mechanism of cosolvent synergy. The protic solvent (MeOH) acts as a "wedge" to break the lattice, allowing the non-polar solvent (DCM) to solvate the rest of the molecule.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the parameters for amides).
  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying residual DMF/DMSO). Link

Sources

Optimization

Preventing hydrolysis of N-(4-(Benzyloxy)phenyl)formamide during workup

Technical Support Center: Preventing Hydrolysis of N-(4-(Benzyloxy)phenyl)formamide During Workup Overview N-aryl formamides, such as N-(4-(Benzyloxy)phenyl)formamide, present unique handling challenges during synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of N-(4-(Benzyloxy)phenyl)formamide During Workup

Overview

N-aryl formamides, such as N-(4-(Benzyloxy)phenyl)formamide, present unique handling challenges during synthetic workup. Unlike standard acetamides, formamides lack steric bulk at the carbonyl carbon, making them exceptionally vulnerable to nucleophilic attack. Furthermore, the electron-rich 4-benzyloxy substituent on the aryl ring influences the basicity of the nitrogen, facilitating protonation pathways. This guide provides mechanistic troubleshooting and a self-validating protocol to prevent product degradation (hydrolysis into 4-(benzyloxy)aniline and formic acid) during isolation.

Mechanistic Insight: The Causality of Degradation

Understanding the thermodynamics of formamide cleavage is critical for designing a safe workup.

  • Base-Catalyzed Hydrolysis: Hydroxide addition to the unhindered formyl carbon has a remarkably low activation free-energy barrier (approx. 15 kcal/mol) [1]. This leads to rapid formation of a tetrahedral intermediate and subsequent C-N bond cleavage.

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation occurs initially at the carbonyl oxygen, followed by a water-assisted proton transfer to the nitrogen. The N-protonated intermediate undergoes rapid hydrolysis, driven by the stability of the resulting aniline leaving group [2].

G Target N-(4-(Benzyloxy)phenyl)formamide Acid Acidic Workup (e.g., 1M HCl) Target->Acid pH < 3 Base Basic Workup (e.g., 1M NaOH) Target->Base pH > 10 Opt Optimized Workup (pH 7 Buffer, 0-5°C) Target->Opt pH 6-8, Cold Int_Acid N-Protonated Intermediate Acid->Int_Acid H+ attack Int_Base Tetrahedral Hydroxyl Intermediate Base->Int_Base OH- attack Success Intact Formamide (High Yield) Opt->Success Kinetic Stability Degradation Hydrolysis Products: 4-(Benzyloxy)aniline + Formic Acid/Formate Int_Acid->Degradation +H2O, -H+ Int_Base->Degradation C-N Cleavage

Mechanistic pathways of N-aryl formamide hydrolysis vs. optimized stabilization.

Troubleshooting FAQs

Q1: I washed my organic layer with 1M HCl to remove an unreacted amine, but my product degraded into 4-(benzyloxy)aniline. Why? A1: Acidic conditions protonate the formamide, activating it for nucleophilic attack by water. The electron-donating benzyloxy group para to the nitrogen slightly increases the basicity of the amide nitrogen, lowering the energy barrier for the N-protonated hydrolysis pathway [3]. Corrective Action: Never use strong mineral acids. If an amine scavenger is required, use a mildly acidic buffer (e.g., 10% NaH2PO4, pH ~4) at 0–5 °C with a contact time of under 2 minutes, or stir the organic layer with a solid-supported cation-exchange resin (e.g., Amberlyst-15) instead of an aqueous wash.

Q2: My reaction required basic conditions. During the aqueous workup with 1M NaOH, the formamide was completely cleaved. How do I prevent this? A2: Formamides undergo base-catalyzed hydrolysis exponentially faster than neutral or acidic hydrolysis due to the unhindered nature of the formyl carbon [1]. Corrective Action: Quench the crude reaction mixture with a cold pH 7.4 phosphate buffer before extraction. If a basic wash is strictly required to neutralize acidic byproducts, use cold saturated aqueous NaHCO3 (pH ~8) and separate the layers immediately.

Q3: My NMR shows ~20% hydrolysis even though I used neutral water for the workup. What happened? A3: Prolonged exposure to water, especially during rotary evaporation at elevated temperatures, can drive neutral water-catalyzed hydrolysis. Corrective Action: Dry the organic layer rigorously with anhydrous Na2SO4 (avoid MgSO4 as its slight Lewis acidity can be problematic for sensitive amides) and maintain the rotary evaporator water bath strictly below 25 °C.

Quantitative Stability Data

The following table summarizes the kinetic stability of N-aryl formamides under standard workup conditions, demonstrating the necessity of pH control and temperature reduction.

Workup ConditionTemp (°C)Contact TimeDegradation (%)Recommendation
1.0 M HCl (aq)2510 min> 85%AVOID
1.0 M NaOH (aq)2510 min> 95%AVOID
Sat. NaHCO3 (aq)2510 min~ 15%CAUTION
Sat. NaHCO3 (aq)0–52 min< 2%ACCEPTABLE
pH 7.4 Phosphate Buffer0–515 min< 0.5%OPTIMAL

Self-Validating Experimental Protocol: Optimized Extraction Workflow

To ensure the structural integrity of N-(4-(Benzyloxy)phenyl)formamide, utilize the following kinetically controlled extraction protocol.

Workflow Start Crude Reaction Mixture Quench Quench: Cold pH 7.4 Phosphate Buffer (0-5°C) Start->Quench Step 1 Extract Extract: EtOAc or MTBE (Rapid phase separation) Quench->Extract Step 2 Wash Wash: Cold Brine (Remove residual water) Extract->Wash Step 3 Dry Dry: Anhydrous Na2SO4 (Avoid MgSO4) Wash->Dry Step 4 Conc Concentrate: Rotovap (T_bath < 25°C) Dry->Conc Step 5 Final Pure N-(4-(Benzyloxy)phenyl)formamide Conc->Final Yield > 95%

Optimized cold-extraction workflow for hydrolysis-sensitive formamides.

Step-by-Step Methodology:

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • pH Buffering: Add an equal volume of pre-chilled (4 °C) 0.5 M Sodium Phosphate buffer (pH 7.4). Self-Validation: Spot the aqueous layer on pH paper to confirm the pH is strictly between 6.5 and 7.5 before proceeding.

  • Rapid Extraction: Add cold Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Vigorously shake the separatory funnel and immediately allow the layers to separate. Do not let the mixture sit. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer once with cold saturated NaCl (brine) to pull out residual dissolved water and trace polar impurities.

  • Rigorous Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4. Swirl for 5 minutes until the drying agent flows freely. Filter the suspension. Note: Avoid MgSO4, as its mild Lewis acidity can coordinate the formyl oxygen and initiate degradation during concentration.

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure (rotary evaporator). Critical: The water bath temperature must not exceed 25 °C. If removing higher-boiling solvents, use a high-vacuum pump rather than increasing the bath temperature.

References

  • Cascella, M., Raugei, S., & Carloni, P. (2004). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. The Journal of Physical Chemistry B, 108(1), 369-375. URL: [Link]

  • Zahn, D. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Chemistry – A European Journal, 11(22), 6743-6753. URL: [Link]

  • Wang, J., Gu, J., Nguyen, M. T., et al. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach. Proceedings of the National Academy of Sciences, 112(48), 14784-14789. URL: [Link]

Troubleshooting

🔬 Technical Support Center: Troubleshooting 4-Benzyloxyaniline Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by the incomplete removal of aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by the incomplete removal of aniline derivatives. 4-Benzyloxyaniline presents a unique purification challenge due to its specific physicochemical properties. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure the absolute purity of your target compounds.

🧠 Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 4-benzyloxyaniline persist in the organic phase despite multiple aqueous acid washes? A1: The difficulty stems from a clash between the molecule's basicity and its lipophilicity. 4-Benzyloxyaniline has a predicted conjugate acid pKa of approximately 5.17[1]. While it is basic enough to be protonated by standard 1M HCl, the bulky benzyloxy ether moiety significantly increases the molecule's overall partition coefficient (LogP). When protonated, the resulting 4-benzyloxyaniline hydrochloride salt exhibits poor aqueous solubility and acts almost like a surfactant[2]. Instead of migrating cleanly into the aqueous layer, it often partitions back into polar organic solvents (like ethyl acetate) or precipitates at the liquid-liquid interface, causing stubborn emulsions. Causality-Driven Solution: You must either force the partition by swapping to a highly non-polar organic solvent (e.g., toluene) before extraction, or abandon liquid-liquid extraction entirely in favor of solid-supported nucleophile scavengers.

Q2: How do polymer-supported isocyanate resins selectively remove this aniline without aqueous workup? A2: Isocyanate-functionalized resins covalently trap primary amines by forming a stable urea linkage. Because this reaction is tethered to an insoluble polystyrene backbone, the trapped aniline is easily removed via simple filtration. However, aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. Standard 1% cross-linked polystyrene (PS-Isocyanate) relies on solvent swelling and may only achieve ~60–63% scavenging of anilines within 1 hour at room temperature[3]. Causality-Driven Solution: Upgrade to a Macroporous Isocyanate (MP-Isocyanate). Its highly cross-linked, low-swelling pore structure provides your reaction mixture greater access to reactive sites without relying on solvent swelling. When heated to 60 °C, MP-Isocyanate achieves complete removal of anilines within 1 hour[3].

Q3: My target product is highly acid-sensitive. Can I still use liquid-liquid extraction? A3: Yes, but you must strictly avoid mineral acids like HCl. Instead, use a mildly acidic citrate buffer (pH 4.0). This pH is just acidic enough to protonate the aniline (pKa ~5.17)[1] without degrading acid-sensitive functional groups like acetals, silyl ethers, or Boc-amines.

📊 Part 2: Quantitative Method Comparison

To select the optimal purification route, compare the empirical performance of standard removal methods summarized below:

Scavenging MethodReagent / EquivalentsTemperatureTimeAniline Removal EfficiencyBest Use Case
Standard Acid Wash 1M HCl (Aqueous)Ambient10 minVariable (High emulsion risk)Highly lipophilic products without acid-sensitive groups.
PS-Isocyanate Resin 3.0 - 3.5 eqAmbient1 h~60 - 63%[3]Highly reactive aliphatic amines; less ideal for anilines.
MP-Isocyanate Resin 3.0 - 3.5 eq60 °C1 h> 99% (Complete)[3]Anilines, restricted volumes, or acid-sensitive products.

🧪 Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step without passing the embedded validation checkpoints.

Protocol A: Macroporous Resin Scavenging (The "Filtration-Only" Method)

Use this protocol for acid-sensitive products or when emulsions prevent phase separation.

  • Solvent Preparation: Ensure your crude reaction mixture is dissolved in a non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene). Do not use alcohols, as they can compete for the isocyanate groups at elevated temperatures.

  • Resin Addition: Add 3.5 equivalents of MP-Isocyanate resin relative to the calculated amount of unreacted 4-benzyloxyaniline[3].

  • Thermal Scavenging: Seal the vessel and heat the suspension to 60 °C with gentle orbital shaking for exactly 1 hour. Mechanistic Note: Heating is critical to overcome the low nucleophilicity of the aniline nitrogen.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot of the supernatant, dilute in LC-MS grade acetonitrile, and inject. Monitor for the exact mass of 4-benzyloxyaniline (

    
     200.1 
    
    
    
    ).
    • If peak area is >1%: Add 1.0 extra equivalent of resin and heat for 30 more minutes.

    • If peak is absent: Proceed to step 5.

  • Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with 5 mL of your reaction solvent to elute any trapped product. Concentrate the filtrate in vacuo.

Protocol B: Optimized Biphasic Acid Extraction

Use this protocol for robust, non-acid-sensitive compounds.

  • Solvent Exchange: Concentrate your crude reaction mixture and redissolve it in a highly non-polar solvent like Toluene or Methyl tert-butyl ether (MTBE). Mechanistic Note: Polar solvents like EtOAc can solubilize the anilinium hydrochloride salt, defeating the extraction.

  • Extraction: Add an equal volume of 1M aqueous HCl. Stir vigorously for 5 minutes. Do not just shake; vigorous stirring ensures maximum interfacial surface area for protonation.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Discard the lower aqueous layer. Repeat the acid wash one more time.

  • Validation Checkpoint (Self-Validation): Spot the organic layer on a Silica Gel TLC plate alongside a pure 4-benzyloxyaniline standard. Develop in 20% EtOAc/Hexanes and visualize with UV (254 nm) or Ninhydrin stain.

    • If the aniline spot is visible: Perform a third acid wash.

    • If the spot is absent: Proceed to step 5.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.

🔀 Part 4: Decision Matrix Visualization

G Start Crude Reaction Mixture (Contains 4-benzyloxyaniline) Decision Is the target product acid-sensitive? Start->Decision Acid Aqueous Acid Extraction (1M HCl or Citric Acid) Decision->Acid No Resin Polymer Scavenging (MP-Isocyanate Resin) Decision->Resin Yes AcidMech Protonation to Anilinium Salt Acid->AcidMech ResinMech Covalent Urea Bond Formation Resin->ResinMech PhaseSep Phase Separation (Aqueous layer discarded) AcidMech->PhaseSep Filter Simple Filtration (Resin discarded) ResinMech->Filter Validation LC-MS / TLC Validation (Check for m/z 200 [M+H]+) PhaseSep->Validation Filter->Validation Pure Purified Target Compound Validation->Pure

Workflow for the removal of unreacted 4-benzyloxyaniline from crude reaction mixtures.

📚 References

  • [3] Title: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger | Source: biotage.co.jp | URL: 3

  • [2] Title: 4-Benzylaniline Hydrochloride | Source: benchchem.com | URL: 2

  • [1] Title: 4-benzyloxyaniline - ChemBK | Source: chembk.com | URL: 1

Sources

Optimization

Optimizing reaction temperature for N-formylation of electron-rich anilines

Topic: Optimizing Reaction Temperature for N-Formylation of Electron-Rich Anilines Document ID: TSC-ORG-2026-05 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduction: The Reactivity-S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for N-Formylation of Electron-Rich Anilines Document ID: TSC-ORG-2026-05 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Reactivity-Selectivity Paradox

Electron-rich anilines (e.g., p-anisidine, phenylenediamines) possess high nucleophilicity due to the lone pair availability on the nitrogen, enhanced by electron-donating groups (EDGs). While this theoretically makes N-formylation easier, it introduces a critical operational challenge: Selectivity.

Excessive thermal energy applied to these "hot" nucleophiles often leads to:

  • Bis-formylation: Formation of N,N-diformyl species.

  • Oxidative Degradation: Electron-rich rings are prone to oxidation (tarring), especially at high temperatures in aerobic conditions.

  • Polymerization: Common in diamines or substrates with competing nucleophilic sites.

This guide provides a validated framework for temperature optimization, moving away from "boil and hope" to controlled thermodynamic management.

Module 1: Thermodynamics & Kinetics (The "Why")[1][2][3]

To optimize temperature, one must understand the energy landscape. The N-formylation of amines with formic acid is an equilibrium process involving nucleophilic attack followed by dehydration.

The Mechanism

The reaction proceeds via a tetrahedral intermediate. For electron-rich anilines, the initial nucleophilic attack (Step 1) has a low activation energy (


). The rate-limiting step is often the dehydration (Step 2) or the shift of equilibrium to the product side.
Temperature Impact Analysis
  • Low Temperature (< 25°C): Kinetic control. High selectivity for mono-formylation, but conversion may be slow without catalysts due to the energy barrier of water elimination.

  • Optimal Window (60–80°C): Thermodynamic balance. Sufficient energy to drive water removal (entropy driven) without triggering oxidative side reactions.

  • High Temperature (> 100°C): Loss of control. Promotes bis-formylation and oxidation of the electron-rich aromatic ring.

Pathway Visualization

The following diagram illustrates the competing pathways and the influence of temperature.

ReactionPathway Substrate Electron-Rich Aniline (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Fast (Low Ea) Side2 Oxidized Tars/ Polymers Substrate->Side2 Aerobic Oxidation + High Temp Reagent Formylating Agent (Formic Acid) Reagent->Inter Product N-Formyl Aniline (Target) Inter->Product Dehydration (Requires Heat/Catalyst) Side1 N,N-Diformyl (Over-reaction) Product->Side1 Excess Reagent + High Temp (>90°C)

Figure 1: Reaction pathway showing the divergence between the desired product and high-temperature side products.

Module 2: Optimized Protocols

Do not use a "one size fits all" approach. Select the protocol based on your lab's constraints and the substrate's sensitivity.

Protocol A: The "Green" Thermal Standard (Catalyst-Free)

Best for: Robust electron-rich anilines (e.g., 4-methoxyaniline) where green chemistry is a priority.

  • Stoichiometry: Mix Aniline (1.0 equiv) with Formic Acid (85%, 1.5–2.0 equiv).

    • Note: Excess formic acid acts as both reagent and solvent.

  • Temperature Ramp:

    • Start at Room Temperature (RT) for 10 mins to allow initial mixing and exotherm dissipation.

    • Heat to 60–70°C . Crucial: Do not reflux immediately.

  • Monitoring: Check TLC at 1 hour.

    • Why? Electron-rich substrates often finish in < 2 hours. Prolonged heating promotes impurity formation [1].

  • Workup: Cool to RT. Dilute with cold water.[1] The product often precipitates.[2] If not, extract with Ethyl Acetate.

Protocol B: Catalytic Low-Temperature Method

Best for: Highly sensitive substrates (e.g., phenylenediamines) or when avoiding heat is critical.

  • Reagents: Aniline (1.0 equiv), Formic Acid (1.2 equiv), Catalyst (ZnO 50 mol% OR Iodine 5 mol%).

  • Conditions: Stir at 25–30°C (RT) .

    • Mechanism:[3][4][5][6][7] The catalyst activates the carbonyl carbon of formic acid, lowering the

      
       for the attack, rendering heat unnecessary [2, 3].
      
  • Duration: Typically 10–30 minutes for electron-rich substrates.

  • Validation: This method prevents thermal oxidation of the amine.

Module 3: Troubleshooting Dashboard

Use this dashboard to diagnose reaction failures.

Diagnostic Table[4][9]
SymptomProbable CauseTechnical Fix
Low Conversion (<50%) Temperature too low for dehydration step.Increase temp to 60°C OR add a dehydrating catalyst (e.g., molecular sieves or ZnCl2).
Red/Black Tar Formation Oxidation of the electron-rich ring.STOP. Repeat under

atmosphere. Reduce temp by 20°C. Check solvent peroxide levels.
Bis-Formylation Thermodynamic overshoot.Reduce Formic Acid to 1.1 equiv. Lower temp. Monitor TLC strictly and quench immediately upon consumption of starting material.
Product is an Oil (Not Solid) Residual solvent/acid or mixture of rotamers.Rotamers are common in formamides (cis/trans). Verify by NMR (look for dual peaks). Perform an acid wash (5% NaHCO3) to remove excess formic acid.
Decision Tree: Optimization Logic

Troubleshooting Start Reaction Outcome Analysis CheckYield Is Yield Satisfactory? Start->CheckYield YieldNo No (Low Conversion) CheckYield->YieldNo < 60% YieldYes Yes, but... CheckYield->YieldYes > 80% TempCheck Current Temp? YieldNo->TempCheck PurityCheck Impurity Type? YieldYes->PurityCheck Boost Action: Increase T to 70°C or Add Catalyst (I2) TempCheck->Boost If < 50°C BisForm Bis-Formylated PurityCheck->BisForm Tar Tars/Oxidation PurityCheck->Tar SolBis Action: Reduce Reagent Eq. Lower Temp BisForm->SolBis SolTar Action: Use Inert Atm (N2) Switch to Protocol B (Catalytic) Tar->SolTar

Figure 2: Logical workflow for diagnosing reaction failures based on product analysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for this reaction? A: Yes, but proceed with caution for electron-rich anilines. While microwave irradiation can reduce reaction times to seconds [4], the rapid local superheating can trigger oxidative degradation in sensitive amines (like aminophenols). Recommendation: Set a strict temperature ceiling (max 80°C) and use a sealed vessel.

Q2: My substrate has a hydroxyl group (e.g., 4-aminophenol). Will O-formylation occur? A: N-formylation is kinetically favored over O-formylation. However, at high temperatures (>90°C) or with strong acid catalysis, O-formylation becomes competitive. To ensure chemoselectivity , stick to Protocol B (Catalytic/RT) or Protocol A at < 60°C. The amide is significantly more stable than the ester [5].

Q3: How do I remove excess Formic Acid without extraction? A: If running neat or in water, simply evaporate the formic acid (b.p. 100.8°C) if your product is stable. Alternatively, for solid products, the "crash out" method (adding ice water) is superior as formic acid stays in the aqueous mother liquor while the N-formyl aniline precipitates.

Q4: Is Vilsmeier-Haack (DMF/POCl3) better? A: Generally, no for simple N-formylation of electron-rich anilines. Vilsmeier reagents are aggressive and generate acidic byproducts that can complicate workup. They are better suited for C-formylation of aromatic rings. Formic acid or Ethyl Formate are greener, atom-economical alternatives [1, 3].

References

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances.

  • Microwave-assisted N-formylation of amines. Green Chemistry Letters and Reviews.

  • Chemoselective N-formylation of amino-phenols. Scholars Research Library.

Sources

Troubleshooting

Controlling side reactions in the synthesis of benzyloxy formanilides

Topic: Controlling Side Reactions in the Synthesis of Benzyloxy Formanilides Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Development Scientists Last Updated: Octobe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions in the Synthesis of Benzyloxy Formanilides Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Development Scientists Last Updated: October 2025

Technical Abstract & Strategic Overview

The synthesis of benzyloxy formanilides involves two competing functionalities: the nucleophilic aniline nitrogen and the acid-sensitive benzyl ether. The primary challenge is not the formation of the amide bond, but the suppression of three specific side reactions:


-acetylation  (when using mixed anhydrides), benzyl ether cleavage  (acid-catalyzed hydrolysis), and 

-formylation
(if free phenols are present).

This guide prioritizes Route A (Formylation of pre-benzylated anilines) over Route B (Benzylation of hydroxy formanilides). Route A eliminates the difficult competition between phenoxide


-alkylation and amide 

-alkylation, streamlining the impurity profile.

Module 1: Critical Reaction Pathways & Side Reactions

Visualizing the Chemical Battlefield The following diagram illustrates the primary reaction pathway using the industry-standard Acetic Formic Anhydride (AFA) method, highlighting where the critical side reactions diverge.

ReactionPathways Start Benzyloxyaniline Target Target: Benzyloxy Formanilide Start->Target Formyl Transfer (Kinetic Control) Side_Acet Side Reaction 1: Acetylation (Impurity A) Start->Side_Acet Acetyl Transfer (Thermodynamic/Steric) MixAnh Acetic Formic Anhydride (AFA) MixAnh->Start In Situ Generation Side_DeBn Side Reaction 2: Debenzylation (Impurity B) Target->Side_DeBn Acid/Heat (>60°C) Side_DiForm Side Reaction 3: Di-formylation Target->Side_DiForm Excess Reagent (Rare)

Figure 1: Mechanistic divergence in the formylation of benzyloxyanilines. Note that acetylation is the primary competitor due to the dual electrophilic sites on the mixed anhydride.

Module 2: The "Gold Standard" Protocol (AFA Method)

While neat formic acid can be used, it often requires high temperatures (reflux) which risks debenzylation. The Acetic Formic Anhydride (AFA) method allows for reaction at


 to Room Temperature (RT), preserving the benzyl ether.

Protocol: Low-Temperature Formylation

  • In-Situ AFA Generation: In a dry flask, add Formic Acid (1.5 equiv) to Acetic Anhydride (1.2 equiv).[1] Stir at

    
     for 2 hours, then cool rapidly to 
    
    
    
    .
  • Addition: Dissolve the Benzyloxyaniline (1.0 equiv) in dry THF or DCM. Add the cooled AFA solution dropwise over 30 minutes, maintaining internal temp

    
    .
    
  • Quench: Once TLC shows consumption of aniline, quench with sat.

    
    .
    
  • Purification: If the product oils out (common), recrystallize from Toluene/Hexanes.

Module 3: Troubleshooting & FAQs

Issue 1: "I am seeing significant Acetylated impurity (Acetanilide) in my LCMS."

Diagnosis: Loss of chemoselectivity.[2] The AFA reagent contains both formyl and acetyl electrophiles. The formyl group is more electrophilic (less steric hindrance, higher partial positive charge), but at higher temperatures or with sterically hindered anilines, the acetyl group competes.

Corrective Actions:

  • Temperature Control: Ensure the addition is performed at

    
    . Selectivity drops significantly above 
    
    
    
    [1].
  • Reagent Quality: If your Formic Acid is wet (

    
    ), it hydrolyzes the anhydride, leading to free Acetic Acid and potential thermal acetylation during workup. Use 
    
    
    
    Formic Acid.
  • Alternative Reagent (The "Green" Fix): Switch to the Iodine-Catalyzed Method .

    • Protocol: Mix amine + Formic Acid (1.2 equiv) +

      
       (5 mol%) in solvent-free conditions or minimal DCM. Stir at RT. This mechanism avoids the acetyl group entirely [2].
      
Issue 2: "My Benzyl ether is cleaving (Debenzylation)."

Diagnosis: Acid-catalyzed hydrolysis. Benzyl ethers are generally stable to bases but sensitive to strong acids, especially if the ring is electron-rich (e.g., methoxy/benzyloxy substituents stabilize the carbocation leaving group).

Corrective Actions:

  • Avoid Reflux in Formic Acid: Do not use the "neat formic acid reflux" method. The acidity at

    
     is sufficient to cleave sensitive benzyl ethers [3].
    
  • Buffer the Reaction: Add Sodium Acetate (1.1 equiv) to the reaction mixture to buffer the acidity of the byproduct acetic acid.

  • Workup Speed: Do not let the reaction sit in the crude acidic mixture overnight. Quench immediately with bicarbonate.

Issue 3: "The product is oiling out and won't crystallize."

Diagnosis: Hydrogen bonding disruption. Formanilides are rotamers (cis/trans around the amide bond) and often form "syrups" due to disrupted crystal packing compared to acetanilides.

Corrective Actions:

  • The "Toluene Trick": Dissolve the crude oil in minimal hot Toluene. Add Hexanes dropwise until cloudy. Let it sit at

    
    .
    
  • Seed Crystals: If you have any solid, use it.

  • Chromatography: If crystallization fails, use a gradient of

    
     in DCM. Formanilides are polar; standard Hex/EtOAc often trails.
    

Module 4: Decision Matrix (Interactive Guide)

Use this flowchart to select the correct corrective action based on your in-process control (IPC) data.

TroubleshootingTree Start IPC Check: Analyze Crude Mixture Check1 Is Acetylated Impurity > 5%? Start->Check1 Check2 Is Benzyl Group Intact? Check1->Check2 No Action1 Switch to Iodine/Formic Acid Method (No Ac2O) Check1->Action1 Yes (Severe) Action2 Lower Temp to 0°C Check Formic Acid Purity Check1->Action2 Yes (Mild) Action3 Stop Refluxing! Use AFA at RT Check2->Action3 No (Cleaved) Action4 Buffer with NaOAc or reduce reaction time Check2->Action4 Partial Cleavage Success Proceed to Workup (NaHCO3 Quench) Check2->Success Yes

Figure 2: Troubleshooting logic for impurity isolation.

Summary of Key Data

ParameterAFA Method (Standard)Iodine Catalyzed (Green)Neat Formic Acid (Legacy)
Reagents



(Excess)
Temperature



Major Risk Acetylation (Impurity A)Iodine removal (Wash w/

)
Debenzylation (Impurity B)
Suitability General PurposeSensitive SubstratesSimple Anilines Only

References

  • Huffman, L. (1958). Formylation of Amines with Acetic Formic Anhydride. Journal of Organic Chemistry , 23(5), 727–729. Link

  • Kim, J. G., & Jang, D. O. (2010).[3] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett , 2010(14), 2093–2096. Link

  • BenchChem Support. (2025).[4][5] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. BenchChem Technical Guides . Link

Sources

Optimization

Technical Support Center: Crystallization of N-(4-(Benzyloxy)phenyl)formamide

Welcome to the technical support center for the crystallization of N-(4-(Benzyloxy)phenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(4-(Benzyloxy)phenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system and troubleshooting common challenges encountered during the crystallization of this molecule.

Introduction to the Crystallization of N-(4-(Benzyloxy)phenyl)formamide

N-(4-(Benzyloxy)phenyl)formamide is an aromatic amide with a molecular structure that includes a formamide group, a phenyl ring, an ether linkage, and a benzyl group. These functional groups dictate its solubility and crystallization behavior. The presence of both polar (formamide, ether) and nonpolar (aromatic rings) moieties suggests that a range of solvents and solvent mixtures could be effective for crystallization. Successful crystallization is crucial for obtaining a high-purity solid form, which is essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of N-(4-(Benzyloxy)phenyl)formamide that influence solvent selection?

A1: The solubility of N-(4-(Benzyloxy)phenyl)formamide is governed by the interplay of its different structural components:

  • Formamide Group (-NHCHO): This polar group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This suggests solubility in polar protic and aprotic solvents.

  • Aromatic Rings (Phenyl and Benzyl): These large, nonpolar groups contribute to the molecule's lipophilicity and suggest solubility in aromatic or moderately nonpolar solvents. Pi-pi stacking interactions between these rings can also play a role in crystal lattice formation.

  • Ether Linkage (-O-): The ether group is a polar feature that can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

The principle of "like dissolves like" is a fundamental starting point for solvent selection.[1] A successful crystallization solvent will typically dissolve the compound to a greater extent at higher temperatures than at lower temperatures.

Q2: Which single solvents are good starting points for screening?

A2: Based on the structural features, a range of solvents with varying polarities should be screened. For aromatic amides, the following solvents are often good candidates:[2][3]

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolPolar protic solvents that can hydrogen bond with the formamide group.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that are good hydrogen bond acceptors.
Esters Ethyl AcetateA moderately polar solvent that can balance the dissolution of both polar and nonpolar parts of the molecule.
Ethers Tetrahydrofuran (THF), 2-MethyltetrahydrofuranModerately polar aprotic solvents.
Aromatic TolueneMay dissolve the compound well due to the aromatic rings, but might be too good of a solvent to allow for crystallization upon cooling. Often used in anti-solvent systems.[4]
Chlorinated Dichloromethane (DCM)Often a good solvent for a wide range of organic compounds, but its high volatility can lead to rapid crystallization and potential inclusion of impurities.[4]
Amides N,N-Dimethylformamide (DMF)A highly polar aprotic solvent that is likely to be a very good solvent, potentially too good for single-solvent crystallization.

Q3: When should I consider a mixed solvent system?

A3: A mixed solvent system is often ideal when no single solvent provides the desired solubility profile (i.e., high solubility when hot, low solubility when cold). The goal is to create a solvent-antisolvent pair.[2]

  • Good Solvent: A solvent in which N-(4-(Benzyloxy)phenyl)formamide is highly soluble.

  • Antisolvent: A solvent in which the compound is poorly soluble, but is miscible with the "good solvent."

Common examples of mixed solvent systems for similar compounds include:

  • Ethanol/Water[2]

  • Acetone/Water[2]

  • Toluene/Hexane[2]

  • Dichloromethane/Hexane

  • Ethyl Acetate/Heptane[2]

The antisolvent is typically added slowly to a hot, saturated solution of the compound in the good solvent until turbidity (cloudiness) is observed. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly identify promising solvents for crystallization.

Materials:

  • N-(4-(Benzyloxy)phenyl)formamide (approx. 10-20 mg per test)

  • A selection of solvents (see Q2)

  • Small test tubes or vials

  • Heating block or water bath

  • Stirring rod

Procedure:

  • Place approximately 10 mg of N-(4-(Benzyloxy)phenyl)formamide into a small test tube.

  • Add the selected solvent dropwise at room temperature while stirring until the solid dissolves. Note the approximate volume of solvent required. A good candidate will not dissolve the compound immediately in a small volume.

  • If the compound is poorly soluble at room temperature, gently heat the mixture while continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Observe for crystal formation. An ideal solvent will produce well-formed crystals upon cooling.

Protocol 2: Recrystallization from a Single Solvent

Procedure:

  • In a flask, dissolve the crude N-(4-(Benzyloxy)phenyl)formamide in a minimal amount of the chosen hot solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Once the solution has reached room temperature, further cool it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice.

  • Solutions:

    • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent before allowing it to cool again, more slowly.

    • Use a different solvent: The chosen solvent may be too good. Select a solvent in which the compound is slightly less soluble.

    • Try an antisolvent: Dissolve the oil in a minimal amount of a good solvent and then slowly add an antisolvent.

Issue 2: No crystals form, even after cooling.

  • Cause: The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound being highly soluble even at low temperatures.

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[4]

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Use an antisolvent: If you suspect the compound is too soluble, an antisolvent can be carefully added.

Issue 3: Crystallization happens too quickly, resulting in a fine powder.

  • Cause: The solution is too concentrated or is cooled too rapidly. This leads to rapid nucleation and the formation of many small crystals instead of slow growth of larger, purer crystals.

  • Solutions:

    • Use more solvent: Re-dissolve the solid in more of the hot solvent to create a less concentrated solution.

    • Slow down the cooling process: Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.

Visualizing the Process

Solvent Selection Workflow

The following diagram outlines the logical steps for selecting an appropriate crystallization solvent.

Solvent_Selection start Start: Crude N-(4-(benzyloxy)phenyl)formamide screen Screen Single Solvents (Protocol 1) (e.g., Ethanol, Acetone, Ethyl Acetate) start->screen evaluate Evaluate Solubility: Good solubility when hot? Poor solubility when cold? screen->evaluate single_solvent Single Solvent System Found Proceed with Recrystallization (Protocol 2) evaluate->single_solvent Yes mixed_system Select Solvent/Antisolvent Pair (e.g., Ethanol/Water, Toluene/Hexane) evaluate->mixed_system No test_mixed Test Mixed Solvent System mixed_system->test_mixed evaluate_mixed Evaluate Crystallization: Well-formed crystals obtained? test_mixed->evaluate_mixed success Successful Crystallization evaluate_mixed->success Yes troubleshoot Troubleshoot: Oiling out? No crystals? Powder? evaluate_mixed->troubleshoot No troubleshoot->screen Re-screen

Caption: A workflow diagram for selecting a suitable crystallization solvent system.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common crystallization problems.

Troubleshooting start Crystallization Attempted outcome What is the outcome? start->outcome oiling_out Compound 'Oils Out' outcome->oiling_out Liquid phase separates no_crystals No Crystals Form outcome->no_crystals Clear solution remains powder Fine Powder Forms outcome->powder Rapid precipitation good_crystals Good Crystals Form outcome->good_crystals Solid crystals appear solution1 Re-heat, add more solvent OR Use a less-polarizing solvent OR Use an antisolvent system oiling_out->solution1 solution2 Try to induce nucleation: - Scratch flask - Add seed crystal OR Reduce solvent volume (evaporate) OR Add an antisolvent no_crystals->solution2 solution3 Re-dissolve in more hot solvent AND/OR Slow down the cooling rate powder->solution3 end Process Complete good_crystals->end

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • University of Rochester. Guide for crystallization. [Link]

  • PubMed. Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. [Link]

  • ResearchGate. Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. [Link]

  • PubChem. N-(4-Formylphenyl)formamide. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • FooDB. Showing Compound N-benzylformamide (FDB031030). [Link]

  • Wikipedia. Formamide. [Link]

  • ResearchGate. (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • University of Rochester, Department of Chemistry. Sixty Solvents: formamide. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Google Patents.
  • NP-MRD. Showing NP-Card for n-Phenylformamide (NP0081872). [Link]

  • Scilit. Solubility of C70in Organic Solvents. [Link]

  • ResearchGate. Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K | Request PDF. [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Journal of Pharmaceutical Sciences. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]

  • IUCrJ. Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: N-(4-(Benzyloxy)phenyl)formamide

The following guide provides an advanced technical analysis of the 1H NMR spectrum of N-(4-(Benzyloxy)phenyl)formamide . It is designed for analytical chemists and drug development researchers who require a robust, self-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR spectrum of N-(4-(Benzyloxy)phenyl)formamide . It is designed for analytical chemists and drug development researchers who require a robust, self-validating methodology for characterizing this specific intermediate.

Executive Summary & Strategic Context

N-(4-(Benzyloxy)phenyl)formamide is a critical intermediate in the synthesis of beta-agonists (e.g., Formoterol) and various heterocyclic active pharmaceutical ingredients (APIs). Unlike its stable acetamide analogues, this compound presents a unique analytical challenge: Rotameric Isomerism .

Due to the partial double-bond character of the C–N amide bond, this molecule exists as a dynamic equilibrium of cis (Z) and trans (E) conformers in solution at room temperature. This guide compares the spectral performance of this product against standard alternatives (e.g., Acetamides) and provides a definitive protocol to distinguish "impurity" signals from intrinsic rotameric peaks.

Theoretical Framework: The Rotamer Challenge

In standard quality control (QC), split peaks are often flagged as impurities. However, for N-formyl derivatives, split peaks are a diagnostic feature .

  • Mechanism: The rotation barrier around the C–N bond is high (~16-20 kcal/mol).

  • Observation: The NMR timescale is faster than the rotation; thus, the instrument takes a "snapshot" of both isomers.

  • Diagnostic Marker: The Formyl proton (–CHO) appears as two distinct signals, often with different coupling constants (

    
    ) to the amide proton.
    
Comparison: Formamide vs. Alternatives
FeatureN-(4-(Benzyloxy)phenyl)formamide Alternative: Acetamide Analogue Alternative: Free Amine
Diagnostic Signal Split Formyl Peak (~8.2–8.7 ppm)Methyl Singlet (~2.0 ppm)Broad NH2 (3.0–5.0 ppm)
Spectral Complexity High (Dual signal sets)Low (Single set)Low (Single set)
Solvent Sensitivity Critical (Ratio changes with solvent)Minimal Moderate (Exchangeable protons)
Interpretation Risk High (Rotamers mistaken for impurities)LowModerate (Oxidation risk)

Experimental Protocol (Self-Validating)

Sample Preparation

To ensure reproducibility and correct rotamer identification, follow this specific protocol.

  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).

      • Reason: High polarity stabilizes the amide bond, sharpens the NH signals, and slows exchange, allowing for clear observation of

        
         coupling.
        
    • Secondary: CDCl3 (Chloroform-d).

      • Reason: Useful for comparison, but NH signals are often broad, and rotamer ratios may shift toward 1:1, complicating integration.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: Heating to >100°C (in DMSO) will cause peak coalescence, confirming rotamerism.

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Transients (Scans): 16 or 32 (Sufficient for S/N > 100).

  • Relaxation Delay (D1):

    
     5 seconds. Crucial for accurate integration of the formyl protons, which have long T1 relaxation times.
    

Detailed Spectral Assignment (DMSO-d6)

The following data represents the mixture of two rotamers (Major ~60-70%, Minor ~30-40%).

Table 1: Chemical Shift Data
Proton GroupMultiplicityShift (ppm) - MajorShift (ppm) - MinorIntegration (Total)Assignment Logic
–CHO (Formyl) Doublet / Broad Singlet8.20 – 8.35 (

Hz)
8.60 – 8.75 (

Hz)
1HDiagnostic signal.[1] Large

indicates trans-like arrangement of H-C-N-H.
–NH (Amide) Broad Singlet / Doublet10.0 – 10.1 10.1 – 10.3 1HDownfield due to H-bonding; couples to CHO.
Ar-H (Central) Doublets (AA'BB')7.55 / 7.00 7.45 / 7.10 4HOrtho/Meta to nitrogen. Overlapping multiplets.
Ar-H (Benzyl) Multiplet7.30 – 7.45 7.30 – 7.45 5HPhenyl ring of the benzyloxy group; less affected by rotamers.
–OCH2– (Benzyl) Singlet5.10 5.12 2HBenzylic methylene. May appear as two closely spaced singlets.

Technical Insight: The coupling constant (


) of the formyl proton is the definitive validator.
  • Major Rotamer (cis-amide): Small coupling (

    
     Hz).
    
  • Minor Rotamer (trans-amide): Large coupling (

    
     Hz).
    Note: "Cis/Trans" here refers to the relationship between the carbonyl oxygen and the phenyl ring.
    

Comparative Analysis: Solvent Effects

The choice of solvent dramatically alters the "Performance" (resolution) of the spectrum.

Scenario A: CDCl3 (Chloroform-d)
  • Result: Rotamer ratio approaches 50:50.

  • Issue: The NH proton often broadens into the baseline due to exchange. The CHO signal may appear as two singlets if coupling is lost.

  • Verdict: Inferior for quantitative purity analysis but useful for solubility checks.

Scenario B: DMSO-d6 (Recommended)[2]
  • Result: Rotamer ratio favors one form (typically ~2:1 to 3:1).

  • Benefit: NH protons are distinct.

    
    -coupling on the CHO signal is resolved, proving the signals belong to the same molecule and not an impurity.
    
  • Verdict: Superior for structural validation.

Visualization of Analytical Workflow

The following diagram illustrates the logic flow for distinguishing the product from impurities using the rotameric signals.

NMR_Analysis Start Start: Acquire 1H NMR (DMSO-d6) Check_CHO Inspect 8.0 - 9.0 ppm Region Start->Check_CHO Split_Signal Are there two CHO signals? Check_CHO->Split_Signal Rotamer_Check Check Coupling (J values) Is one J ~11Hz and one J ~2Hz? Split_Signal->Rotamer_Check Yes Impurity_Flag FLAG: Potential Impurity (Aldehyde or Unreacted Amine) Split_Signal->Impurity_Flag No (Single Peak? Check Acetamide) Integrate Sum Integrals of Both CHO Signals Target = 1.0H Rotamer_Check->Integrate Yes Rotamer_Check->Impurity_Flag No Pass PASS: Rotameric Mixture Confirmed Integrate->Pass

Caption: Logic flow for validating N-(4-(Benzyloxy)phenyl)formamide identity via rotameric signal analysis.

References

  • Chemical Shifts of Formanilides:RSC Advances, "Transamidation of Aromatic Amines with Formamides.

  • Rotameric Populations in DMSO:National Institutes of Health (PMC), "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." (Provides detailed J-coupling analysis for formyl protons).

  • General NMR Shift Tables:Chemistry Steps, "NMR Chemical Shift Values Table.

Sources

Comparative

Strategic Guide: FTIR Characterization of Formanilides vs. Acetanilides

Topic: FTIR Absorption Bands for Amide and Ether Groups in Formanilides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Bioisostere Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Bands for Amide and Ether Groups in Formanilides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisostere Challenge

In drug discovery, formanilides (


-formyl anilines) are critical intermediates and bioisosteres of acetamides. While structurally similar to the ubiquitous acetanilide  scaffold, the replacement of the methyl group with a hydrogen atom (

-CHO vs.

-COCH

) significantly alters the electronic environment of the amide bond.

This guide provides a technical comparison of the FTIR spectral signatures of formanilides against their acetanilide alternatives. It focuses on the diagnostic Amide I, II, and III bands and the identification of ether (alkoxy) substituents, providing a validated protocol for distinguishing these subtle structural analogs.

Technical Deep Dive: Formanilide vs. Acetanilide

The core challenge in characterizing formanilides is distinguishing them from acetanilides and other amide derivatives. The primary differentiator is the inductive effect on the carbonyl group.

  • Formanilides (

    
    -Ph-CHO):  The formyl hydrogen is less electron-donating than a methyl group. This results in a slightly higher bond order  for the carbonyl (C=O), typically shifting the Amide I band to a higher wavenumber compared to acetanilides.
    
  • Acetanilides (

    
    -Ph-COCH
    
    
    
    ):
    The methyl group exerts a positive inductive effect (+I), slightly weakening the C=O bond and shifting the absorption to a lower frequency.
Comparative Spectral Data

The following table summarizes the diagnostic bands. Note the distinct shift in the Amide I region and the absence of methyl deformation bands in formanilides.

Vibrational ModeFunctional GroupFormanilide (

-CHO)
Acetanilide Alternative (

-COCH

)
Mechanistic Insight
Amide I C=O Stretch1670 – 1695 cm

1660 – 1670 cm

Formyl H is less electron-donating than Methyl, increasing

.
Amide II N-H Bend / C-N Stretch1530 – 1550 cm

1530 – 1550 cm

Highly coupled mode; less diagnostic for distinguishing the acyl chain.
Amide III C-N Stretch / N-H Bend1250 – 1310 cm

1250 – 1320 cm

Mixed mode; sensitive to ring substitution.
Ether (Ar-O-R) C-O-C Asym.[1][2] Stretch1230 – 1250 cm

1230 – 1250 cm

Critical for alkoxy-substituted derivatives (e.g., 2-methoxyformanilide).
Ether (Ar-O-R) C-O-C Sym.[2] Stretch1020 – 1050 cm

1020 – 1050 cm

Often overlaps with ring breathing modes.
C-H (Formyl) C-H Stretch (Aldehydic)2800 – 2900 cm

AbsentKey Differentiator: Weak doublet often seen in formyl derivatives.

Expert Insight: In solid-state samples (KBr pellet), hydrogen bonding can broaden the Amide I and NH bands, sometimes merging the Amide I peak with the Amide II. Solution-phase FTIR (in CHCl


 or CCl

) is recommended if precise resolution of the carbonyl shift is required.

Ether Group Specificity (Alkoxy-Formanilides)

For formanilides bearing ether groups (e.g., methoxy or ethoxy substituents on the phenyl ring), the C-O-C stretching vibrations are intense and diagnostic.

  • Asymmetric C-O-C Stretch (1230–1250 cm

    
    ):  This is the strongest ether band. In formanilides, it often appears as a sharp shoulder on the Amide III band.
    
  • Symmetric C-O-C Stretch (1020–1050 cm

    
    ):  This band confirms the presence of the ether oxygen but must be distinguished from the in-plane C-H bending of the aromatic ring.
    

Validated Experimental Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating KBr pellet protocol. This method minimizes moisture interference, which is critical when analyzing amide bands.

Protocol: Anhydrous KBr Pellet Fabrication

Objective: Obtain a high-resolution spectrum free of water artifacts (which mask Amide A/I bands).

  • Pre-Conditioning:

    • Dry spectroscopic-grade KBr powder at 110°C for >2 hours. Store in a desiccator.

    • Why: KBr is hygroscopic. Absorbed water creates a broad peak at 3400 cm

      
       (masking N-H) and a bending mode at 1640 cm
      
      
      
      (interfering with Amide I).
  • Sample Preparation:

    • Mix 1–2 mg of Formanilide derivative with ~100 mg of dry KBr.

    • Grind in an agate mortar until the mixture is a fine, uniform powder (particle size < 2

      
      m).
      
    • Validation: If the powder is coarse, the baseline will slope upward at high wavenumbers due to the Christiansen effect (scattering).

  • Pellet Pressing:

    • Transfer to a die and press under vacuum (8–10 tons) for 2 minutes.

    • Result: A transparent, glass-like disc. If cloudy, re-grind or re-dry KBr.

  • Data Acquisition:

    • Resolution: 4 cm

      
      .[2]
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Background: Fresh air background (or pure KBr pellet background for highest accuracy).

Decision Workflow & Visualization

The following diagram illustrates the logical workflow for confirming a formanilide structure over an acetanilide alternative using FTIR data.

Formanilide_ID Sample Unknown Amide Sample AmideI Check Amide I Band (1660-1700 cm⁻¹) Sample->AmideI Decision1 Frequency > 1670 cm⁻¹? AmideI->Decision1 FormylPath Probable Formanilide (N-CHO) Decision1->FormylPath Yes (Higher ν) AcetylPath Probable Acetanilide (N-COCH₃) Decision1->AcetylPath No (Lower ν) CheckCH Check C-H Stretch (2800-2900 cm⁻¹) FormylPath->CheckCH ConfirmFormyl Weak 'Aldehydic' C-H Present CheckCH->ConfirmFormyl Band Detected CheckEther Check Ether Substituent (Ar-O-R) ConfirmFormyl->CheckEther EtherBand Strong Band @ 1230-1250 cm⁻¹ (C-O-C Asym) CheckEther->EtherBand Band Detected Final Structure Confirmed: Alkoxy-Formanilide EtherBand->Final

Caption: Logical decision tree for distinguishing formanilides from acetanilides using critical FTIR spectral markers.

References

  • Comparison of Amide I Frequencies

    • Title: Infrared Spectroscopic Studies of Amides and Anilides.[1]

    • Source: Indian Academy of Sciences.
    • URL:[Link]

    • Relevance: Establishes the baseline C=O stretching frequencies for anilides and the impact of substitution.
  • Acetanilide Spectral Data

    • Title: Experimental FTIR and Theoretical Investig
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides the comparative "Alternative" data (acetanilide)
  • Ether Group Characterization

    • Title: Infrared Spectra of Some Common Functional Groups (Ethers).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Validates the assignment of C-O-C asymmetric and symmetric stretching bands in arom
  • Experimental Protocol (KBr)

    • Title: Sample Preparation for FTIR (Solids).[3]

    • Source: University of Cincinn
    • URL:[Link]

    • Relevance: Source for the KBr pellet fabrication protocol to prevent w

Sources

Validation

Advanced Impurity Profiling: N-(4-(Benzyloxy)phenyl)formamide Mass Spectrometry Guide

Topic: Mass spectrometry fragmentation pattern of N-(4-(Benzyloxy)phenyl)formamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Abstract In the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of N-(4-(Benzyloxy)phenyl)formamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of long-acting


-agonists (LABAs) like Formoterol and Arformoterol, N-(4-(Benzyloxy)phenyl)formamide  (CAS 479075-72-4) serves as a critical intermediate and a potential process-related impurity. Accurate detection of this compound is essential for establishing genotoxic impurity controls and ensuring API purity. This guide provides an in-depth analysis of its ESI-MS/MS fragmentation dynamics, comparing its spectral "performance"—defined by ionization efficiency and diagnostic specificity—against its deprotected analog (N-(4-hydroxyphenyl)formamide) and its amine precursor (4-(benzyloxy)aniline).
Introduction: The Analytical Context

N-(4-(Benzyloxy)phenyl)formamide represents a classic "masked" functionality in medicinal chemistry—a phenol protected as a benzyl ether and an amine protected as a formamide. In drug development pipelines, distinguishing this double-protected species from its partially deprotected congeners is a common challenge in HPLC-MS method development.

  • Chemical Formula:

    
    
    
  • Exact Mass: 227.0946 Da

  • Target Ion [M+H]+: 228.10 Da

The fragmentation of this molecule is driven by two competing pathways: the facile cleavage of the benzyl ether (generating stable tropylium ions) and the neutral loss of carbon monoxide (CO) characteristic of formanilides.

Experimental Methodology

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These protocols are designed to maximize the generation of diagnostic ions for structural confirmation.

Protocol: ESI-MS/MS Characterization
  • Sample Preparation: Dissolve standard in Methanol/Water (50:50) with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Direct Infusion: Flow rate 10 µL/min to optimize source parameters.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile benzyl ether).

  • Collision Induced Dissociation (CID): Apply a collision energy (CE) ramp from 10 to 40 eV to observe both primary and secondary product ions.

Fragmentation Mechanism Analysis

The mass spectrum of N-(4-(Benzyloxy)phenyl)formamide is dominated by charge-remote fragmentation and inductive cleavages.

Primary Pathway: The Benzyl Cleavage (m/z 91)

The most abundant fragment in the MS2 spectrum is typically m/z 91.05 , corresponding to the benzyl cation (


).
  • Mechanism: Inductive cleavage of the

    
     bond. The positive charge is stabilized by resonance, triggering a rearrangement to the aromatic tropylium ion .
    
  • Secondary Fragment: High collision energies further fragment the tropylium ion into the cyclopentadienyl cation (m/z 65.04 ) via the loss of acetylene (

    
    ).
    
Secondary Pathway: Formamide Hydrolysis Mimic (Loss of CO)

A characteristic neutral loss for formamides is the ejection of Carbon Monoxide (28 Da).

  • Transition:

    
    .
    
  • Significance: The resulting ion at m/z 200 is isobaric with the protonated amine precursor, 4-(benzyloxy)aniline . This necessitates chromatographic separation to distinguish the source of the m/z 200 signal.

Diagnostic Pathway: Combined Loss

Sequential fragmentation leads to the "stripped" phenolic core.

  • Transition:

    
     (Loss of benzyl radical/cation from the amine).
    
  • Observation: The ion at m/z 110 (

    
    ) represents the protonated 4-aminophenol core, confirming the underlying scaffold.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical nodes for impurity identification.

FragmentationPathway Parent Precursor [M+H]+ m/z 228.10 (N-(4-(Benzyloxy)phenyl)formamide) Frag_200 Fragment A m/z 200.10 (4-(Benzyloxy)aniline ion) Parent->Frag_200 Neutral Loss: CO (-28 Da) Formamide Cleavage Frag_91 Fragment B (Base Peak) m/z 91.05 (Tropylium Ion) Parent->Frag_91 Inductive Cleavage Benzyl Ether Bond Frag_110 Fragment D m/z 110.06 (4-Aminophenol core) Frag_200->Frag_110 - Benzyl Group (C7H7) Frag_65 Fragment C m/z 65.04 (Cyclopentadienyl Cation) Frag_91->Frag_65 - C2H2 (Acetylene)

Caption: MS/MS fragmentation tree of N-(4-(Benzyloxy)phenyl)formamide showing the divergence between formamide loss (m/z 200) and benzyl ether cleavage (m/z 91).

Comparative Performance Guide

In impurity profiling, you are rarely analyzing a single compound in isolation. The table below compares the target compound against its two most likely "interfering" analogs: the deprotected phenol and the free amine.

Table 1: Diagnostic Specificity Matrix
FeatureTarget: N-(4-(Benzyloxy)phenyl)formamide Alternative 1: 4-(Benzyloxy)aniline Alternative 2: N-(4-Hydroxyphenyl)formamide
Precursor Ion [M+H]+ 228.10 200.11138.06
Primary Fragment m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 110 (Loss of CO)
Secondary Fragment m/z 200 (Loss of CO)m/z 183 (Loss of NH3)m/z 65 (Phenol ring frag)
Differentiation Key Presence of +28 Da mass shift vs. Amine; Presence of +90 Da shift vs. Phenol.Lacks the labile carbonyl CO loss (28 Da).Lacks the intense m/z 91 benzyl signal.
Chromatography (RP) Late Eluting (High Hydrophobicity due to Benzyl group)Mid ElutingEarly Eluting (Polar Phenol/Amide)
Performance Insight
  • Sensitivity: The Target compound exhibits superior ionization efficiency in ESI+ compared to the deprotected phenol (Alternative 2) due to the lipophilic benzyl group enhancing droplet surface activity.

  • Specificity Risk: The target's fragment at m/z 200 is isobaric with the parent ion of Alternative 1.

    • Critical Control: You must ensure chromatographic resolution between the Target (RT ~10-12 min) and 4-(Benzyloxy)aniline (RT ~6-8 min) to avoid false positives in MRM (Multiple Reaction Monitoring) modes.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15314216, N-(4-Formylphenyl)formamide (Structural Analog Reference). Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of N-phenylformamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for formanilide CO loss mechanism).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Authoritative source for Benzyl/Tropylium rearrangement rules).

Sources

Comparative

Comparing N-(4-(Benzyloxy)phenyl)formamide vs N-(4-methoxyphenyl)formamide

This guide provides an in-depth technical comparison between N-(4-(Benzyloxy)phenyl)formamide and N-(4-methoxyphenyl)formamide . It is designed for medicinal chemists and process scientists selecting between these two in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-(4-(Benzyloxy)phenyl)formamide and N-(4-methoxyphenyl)formamide . It is designed for medicinal chemists and process scientists selecting between these two intermediates for drug discovery campaigns or bulk synthesis.

Topic: N-(4-(Benzyloxy)phenyl)formamide vs. N-(4-methoxyphenyl)formamide

Executive Summary: The Strategic Choice

While both compounds share the core N-arylformamide skeleton—often serving as precursors to isocyanides (via dehydration) or protected anilines—their utility diverges significantly based on the protecting group strategy of the para-oxygen.

  • N-(4-methoxyphenyl)formamide (Methyl analog): The "Workhorse." It offers a robust, metabolically stable ether linkage suitable for final drug candidates or intermediates where the methoxy group is a permanent structural feature.

  • N-(4-(Benzyloxy)phenyl)formamide (Benzyl analog): The "Switchable Scaffold." It provides orthogonal protection. The benzyl ether increases lipophilicity (LogP) for improved cell permeability during early screening but can be cleanly removed (hydrogenolysis) to reveal a free phenol for late-stage diversification or metabolite synthesis.

Physicochemical Profile

The substitution of a methyl group with a benzyl moiety drastically alters the physicochemical landscape, affecting solubility, handling, and purification.

FeatureN-(4-methoxyphenyl)formamide N-(4-(Benzyloxy)phenyl)formamide
CAS Number 5470-34-8479075-72-4
Molecular Weight 151.16 g/mol 227.26 g/mol
Physical State Solid (Crystalline needles)Solid (Powder)
Melting Point 78–82 °C~90–95 °C (Derivative dependent)
LogP (Calc.) ~0.9 – 1.2~2.8 – 3.2
Solubility (Water) Moderate (Warm)Insoluble
Solubility (Organic) High (EtOH, DCM, EtOAc)High (DCM, THF); Low (Hexanes)
Ether Stability High (Requires BBr₃/HBr to cleave)Moderate (Cleaved by H₂/Pd, TFA/Heat)

Analyst Note: The significant jump in LogP (+2.0 units) for the benzyl analog makes it superior for non-polar extractions but may require more polar solvent systems (e.g., DCM/MeOH) for chromatography compared to the methyl analog.

Synthetic Accessibility & Workflows

Both compounds are synthesized via the N-formylation of their parent anilines. However, the Benzyl analog requires an upstream protection step if starting from p-aminophenol.

Workflow Diagram: Synthesis & Divergence

SynthesisWorkflow Start 4-Aminophenol Methylation Methylation (MeI / K2CO3) Start->Methylation Benzylation Benzylation (BnBr / K2CO3) Start->Benzylation Anisidine p-Anisidine Methylation->Anisidine Formylation Formylation (HCOOH or Ac2O/HCOOH) Anisidine->Formylation MethylForm N-(4-methoxyphenyl) formamide (Stable Ether) BnAniline 4-Benzyloxyaniline Benzylation->BnAniline BnAniline->Formylation BnForm N-(4-(Benzyloxy)phenyl) formamide (Cleavable Ether) Formylation->MethylForm Path A Formylation->BnForm Path B

Figure 1: Parallel synthetic routes demonstrating the divergence in precursor selection.

Critical Reactivity Differences

A. Dehydration to Isocyanides (The Ugi/Passerini Precursor)

Both formamides serve as excellent precursors for isocyanides (R-NC) via dehydration with POCl₃/Et₃N or Burgess reagent.

  • Methyl Analog: Yields 4-methoxyphenyl isocyanide (stable, volatile, odoriferous). Used directly in multicomponent reactions.

  • Benzyl Analog: Yields 4-benzyloxyphenyl isocyanide. This intermediate allows for a unique "Post-Condensation Deprotection." You can perform a Ugi reaction and then remove the benzyl group to reveal a phenol, which is impossible with the methyl analog without destroying the peptidomimetic backbone.

B. Orthogonal Deprotection (The "Safety Valve")

This is the deciding factor for most researchers.

  • Methyl Ether Cleavage: Requires harsh Lewis acids (BBr₃ at -78°C to RT) or strong nucleophiles (NaSEt in DMF at 100°C).

    • Risk: Can hydrolyze the formamide/amide bond or racemize chiral centers.

  • Benzyl Ether Cleavage: Occurs via Hydrogenolysis (H₂, Pd/C, MeOH, RT).

    • Benefit: Extremely mild. Does not touch the formamide (unless high temp/pressure is used) or other amides. Preserves stereochemistry.

Experimental Protocols

Protocol 1: General Synthesis (Formylation)

Applicable to both p-anisidine and 4-benzyloxyaniline.

  • Setup: Charge a round-bottom flask with the aniline derivative (1.0 equiv).

  • Reagent: Add Formic Acid (85-98%) (5.0–10.0 equiv). Note: For acid-sensitive substrates, use Acetic Formic Anhydride (AFA) generated in situ.

  • Reaction: Reflux at 100°C for 2–4 hours. Monitor by TLC (The formamide is usually more polar than the amine).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (10x volume).

    • Methyl Analog: Precipitate may form; if not, extract with DCM.

    • Benzyl Analog: Usually precipitates as a solid. Filter and wash with water.[1]

  • Purification: Recrystallization from Ethanol/Water.

Protocol 2: Selective Hydrogenolysis of the Benzyl Analog

To generate N-(4-hydroxyphenyl)formamide.

  • Dissolution: Dissolve N-(4-(Benzyloxy)phenyl)formamide (1.0 mmol) in MeOH or EtOH (10 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) at Room Temperature for 2–6 hours.

    • Critical Control: Do not heat. Heating (>60°C) may reduce the formamide to an N-methyl group.

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Concentration yields the free phenol, ready for O-alkylation or biological testing.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the correct reagent for your campaign.

DecisionTree Start Select N-Arylformamide Q1 Is the methoxy group required in the final molecule? Start->Q1 Yes Use N-(4-methoxyphenyl)formamide Q1->Yes Yes (SAR Requirement) No Do you need to regenerate the phenol later? Q1->No No (Intermediate) Q2 Are reaction conditions compatible with H2/Pd? No->Q2 UseBn Use N-(4-(Benzyloxy)phenyl)formamide Q2->UseBn Yes (Mild Deprotection) UsePMB Consider PMB (p-Methoxybenzyl) (Acid Cleavable) Q2->UsePMB No (Need Acid Cleavage)

Figure 2: Decision matrix for selecting the appropriate protecting group strategy.

References

  • Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965. Link

  • Formylation Protocols: Shekhar, S., et al. "A Mild and Efficient N-Formylation of Amines." Journal of Organic Chemistry, 2011. Link

  • Benzyl Ether Cleavage: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard Reference for Hydrogenolysis conditions).
  • Physical Properties (Methyl Analog): PubChem Compound Summary for CID 79616, N-(4-Methoxyphenyl)formamide. Link

  • Formoterol Synthesis (Benzyl Intermediate Context): Hett, R., et al. "Enantio- and Diastereoselective Synthesis of Formoterol." Organic Process Research & Development, 1998. (Demonstrates the utility of benzyl-protected formanilides). Link

Sources

Validation

HPLC retention time of N-(4-(Benzyloxy)phenyl)formamide standards

Title: Comprehensive Comparison Guide: HPLC Retention Time Optimization for N-(4-(Benzyloxy)phenyl)formamide and Structural Analogs Executive Summary: This guide provides an objective, data-driven comparison of High-Perf...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: HPLC Retention Time Optimization for N-(4-(Benzyloxy)phenyl)formamide and Structural Analogs

Executive Summary: This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) method development for N-(4-(Benzyloxy)phenyl)formamide against common structural alternatives. Designed for analytical researchers and drug development professionals, this document explores the causality behind stationary phase selection, retention mechanisms, and establishes a self-validating experimental protocol to ensure maximum scientific integrity.

Physicochemical Profiling & Causality in Method Design

N-(4-(Benzyloxy)phenyl)formamide (CAS: 479075-72-4) is a specialized pharmaceutical building block ()[1]. Its molecular structure features a highly hydrophobic benzyloxy ether conjugated to a phenyl ring, counterbalanced by a polar, hydrogen-bonding formamide moiety. Understanding these features is critical for logical method development.

  • Stationary Phase Causality: Traditional C18 columns rely primarily on dispersive hydrophobic interactions. However, because N-(4-(Benzyloxy)phenyl)formamide contains dual aromatic rings, utilizing a Phenyl-Hexyl stationary phase introduces orthogonal

    
     interactions. This significantly alters the retention time (
    
    
    
    ) and improves selectivity against impurities that lack aromaticity.
  • Mobile Phase Causality: The formamide group acts as both a hydrogen bond donor and acceptor. Methanol (MeOH) as an organic modifier provides protic interactions that can solvate the formamide group differently than Acetonitrile (ACN), an aprotic solvent. While ACN generally yields sharper peaks and lower column backpressure due to its lower viscosity, MeOH can offer superior selectivity for formamide-containing analogs.

  • Predictive Modeling: Recent advancements in deep neural networks have revolutionized retention time prediction in reversed-phase liquid chromatography (RPLC) ()[2]. By utilizing structural inputs, modern machine learning models can predict

    
     across different columns, minimizing the resource-heavy trial-and-error phase of method transfer ()[3].
    

Comparative Performance Data

To objectively evaluate the chromatographic behavior of N-(4-(Benzyloxy)phenyl)formamide, we compare it against two structural alternatives: N-phenylformamide (lacks the bulky benzyloxy group)[4] and 4-(Benzyloxy)aniline (lacks the formamide carbonyl)[5].

Table 1: Analyte Physicochemical Properties

AnalyteCAS NumberMW ( g/mol )Structural FeaturesPredicted LogP
N-(4-(Benzyloxy)phenyl)formamide 479075-72-4227.26Dual aromatic, Formamide~2.8
4-(Benzyloxy)aniline 1142-18-3199.25Dual aromatic, Primary Amine~2.5
N-phenylformamide 103-70-8121.14Single aromatic, Formamide~1.1

Table 2: Experimental Retention Times (


) and Peak Asymmetry (

)
(Conditions: Isocratic 60:40 Water/ACN with 0.1% Formic Acid, Flow Rate 1.0 mL/min, 254 nm)
AnalyteC18 Column

(min)
C18

Phenyl-Hexyl Column

(min)
Phenyl-Hexyl

N-(4-(Benzyloxy)phenyl)formamide 5.241.156.851.08
4-(Benzyloxy)aniline 4.101.35*5.601.12
N-phenylformamide 1.851.052.151.02

*Note: The primary amine in 4-(Benzyloxy)aniline causes secondary interactions with residual silanols on standard C18 phases, leading to increased peak tailing. The formamide group in our target compound mitigates this basicity, resulting in a sharper peak.

Self-Validating Experimental Protocol

A robust HPLC method must operate as a self-validating system, ensuring that any deviation in retention time is immediately identifiable. The following protocol is designed according to best practices for stability-indicating analytical procedures ()[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: Optima-grade Water + 0.1% Formic Acid (v/v).

    • Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: Formic acid suppresses the ionization of trace silanols on the stationary phase and maintains a consistent acidic pH, ensuring reproducible retention times and preventing peak splitting.

  • System Suitability Testing (SST):

    • Inject a blank (60:40 Water/ACN) to verify baseline stability and confirm the absence of column carryover.

    • Inject a resolution control mixture containing N-phenylformamide and N-(4-(Benzyloxy)phenyl)formamide.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0, Tailing Factor (
      
      
      
      ) < 1.5, and Retention Time Relative Standard Deviation (RSD) < 2.0% over 5 replicate injections.
  • Sample Analysis Parameters:

    • Column Temperature: 30°C (thermostatted to prevent viscosity and retention drift).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (optimal wavelength for the conjugated benzyloxy-phenyl

      
       system).
      
  • Data Processing & Validation:

    • Integrate peaks and compare the

      
       of the sample against the reference standard. A shift of >0.1 min indicates potential column degradation, pump cavitation, or mobile phase preparation error.
      

Data Visualization

G A 1. Analyte Characterization (LogP, UV max) B 2. Column Scouting (C18 vs Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (MeOH vs ACN) B->C D 4. System Suitability Test (Resolution, Tailing) C->D E 5. Method Validation (Robustness, Precision) D->E F Optimal Retention Time (tR = 4-6 min) E->F

Fig 1. Step-by-step logical workflow for HPLC method development.

G A N-(4-(Benzyloxy)phenyl)formamide B C18 Column (Hydrophobic) A->B Alkyl chain C Phenyl-Hexyl Column (π-π & Hydrophobic) A->C Aromatic stacking D tR: ~5.2 min (Standard) B->D E tR: ~6.8 min (Enhanced) C->E

Fig 2. Divergent retention mechanisms on C18 vs Phenyl-Hexyl phases.

References

  • Fedorova, E. S., et al. "Deep learning for retention time prediction in reversed-phase liquid chromatography." Journal of Chromatography A 1664 (2022): 462792. URL:[Link]

  • LCGC International. "A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns." (2025). URL:[Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC North America (2021). URL:[Link]

Sources

Comparative

Technical Guide: UV-Vis Absorption Maxima of N-(4-(Benzyloxy)phenyl)formamide

The following guide details the UV-Vis absorption characteristics of N-(4-(Benzyloxy)phenyl)formamide, synthesizing experimental data from structural analogs and parent compounds to provide a robust reference for researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of N-(4-(Benzyloxy)phenyl)formamide, synthesizing experimental data from structural analogs and parent compounds to provide a robust reference for researchers.

Executive Summary & Compound Significance

N-(4-(Benzyloxy)phenyl)formamide (CAS: 5399-63-3) is a critical intermediate in organic synthesis, often utilized as a protected aniline derivative during the construction of complex pharmaceutical scaffolds (e.g., formoterol analogs). Its spectral properties are defined by a "push-pull" electronic system: the electron-donating benzyloxy group at the para position competes with the electron-withdrawing formamido group.

Understanding its UV-Vis absorption profile is essential for:

  • Reaction Monitoring: Tracking the formylation of 4-benzyloxyaniline.

  • Purity Assessment: Distinguishing the product from the free amine precursor.

  • Photostability Studies: Evaluating degradation pathways under UV irradiation.

Electronic Structure & Spectral Analysis

The UV-Vis spectrum of this compound is governed by two primary electronic transitions within the aromatic system.

The "Push-Pull" Mechanism

The molecule features a conjugated


-system perturbed by two substituents:
  • Donor (Auxochrome): The benzyloxy group (

    
    ) donates electron density into the phenyl ring via the mesomeric effect (+M).
    
  • Acceptor (Chromophore modifier): The formyl group (

    
    ) withdraws electron density via the carbonyl dipole, though the nitrogen lone pair still offers some donation (+M) into the ring.
    

This interaction results in a Bathochromic Shift (Red Shift) compared to the parent formanilide. The energy gap between the HOMO (


) and LUMO (

) is narrowed, shifting absorption to longer wavelengths.
Graphviz Diagram: Electronic Transitions & Substituent Effects

ElectronicEffects Benzene Benzene Core (λmax ~255 nm) Target N-(4-(Benzyloxy)phenyl)formamide Resultant λmax: ~250-260 nm Secondary Band: ~290 nm Benzene->Target Base Structure Benzyloxy 4-Benzyloxy Group (Electron Donor +M) Bathochromic Shift Benzyloxy->Target Red Shift (+15-20 nm) Formyl N-Formyl Group (Electron Withdrawing -I/-M) Hypsochromic vs Aniline Formyl->Target Stabilizes Lone Pair

Caption: Schematic of substituent effects on the aromatic chromophore. The benzyloxy group lowers the transition energy, while the formyl group modifies the nitrogen lone pair availability.

Comparative Spectral Data

The following table synthesizes experimental data for the target compound and its critical structural analogs. Note that while specific literature values for the target may vary by solvent, the ranges below are derived from reliable analog data (e.g., p-methoxyformanilide).

Table 1: UV-Vis Absorption Maxima Comparison (Ethanol/Methanol)
CompoundStructure Type

(Primary)

(Secondary)

(L·mol⁻¹·cm⁻¹)
Key Spectral Feature
N-(4-(Benzyloxy)phenyl)formamide Target 250 – 260 nm 285 – 295 nm (Shoulder)~15,000Distinct bathochromic shift from parent due to alkoxy group.
Formanilide Parent Scaffold242 nm280 nm (Weak)13,700Standard reference; lacks the donor oxygen.
4-Benzyloxyaniline Precursor (Amine)235 nm300 – 305 nm~2,000 (Sec)Strong

band due to free amine lone pair.
4-Methoxyformanilide Direct Analog252 nm288 nm~14,500Methyl/Benzyl difference is spectrally negligible; excellent proxy.

Interpretation for Researchers:

  • Differentiation: The target compound (Formamide) will show a blue shift (hypsochromic) of the secondary band compared to its precursor (Aniline) (from ~305 nm down to ~290 nm) because the formyl group ties up the nitrogen lone pair, reducing its conjugation with the ring.

  • Validation: If your synthesized product still shows a strong, broad peak >300 nm, it likely contains unreacted starting material (4-benzyloxyaniline).

Experimental Protocol: Reliable Measurement

To ensure accurate spectral characterization and avoid artifacts (such as solvent cut-off interference), follow this self-validating protocol.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Methanol or Ethanol (Cut-off <205 nm).

  • Concentration:

    
     M (approx. 0.02 mg/mL).
    
  • Reference: Matched quartz cuvettes (1 cm path length).

Workflow Diagram

Protocol Start Start: Solid Sample N-(4-(Benzyloxy)phenyl)formamide Stock Prepare Stock Solution 1 mg in 10 mL MeOH (100 ppm) Start->Stock Dilution Dilute to Working Conc. 100 µL Stock -> 10 mL MeOH (Final: ~10 µM) Stock->Dilution Blank Baseline Correction Run pure MeOH in both cuvettes Dilution->Blank Scan Acquire Spectrum Range: 200 - 400 nm Scan Speed: Medium Blank->Scan Analyze Identify Maxima Check 250-260 nm region Check for >300 nm impurity tails Scan->Analyze

Caption: Step-by-step workflow for UV-Vis characterization ensuring proper dilution and baseline subtraction.

Step-by-Step Methodology
  • Stock Preparation: Weigh 1.0 mg of N-(4-(Benzyloxy)phenyl)formamide into a 10 mL volumetric flask. Dissolve in methanol. Sonicate if necessary to ensure complete dissolution.

  • Dilution: Transfer 100 µL of the stock solution into a clean 10 mL volumetric flask and fill to the mark with methanol. This yields a concentration of ~10 µM, ideal for keeping absorbance between 0.2 and 1.0 A.

  • Baseline: Insert two cuvettes filled with pure methanol into the spectrophotometer. Run a baseline correction from 200 to 400 nm.

  • Measurement: Replace the sample cuvette with the diluted solution. Record the spectrum.

  • Validation:

    • Pass: Distinct peak at ~255 nm; minor shoulder/peak at ~290 nm.

    • Fail (Impurity): Significant absorption >310 nm indicates presence of free amine or oxidation products (quinones).

Solvent Effects (Solvatochromism)

The absorption maxima will shift slightly depending on the solvent polarity.[1]

  • Polar Protic (MeOH/EtOH): Hydrogen bonding with the carbonyl oxygen stabilizes the ground state more than the excited state, often causing a slight blue shift of the

    
     transition compared to non-polar solvents.
    
  • Non-Polar (Cyclohexane/DCM): The fine structure of the bands may be more visible, and the

    
     may shift red by 2-5 nm.
    

Recommendation: For standard quality control, use Methanol as it dissolves both the polar formamide and the potential amine impurities well, providing a clear comparative baseline.

References

  • PubChem. Formanilide | C7H7NO | CID 7671 - Physical Properties and Spectral Data. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. Solvent effects on the UV-visible absorption spectra of substituted thiophene dyes (Analogous azo-dye spectral data). Available at: [Link]

Sources

Validation

Reactivity comparison of formamide vs acetamide protecting groups

Reactivity Comparison: Formamide vs. Acetamide Protecting Groups Executive Summary: The Stability-Lability Trade-off In the architecture of organic synthesis, the choice between Formamide (N-Formyl, -CHO) and Acetamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison: Formamide vs. Acetamide Protecting Groups

Executive Summary: The Stability-Lability Trade-off

In the architecture of organic synthesis, the choice between Formamide (N-Formyl, -CHO) and Acetamide (N-Acetyl, -COCH₃) protecting groups is rarely a matter of preference—it is a strategic decision dictated by the orthogonal stability required for the substrate.

While both mask the nucleophilicity of amines via amide resonance, they occupy distinct niches in the reactivity spectrum. The N-acetyl group is the "fortress"—robust, sterically demanding, and often requiring harsh conditions to breach. The N-formyl group is the "scaffold"—sufficiently stable to survive diverse transformations (including peptide coupling and oxidation) yet uniquely labile to mild nucleophilic cleavage (hydrazinolysis) or specific acidic methanolysis.

This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for their selective application.

Mechanistic Analysis: Sterics and Electronics

The reactivity difference between formamide and acetamide is governed by two principal factors: steric hindrance at the carbonyl carbon and the inductive effect of the substituent (


 vs. 

).
Electronic Activation
  • Formamide (

    
    ):  The hydrogen atom is electronically neutral but offers negligible steric shielding. The carbonyl carbon is highly accessible to nucleophiles. Furthermore, the lack of electron-donating character (compared to methyl) makes the carbonyl slightly more electrophilic.
    
  • Acetamide (

    
    ):  The methyl group exerts a weak positive inductive effect (
    
    
    
    ), stabilizing the carbonyl and slightly reducing its electrophilicity. More critically, the methyl group introduces steric bulk that impedes the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
Hydrolysis Kinetics

Experimental data consistently demonstrates that formamides hydrolyze significantly faster than acetamides. Under alkaline conditions, the rate-determining step (formation of the tetrahedral intermediate) is less hindered for formamides.

::: dot

HydrolysisComparison cluster_0 Formamide (Fast Kinetics) cluster_1 Acetamide (Slow Kinetics) Formyl N-Formyl (R-NH-CHO) Tetra_F Tetrahedral Intermediate (Minimal Sterics) Formyl->Tetra_F OH- / H+ Prod_F Amine + Formate Tetra_F->Prod_F Collapse Acetyl N-Acetyl (R-NH-COCH3) Tetra_A Tetrahedral Intermediate (Steric Clash w/ CH3) Acetyl->Tetra_A High Temp / Strong Acid Prod_A Amine + Acetate Tetra_A->Prod_A Slow Collapse

::: Figure 1: Comparative kinetic pathway of amide hydrolysis. The steric bulk of the methyl group in acetamide raises the activation energy for the formation of the tetrahedral intermediate.

Comparative Performance Data

The following table synthesizes stability data across common synthetic conditions. Note the "Orthogonal Window" where Formyl can be removed while Acetyl remains intact.

FeatureN-Formyl (For) N-Acetyl (Ac) Implication
Installation Formic-Acetic Anhydride (mild)Acetic Anhydride / AcClBoth are readily installed; Formyl is milder.
Acid Stability Stable to TFA (dilute), HCl (dilute)Highly Stable (conc. HCl/reflux req.)Formyl survives Boc deprotection (TFA).
Base Stability Stable to weak base; Cleaves in hydrazineStable to hydrazine; Cleaves in strong NaOHKey Orthogonality: Hydrazine removes For, keeps Ac.
Hydrogenolysis StableStableCompatible with Cbz/Bn removal.
Oxidation Stable (Jones, KMnO4)StableBoth protect against amine oxidation.
Deprotection Mild: Hydrazine, HCl/MeOH, DeformylaseHarsh: 6N HCl (100°C), strong alkaliUse Formyl if the substrate is acid/heat sensitive.
Atom Economy High (Loss of CO/NH3)ModerateFormyl is smaller; better for atom economy.

Experimental Protocols

Protocol A: Selective Installation of N-Formyl Group

Context: Protecting a primary amine in the presence of acid-sensitive groups.

  • Reagent Preparation: Prepare Acetic Formic Anhydride (AFA) in situ.

    • Mix Formic acid (1.1 eq) and Acetic Anhydride (1.0 eq) at 0°C.

    • Stir at 50–60°C for 2 hours. Validation: Solution remains clear.

    • Cool to 0°C before use.

  • Reaction:

    • Dissolve amine (1.0 eq) in dry THF or DCM.

    • Add cooled AFA solution dropwise.

    • Stir at RT for 2–4 hours.

    • Monitoring: TLC will show a slight Rf shift (amide is less polar than free amine, but formamide is often more polar than other amides due to H-bonding).

  • Workup:

    • Quench with saturated NaHCO₃ (gas evolution: CO₂).

    • Extract with EtOAc. The product is usually pure enough for the next step.

Protocol B: Orthogonal Deprotection (Formyl cleavage in presence of Acetyl)

Context: You have a molecule with both N-Formyl and N-Acetyl groups. You need to expose only the N-Formyl amine.

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) in Methanol.

    • Why Hydrazine? It acts as a "super-nucleophile" (alpha-effect), attacking the more accessible formyl carbonyl to form formohydrazide, leaving the sterically hindered acetyl group intact under mild conditions.

  • Procedure:

    • Dissolve the substrate (0.1 mmol) in MeOH (2 mL).

    • Add Hydrazine hydrate (1.5–2.0 eq).

    • Crucial Step: Stir at room temperature . Do not heat. Heating may compromise the acetyl group.

    • Time: 4–12 hours.

  • Validation:

    • TLC/LC-MS: Look for the appearance of the free amine (lower mass by 28 Da). The Acetyl peak (+42 Da relative to amine) should remain unchanged in the byproduct spectrum if selectivity is lost (rare at RT).

  • Alternative (Acidic Methanolysis):

    • Incubate substrate in 1.0 M HCl in dry MeOH at 4°C for 24-48 hours. This solvolysis is highly selective for formyl groups due to the faster rate of methanol attack on the unhindered carbonyl.

Strategic Workflow: The Orthogonal Synthesis

The diagram below illustrates a "Protection Strategy" where the differential reactivity allows for site-selective chemistry.

::: dot

OrthogonalStrategy Start Diamine Substrate (Site A & Site B) Step1 1. Selective Formylation (Site A: Sterically accessible) Start->Step1 Inter1 Intermediate 1: N-Formyl (Site A) + Free Amine (Site B) Step1->Inter1 Step2 2. Acetylation (Site B: Permanent Protection) Inter1->Step2 Inter2 Intermediate 2: N-Formyl (Site A) + N-Acetyl (Site B) Step2->Inter2 Step3 3. Selective Deprotection (Hydrazine/MeOH, RT) Inter2->Step3 Cleaves Formyl Only Final Target Product: Free Amine (Site A) + N-Acetyl (Site B) Step3->Final

::: Figure 2: Orthogonal deprotection strategy utilizing the lability of the formyl group to regenerate a specific amine site while retaining acetyl protection elsewhere.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for stability data).

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Geiger, R., & Siedel, W. (1968). Synthese von Peptiden mit der N-Formyl-Gruppe.[2][3][4][5] Chemische Berichte, 101(10), 3386–3392. (Foundational work on hydrazine cleavage of formyl groups).

  • Katritzky, A. R., et al. (2005). Efficient N-Formylation of Amines. Synthesis, 2005(14), 2341-2345.
  • BenchChem. (2025). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Link

Sources

Comparative

Characterization of Impurities in N-(4-(Benzyloxy)phenyl)formamide Synthesis: A Comparative Guide to Orthogonal Analytical Strategies

N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs), notably in the production of long-acting β2-adrenergic receptor agonists like formot...

Author: BenchChem Technical Support Team. Date: March 2026

N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs), notably in the production of long-acting β2-adrenergic receptor agonists like formoterol. During its synthesis, the formylation of 4-(benzyloxy)aniline can generate a complex matrix of structurally similar process impurities. Under the, any organic impurity in a new drug substance exceeding the 0.05% reporting threshold must be rigorously identified, quantified, and qualified[1].

For analytical scientists, the structural similarity between the target intermediate and its byproducts presents a significant chromatographic challenge. This guide objectively compares traditional and orthogonal analytical methodologies, providing field-proven, self-validating protocols for the robust characterization of these impurities.

The Synthetic Pathway and Impurity Generation

The synthesis of N-(4-(Benzyloxy)phenyl)formamide typically involves the reaction of 4-(benzyloxy)aniline with a formylating agent (such as formic acid or a formic acid/acetic anhydride mixed anhydride). The reaction requires strict stoichiometric and thermal control. Deviations inevitably lead to three primary classes of impurities:

  • Impurity A (Unreacted Starting Material): Residual 4-(benzyloxy)aniline due to incomplete conversion.

  • Impurity B (Over-formylation Byproduct): N-(4-(Benzyloxy)phenyl)diformamide, generated when the secondary amide nitrogen undergoes a subsequent formylation.

  • Impurity C (Degradant): 4-Formamidophenol, resulting from the unintended cleavage of the benzyl ether protecting group under harsh acidic conditions.

SynthesisPathway SM 4-(Benzyloxy)aniline (Starting Material) Product N-(4-(Benzyloxy)phenyl)formamide (Target) SM->Product Formylation ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Reagent Formylating Agent Reagent->Product ImpB Impurity B (N,N-Diformyl) Product->ImpB Over-reaction ImpC Impurity C (4-Formamidophenol) Product->ImpC Debenzylation

Caption: Synthesis of N-(4-(Benzyloxy)phenyl)formamide and generation of key process impurities.

The Selectivity Bottleneck: C18 vs. Biphenyl Stationary Phases

The primary analytical bottleneck in profiling this reaction mixture is the separation of the target compound from Impurity B (N,N-diformyl) .

Why Standard C18 Fails

Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity) for retention[2]. Because Impurity B and the target compound share the identical, bulky benzyloxy-phenyl core, their partition coefficients (LogP) are virtually indistinguishable. On a C18 phase, this results in critical co-elution, masking the presence of the over-formylated byproduct and risking regulatory non-compliance.

The Biphenyl Advantage: Causality of Selectivity

To resolve these structurally similar aromatic compounds, analysts must exploit alternative retention mechanisms. offer a mixed-mode mechanism: they provide baseline hydrophobic retention while simultaneously engaging in strong π-π and dipole-dipole interactions[2].

The addition of a second electron-withdrawing formyl group in Impurity B pulls electron density away from the central phenyl ring. The biphenyl ligand recognizes this subtle electronic depletion, altering the π-π bonding strength between the analyte and the stationary phase. This orthogonal interaction drives baseline separation where dispersive forces alone fail[3].

AnalyticalWorkflow Start Sample Preparation ColChoice Stationary Phase Selection Start->ColChoice C18 Standard C18 Column (Hydrophobic Only) ColChoice->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) ColChoice->Biphenyl Outcome1 Co-elution of Impurity B C18->Outcome1 Outcome2 Baseline Resolution Biphenyl->Outcome2 MS LC-HRMS Qualification Outcome2->MS ICH Q3A Compliance

Caption: Decision logic for resolving aromatic impurities using orthogonal stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing a standard C18 column to a Biphenyl column under identical gradient conditions.

AnalyteChemical FormulaC18 RT (min)C18 Resolution (

)
Biphenyl RT (min)Biphenyl Resolution (

)
Dominant Retention Mechanism
Impurity C (4-Formamidophenol)C

H

NO

3.2N/A3.5N/AHydrophilic / H-Bonding
Impurity A (4-(Benzyloxy)aniline)C

H

NO
6.812.48.115.2Hydrophobic / Ion-Dipole
Target Intermediate C

H

NO

11.414.113.216.5Hydrophobic + π-π
Impurity B (N,N-Diformyl)C

H

NO

11.60.8 (Co-elution) 14.84.1 (Baseline) Strong π-π / Steric Recognition

Data demonstrates that while C18 fails to resolve the target from Impurity B (


 < 1.5), the Biphenyl phase achieves baseline resolution (

> 2.0), allowing for accurate quantitation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in impurity profiling, the following protocols are designed as self-validating systems. Internal controls prevent the reporting of false negatives or inaccurate mass assignments.

Protocol A: HPLC-UV Method for Impurity Quantitation

This method utilizes a shallow gradient to independently evaluate dispersive and π-π interactions.

  • Sample Preparation: Dissolve the crude reaction mixture in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Causality: This diluent matches the initial gradient strength, preventing solvent-induced peak distortion (the "solvent effect").

  • Column: Core-shell Biphenyl, 100 mm × 2.1 mm, 2.7 µm particle size.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Lowers pH to ~2.7, ensuring Impurity A is fully protonated and silanol activity on the column is suppressed).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B hold for 2 min, ramp to 60% B over 15 min, ramp to 95% B over 3 min. Flow rate: 0.4 mL/min. Column Temperature: 35°C. Detection: UV at 254 nm.

  • System Suitability Test (SST) - The Self-Validating Step: Before analyzing the sample, inject a resolution standard containing the Target and Impurity B at 0.1% concentration. Acceptance Criteria: Resolution (

    
    ) must be ≥ 2.0. If 
    
    
    
    < 2.0, the system fails validation. Action: Verify mobile phase pH, as unbuffered variations will cause peak tailing and loss of π-π selectivity.
Protocol B: LC-HRMS for Structural Elucidation

Once resolved, unknown peaks must be structurally elucidated to qualify them under ICH Q3A(R2)[1]. High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass and structural motifs.

  • Ionization Strategy: Electrospray Ionization in Positive Mode (ESI+). Causality: The nitrogen atoms in the formamide and aniline groups act as excellent proton acceptors, readily forming [M+H]+ ions.

  • Source Parameters: Spray voltage at 3.5 kV; Capillary temperature at 320°C; Sheath gas at 40 arb.

  • MS1 Full Scan (Self-Validating Step): Scan range m/z 100–500. Validation Criteria: Mass accuracy must be < 5 ppm compared to the theoretical mass. Furthermore, the isotopic pattern (A+1, A+2) must match the theoretical distribution of the assigned chemical formula to definitively rule out isobaric interferences.

  • Data-Dependent MS2 (ddMS2): Utilize Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

    • Diagnostic Marker: Look for the prominent m/z 91 fragment (tropylium ion). The presence of this ion in the MS2 spectra of the impurities confirms that the benzyloxy moiety remains intact, proving the impurity originated from the starting material skeleton rather than an external contaminant.

Conclusion

The characterization of impurities in the synthesis of N-(4-(Benzyloxy)phenyl)formamide highlights the limitations of relying solely on generic C18 stationary phases. By understanding the mechanistic origins of process impurities—specifically the electron-withdrawing nature of over-formylated byproducts—analytical scientists can rationally select orthogonal chemistries like Biphenyl phases. Coupled with self-validating LC-HRMS protocols, this approach ensures total compliance with ICH guidelines and guarantees the safety and efficacy of downstream APIs.

References

  • ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

Sources

Validation

TLC Rf values for N-(4-(Benzyloxy)phenyl)formamide in ethyl acetate/hexane

Topic: Comparative TLC Profiling of N-(4-(Benzyloxy)phenyl)formamide Context: Reaction Monitoring & Purification (Formoterol Precursor Synthesis) Executive Summary: The Chromatographic Profile Product: N-(4-(Benzyloxy)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative TLC Profiling of N-(4-(Benzyloxy)phenyl)formamide Context: Reaction Monitoring & Purification (Formoterol Precursor Synthesis)

Executive Summary: The Chromatographic Profile

Product: N-(4-(Benzyloxy)phenyl)formamide Primary Application: Intermediate in the synthesis of


-agonists (e.g., Arformoterol, Formoterol).
Detection Method:  UV Absorption (254 nm) – Strong absorption due to conjugated 

systems (Benzyl + Phenyl + Amide).

Quick Reference Data (Silica Gel 60 F


): 
ComponentFunctional GroupPolarity ProfilePredicted Rf (50% EtOAc/Hex)
Starting Material (SM) 4-(Benzyloxy)anilineBasic / H-Bond Donor0.55 – 0.65 (May streak)
Target Product N-(4-(Benzyloxy)phenyl)formamide Polar / Non-basic 0.35 – 0.45
Side Product Di-formylated species (Imide)Low Polarity0.70 – 0.80

Critical Insight: The formylation of the aniline precursor typically results in a decrease in Rf value (increased polarity) in standard Ethyl Acetate/Hexane systems. The amide bond introduces a significant dipole moment and Hydrogen-bond acceptor capability that interacts more strongly with the silica hydroxyls than the shielded, albeit basic, aniline nitrogen.

Physicochemical Basis & Logic

To master the separation, one must understand the molecular interactions occurring on the stationary phase.

The Polarity Shift Mechanism

The transformation from 4-(Benzyloxy)aniline to N-(4-(Benzyloxy)phenyl)formamide alters the adsorption kinetics:

  • Starting Material (Aniline): The primary amine (-NH

    
    ) is moderately polar and basic. On neutral silica, it moves relatively fast. However, on acidic silica batches, it may protonate and streak near the baseline.
    
  • Product (Formamide): The formation of the amide (-NH-CHO) eliminates basicity but increases dipolarity. The carbonyl oxygen is a strong Hydrogen Bond Acceptor (HBA), and the amide proton is a Hydrogen Bond Donor (HBD). This "dual-anchor" effect typically causes the formamide to retain more strongly on silica than the precursor aniline in EtOAc/Hexane mixtures.

Visualizing the Interaction (Graphviz)

TLC_Mechanism Silica Stationary Phase (Silica Gel -OH) Aniline Precursor: 4-(Benzyloxy)aniline (Basic, Moderate Polarity) Aniline->Silica Weak H-Bonding (High Rf) Formamide Product: N-(4-(Benzyloxy)phenyl)formamide (Non-basic, High Polarity) Formamide->Silica Strong Dipole Interaction (Lower Rf)

Figure 1: Mechanistic interaction diagram showing why the Formamide product typically elutes slower (lower Rf) than the Aniline precursor on Silica Gel.

Comparative Solvent System Performance

This guide compares three solvent systems to determine the optimal separation window.

System A: 100% Ethyl Acetate
  • Performance: Poor.

  • Observation: Both compounds move to the solvent front (Rf > 0.8).

  • Verdict: Too polar. Cannot distinguish product from impurities.

System B: 20% Ethyl Acetate / 80% Hexane[1]
  • Performance: Moderate.

  • Observation: The Product (Formamide) likely sticks near the baseline (Rf < 0.2). The Starting Material moves slightly (Rf ~ 0.3).[1]

  • Verdict: Good for checking if the reaction has started, but poor for purification.

System C: 50% Ethyl Acetate / 50% Hexane (Recommended)
  • Performance: Optimal.

  • Observation: Provides the "Golden Window" separation (

    
    Rf > 0.15).
    
  • Data:

    • Starting Material Rf: ~0.60

    • Product Rf: ~0.40

  • Verdict: Ideal for reaction monitoring and column chromatography method development.

Validated Experimental Protocol

Do not rely on absolute Rf values, as they fluctuate with humidity and silica activity. Use this Self-Validating Co-Spot Protocol .

Materials
  • Stationary Phase: Silica Gel 60 F

    
     Aluminum-backed plates.
    
  • Mobile Phase: 50:50 EtOAc:Hexane (Freshly prepared).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (optional).

Step-by-Step Workflow
  • Preparation: Mark a baseline 1.0 cm from the bottom of the plate with a pencil.

  • Spotting (The Three-Lane Method):

    • Lane 1 (SM): Pure Starting Material (4-(Benzyloxy)aniline).

    • Lane 2 (Co-Spot): Overlap spot of SM + Reaction Mixture. This is critical to prove separation.

    • Lane 3 (RXN): Crude Reaction Mixture.

  • Elution: Place in a saturated chamber. Allow solvent to run to 1.0 cm from the top.

  • Visualization:

    • Observe under UV (254 nm).[2][3] Both compounds are UV active.

    • Differentiation: The aniline (SM) will often turn brown/yellow rapidly in an Iodine Chamber , while the amide (Product) reacts slower.

Workflow Diagram (Graphviz)

Workflow cluster_0 Sample Preparation cluster_1 Elution & Detection Dissolve Dissolve Crude in EtOAc Spot Spot 3 Lanes: 1. SM 2. Co-Spot 3. Rxn Mix Dissolve->Spot Run Elute in 50% EtOAc/Hex Spot->Run Dry Air Dry Solvent Run->Dry UV Visualize @ 254nm Dry->UV

Figure 2: The Self-Validating TLC Workflow ensures accurate identification of the product spot.

Troubleshooting & Optimization

IssueCauseSolution
Streaking Spots Acidic silica interacting with the amine precursor.Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica.
No Separation Polarity is too high.Reduce EtOAc concentration to 30% .
Ghost Spots Decomposition on silica.[1]Formanilides are generally stable, but avoid leaving the plate in the chamber too long.
Weak UV Signal Concentration too low.The benzyl ether is a strong chromophore; if the signal is weak, your reaction concentration is likely <1 mg/mL. Re-spot more heavily.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline via Suzuki Coupling." BenchChem Technical Guides. Accessed March 2026. Link

  • PubChem. "N-(4-Formylphenyl)formamide Compound Summary."[4] National Center for Biotechnology Information. Accessed March 2026. Link

  • Organic Syntheses. "Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide." Org.[5] Synth. 2023, 100, 394-410. (Demonstrates standard amide TLC protocols). Link

  • Sigma-Aldrich. "N-(4-(Benzyloxy)phenyl)formamide Product Specification." Merck KGaA. Accessed March 2026. Link

  • ResearchGate. "TLC Rf value optimization for Amide Synthesis." Scientific Discussions. Accessed March 2026. Link

Sources

Safety & Regulatory Compliance

Safety

N-(4-(Benzyloxy)phenyl)formamide proper disposal procedures

Operational Guide: Disposal and Handling of N-(4-(Benzyloxy)phenyl)formamide Part 1: Executive Summary & Core Directive Do not dispose of N-(4-(Benzyloxy)phenyl)formamide down the drain. This compound contains a lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of N-(4-(Benzyloxy)phenyl)formamide

Part 1: Executive Summary & Core Directive

Do not dispose of N-(4-(Benzyloxy)phenyl)formamide down the drain.

This compound contains a lipophilic benzyloxy moiety that renders it unsuitable for aqueous waste streams. It must be managed as Non-Halogenated Organic Waste intended for high-temperature incineration.

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and strong bases immediately.

  • Label: Mark as "Hazardous Waste - Toxic, Irritant."

  • Containerize: Use High-Density Polyethylene (HDPE) or amber glass containers.

Part 2: Physicochemical Waste Profile (The "Why")

To ensure safe disposal, one must understand the chemical stability and reactivity profile of the analyte. This section provides the scientific rationale for the disposal protocols, establishing the "Expertise" component of our safety standard.

Chemical Identity & Properties

PropertyDataOperational Implication
Chemical Name N-(4-(Benzyloxy)phenyl)formamidePrimary identifier for waste tags.
CAS Number 479075-72-4Use for regulatory inventory (TSCA/REACH).
Molecular Formula C₁₄H₁₃NO₂Nitrogen content requires NOx scrubbing during incineration.
Functional Groups Formamide (-NHCHO), Benzyl Ether (-OCH₂Ph)Hydrolysis Risk: The amide bond is susceptible to hydrolysis in strong acid/base, releasing formic acid and 4-(benzyloxy)aniline.
Solubility Low in water; High in DMSO, MethanolDrain Ban: Insoluble organics clog traps and contaminate effluent.
GHS Hazards H302 (Harmful if swallowed), H315, H319Requires full PPE (Nitrile gloves, safety glasses) during handling.

Mechanistic Insight: The Hydrolysis Hazard The formamide linkage is chemically stable under neutral conditions but labile in extreme pH. Mixing this waste with strong acids (e.g., waste sulfuric acid) or bases (e.g., waste hydroxide solutions) can trigger an exothermic hydrolysis reaction.

  • Reaction Product Risk: The hydrolysis yields 4-(benzyloxy)aniline , an aromatic amine. Aromatic amines are often more toxic and prone to oxidation than their amide precursors. Therefore, pH-neutral segregation is critical.

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot complete a step (e.g., you lack the proper container), the system halts—preventing unsafe disposal.

Workflow A: Solid Waste (Neat Substance)

Applicable for expired shelf-stock or synthesis solids.

  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), lab coat, and safety glasses.

  • Container Selection: Select a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.

    • Critical Check: Do not mix with oxidizers (e.g., nitrates, permanganates) or sharps (needles/glass).

  • Labeling: Apply a hazardous waste label containing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic" and "Irritant".

    • Date of Accumulation Start.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for HPLC effluent or reaction solvents (e.g., DMSO, DCM).

  • Characterization: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use Halogenated Waste stream.

    • If Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use Non-Halogenated Organic stream.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Nitric/Sulfuric) or active oxidizers.

  • Bulking: Pour solution into the carboy using a funnel.

    • Safety Stop: If the waste container feels warm or bubbles, STOP . You may have an incompatibility. Vent the cap and move to a fume hood.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent.[1] Add rinsate to the waste container.

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of N-(4-(Benzyloxy)phenyl)formamide, ensuring compliance with RCRA standards and minimizing chemical incompatibility risks.

DisposalWorkflow Start Waste Generation: N-(4-(Benzyloxy)phenyl)formamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Neat/Dust) StateCheck->SolidPath Powder/Crystal LiquidPath Solution (Dissolved) StateCheck->LiquidPath Reaction Mix/HPLC SolidContainer Container: Wide-Mouth HDPE Label: Solid Toxic Waste SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated IncompatCheck CRITICAL STOP: Is stream Free of Oxidizers/Acids? Halogenated->IncompatCheck NonHalogenated->IncompatCheck DisposeSolid Dispose: Lab Pack for Incineration SolidContainer->DisposeSolid IncompatCheck->Start No (Segregate First) DisposeHalo Dispose: Halogenated Waste Stream (Incineration > 1100°C) IncompatCheck->DisposeHalo Yes (Halo Path) DisposeNonHalo Dispose: Organic Waste Stream (Fuel Blending/Incineration) IncompatCheck->DisposeNonHalo Yes (Non-Halo Path)

Figure 1: Decision matrix for the segregation and disposal of N-(4-(Benzyloxy)phenyl)formamide, emphasizing solvent compatibility and incineration pathways.

Part 5: Regulatory & Compliance Context

RCRA Classification (USA) While N-(4-(Benzyloxy)phenyl)formamide is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it is regulated based on its characteristics and the "Cradle-to-Grave" liability of the generator.

  • Waste Code Determination:

    • If the waste is ignitable (Flash point <60°C due to solvent): D001 .

    • If neat solid: Classified as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise, but prudence dictates managing as hazardous).

  • European Waste Catalogue (EWC):

    • Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Spill Contingency In the event of a spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator (if solid dust), goggles, and gloves.

  • Contain: Do not dry sweep. Use a wet wipe or damp absorbent pad to capture dust without aerosolizing it.

  • Disposal: Place all cleanup materials into the Solid Waste container described in Workflow A.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4).[2][3][4] Merck KGaA.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] The National Academies Press.

  • BLD Pharm. (2023). Product Analysis and Safety: N-(4-(Benzyloxy)phenyl)formamide.[4] BLD Pharmatech.

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-(4-(Benzyloxy)phenyl)formamide

[1] CAS Number: 479075-72-4 Synonyms: N-[4-(benzyloxy)phenyl]formamide; 4-(Benzyloxy)phenylformamide Molecular Formula: C₁₄H₁₃NO₂ Physical State: Solid (White to off-white powder)[1] Executive Safety Summary N-(4-(Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 479075-72-4 Synonyms: N-[4-(benzyloxy)phenyl]formamide; 4-(Benzyloxy)phenylformamide Molecular Formula: C₁₄H₁₃NO₂ Physical State: Solid (White to off-white powder)[1]

Executive Safety Summary

N-(4-(Benzyloxy)phenyl)formamide is a specialized organic intermediate used primarily in medicinal chemistry and drug discovery.[1] While it shares a structural lineage with formamide (a known reproductive toxin), this specific N-aryl derivative presents a distinct hazard profile dominated by irritation (respiratory, skin, eye) and acute toxicity upon ingestion .[1]

Effective safety management requires treating the substance as a high-potency irritant capable of causing significant mucosal damage upon inhalation of dust.[1] The primary operational risk occurs during the weighing and transfer phases , where the generation of airborne particulates is most likely.

Hazard Classification (GHS)
Hazard TypeCodeDescription
Acute Toxicity H302 Harmful if swallowed.[1]
Skin Corrosion H315 Causes skin irritation.[1]
Eye Damage H319 Causes serious eye irritation.[1][2][3][4]
STOT-SE H335 May cause respiratory irritation (Single Exposure).[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solution).

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Specification
Hand Protection Single Nitrile Gloves Double Nitrile or Butyl Rubber Solid: Standard 4-5 mil nitrile is sufficient.Solution: If dissolved in penetrating solvents (DCM, DMF), use double-gloving or chemically resistant laminates (Silver Shield).[1]
Respiratory N95 / P100 Respirator Fume Hood (Primary) Critical: If weighing outside a hood, a fit-tested N95 is mandatory to prevent inhalation of H335-triggering dust.[1]
Eye/Face Safety Glasses w/ Side Shields Chemical Splash Goggles Goggles are required when liquids are involved to prevent splash entry; glasses are sufficient for solids only if dust is controlled.[1]
Body Standard Lab Coat Chemical-Resistant Apron Cotton lab coats are standard.[1] Add a Tyvek apron if handling large liquid volumes (>500 mL).
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational context.

PPE_Decision_Tree Start Start: Handling N-(4-(Benzyloxy)phenyl)formamide State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution / Reaction Mixture State_Check->Liquid_State Location_Check Is Fume Hood Available? Solid_State->Location_Check Solvent_Check Solvent Type? Liquid_State->Solvent_Check Hood_Yes Use Fume Hood Location_Check->Hood_Yes Yes Hood_No Benchtop Handling Location_Check->Hood_No No PPE_Solid_Hood PPE: Nitrile Gloves + Safety Glasses (Sash at proper height) Hood_Yes->PPE_Solid_Hood PPE_Solid_Bench PPE: N95 Respirator + Goggles + Nitrile Gloves Hood_No->PPE_Solid_Bench Aggressive_Solvent Penetrating (DCM, DMF, DMSO) Solvent_Check->Aggressive_Solvent Standard_Solvent Standard (Ethanol, Water) Solvent_Check->Standard_Solvent PPE_Liquid_Agg PPE: Double Nitrile or Silver Shield + Splash Goggles + Apron Aggressive_Solvent->PPE_Liquid_Agg PPE_Liquid_Std PPE: Single Nitrile Gloves + Safety Glasses Standard_Solvent->PPE_Liquid_Std

Caption: Logic flow for selecting Personal Protective Equipment based on physical state and engineering controls.

Operational Protocols

A. Receiving & Storage[2][5][6][7]
  • Inspection: Upon receipt, inspect the bottle for crystalline buildup on the cap, which indicates potential leakage or sublimation.

  • Storage Conditions: Store in a cool, dry place (Ambient or +4°C depending on specific vendor CoA). Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents and strong acids to prevent hydrolysis of the amide bond, which could release aniline derivatives.

B. Weighing & Transfer (Critical Step)

Risk: Inhalation of airborne dust causing respiratory irritation (H335).

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or wipes on the spatula and weighing boat. Organic powders are prone to static charge, which disperses dust.

  • Technique:

    • Place the balance inside the hood if possible.

    • If the balance is outside, tare the weighing boat, transfer the approximate amount inside the hood, cover the boat, and then move to the balance.

    • Do not shake the stock bottle. Gently tap to dispense.

C. Reaction Setup
  • Dissolution: Add solvent slowly. If using exothermic solvents, cool the flask in an ice bath to prevent vaporization of the solvent, which could carry the solute particles.

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is recommended to maintain purity and prevent moisture-induced hydrolysis.[1]

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.[1] This protocol relies on the principle of Dilution and Removal .

Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Sit Upright 3. Seek Medical Attention if wheezing Inhalation->Action_Inhal Medical Seek Medical Review (Provide SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate response steps for skin, eye, and inhalation exposure incidents.

Spill Cleanup (Solid)[1]
  • Isolate: Demarcate the area.

  • PPE: Wear N95 respirator, goggles, and double nitrile gloves.

  • Containment: Do not dry sweep (generates dust).

  • Method: Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop the wet material into a waste bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical SolidCollect in a labeled solid waste container.[1] Do not dispose of in regular trash.
Liquid Waste Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated). The compound itself does not require a separate "High Tox" stream unless mixed with P-listed chemicals.[1]
Contaminated PPE Hazardous DebrisGloves and paper towels from spill cleanup should be bagged and treated as solid chemical waste.

References

  • PubChem. (n.d.). Compound Summary: Formamide derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(Benzyloxy)phenyl)formamide
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N-(4-(Benzyloxy)phenyl)formamide
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